2,2-Dimethyl-3-octanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyloctan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-6-7-8-9(11)10(2,3)4/h9,11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIWNYAWODSERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19841-72-6 | |
| Record name | 3-Octanol, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Octanol,2-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
A Spectroscopic Guide to 2,2-Dimethyl-3-octanol: Elucidating Molecular Structure
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,2-dimethyl-3-octanol (CAS No. 19841-72-6). Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the molecular structure of this secondary alcohol. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by references to established chemical literature and databases.
Introduction
2,2-Dimethyl-3-octanol is a C10 aliphatic alcohol with a distinct molecular architecture that gives rise to a unique spectroscopic fingerprint. Accurate characterization of such molecules is a cornerstone of chemical research and development, ensuring purity, confirming identity, and providing insights into molecular conformation and electronic environments. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed rationale for the assignment of spectral features and demonstrating how these techniques synergistically provide an unambiguous structural determination.
Molecular Structure and Spectroscopic Correlation
The structural formula of 2,2-dimethyl-3-octanol is presented below. The numbering of the carbon atoms is provided to facilitate the discussion of the NMR and MS data.
Figure 1: Structure of 2,2-dimethyl-3-octanol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the analysis of both ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, is employed.
Sample Preparation:
-
A sample of 2,2-dimethyl-3-octanol (approximately 5-10 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra are acquired at 400 MHz. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 64 scans are typically co-added.
-
¹³C NMR: Spectra are acquired at 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are used. Typically, 1024 scans are accumulated.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 2,2-dimethyl-3-octanol is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and assignments are presented in Table 1. These predictions are based on established chemical shift values and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data for 2,2-dimethyl-3-octanol in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.30 | dd | 1H | H-3 | The proton on the carbon bearing the hydroxyl group is expected to be deshielded and appear as a doublet of doublets due to coupling with the adjacent CH₂ group. |
| ~1.60 | m | 1H | OH | The hydroxyl proton typically appears as a broad singlet, but its chemical shift and multiplicity can vary with concentration and temperature due to hydrogen bonding. It can also exchange with trace amounts of D₂O. |
| ~1.50 - 1.30 | m | 8H | H-4, H-5, H-6, H-7 | The methylene protons of the octyl chain will appear as a complex multiplet in the aliphatic region. |
| ~0.92 | s | 9H | H-1, H-9, H-10 | The nine protons of the sterically hindered and magnetically equivalent methyl groups of the tert-butyl group will appear as a sharp singlet.[1] |
| ~0.88 | t | 3H | H-8 | The terminal methyl group of the octyl chain will appear as a triplet due to coupling with the adjacent CH₂ group. |
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. The predicted chemical shifts for 2,2-dimethyl-3-octanol are listed in Table 2.
Table 2: Predicted ¹³C NMR Data for 2,2-dimethyl-3-octanol in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~80.0 | C-3 | The carbon atom bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded. |
| ~35.0 | C-2 | The quaternary carbon of the tert-butyl group. |
| ~32.0 | C-4 | Methylene carbon adjacent to the carbinol carbon. |
| ~29.5 | C-5, C-6 | Methylene carbons in the middle of the octyl chain. |
| ~26.5 | C-1, C-9, C-10 | The three equivalent methyl carbons of the tert-butyl group. |
| ~22.6 | C-7 | Methylene carbon beta to the terminal methyl group. |
| ~14.1 | C-8 | The terminal methyl carbon of the octyl chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2,2-dimethyl-3-octanol is expected to show characteristic absorption bands for the hydroxyl and alkyl groups.
Experimental Protocol: IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a similar instrument, is used.
Sample Preparation: A small drop of neat 2,2-dimethyl-3-octanol is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
IR Spectral Data and Interpretation
The key absorption bands observed in the IR spectrum of 2,2-dimethyl-3-octanol are summarized in Table 3.
Table 3: Characteristic IR Absorption Bands for 2,2-dimethyl-3-octanol
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3350 | Broad, Strong | O-H stretch | The broadness of this peak is characteristic of the hydrogen-bonded hydroxyl group in an alcohol. |
| 2955-2850 | Strong | C-H stretch | These absorptions arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups of the alkyl chain and the tert-butyl group. |
| ~1465 | Medium | C-H bend | Corresponds to the scissoring and bending vibrations of the methylene and methyl groups. |
| ~1365 | Medium | C-H bend | This is a characteristic bending vibration for the tert-butyl group. |
| ~1100 | Strong | C-O stretch | The strong absorption in this region is indicative of the C-O single bond stretching vibration in a secondary alcohol. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD), is used.
Sample Introduction: A dilute solution of 2,2-dimethyl-3-octanol in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC, where it is vaporized and separated from the solvent. The analyte then enters the mass spectrometer.
Ionization and Analysis:
-
Ionization: Electron ionization (EI) is performed at a standard energy of 70 eV.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
Mass Spectral Data and Interpretation
The mass spectrum of 2,2-dimethyl-3-octanol (molecular weight: 158.28 g/mol ) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The most prominent peaks from the NIST Mass Spectrometry Data Center are at m/z 83, 55, and 41.[1] A plausible fragmentation pathway is outlined below.
Figure 2: Proposed key fragmentation pathways for 2,2-dimethyl-3-octanol in EI-MS.
Table 4: Major Fragment Ions in the Mass Spectrum of 2,2-dimethyl-3-octanol
| m/z | Proposed Fragment | Rationale |
| 158 | [C₁₀H₂₂O]⁺˙ | Molecular ion (M⁺). Its presence, even at low intensity, confirms the molecular weight. |
| 143 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 101 | [M - C₄H₉]⁺ | α-cleavage with loss of the tert-butyl radical, a common fragmentation for neopentyl-type structures. |
| 87 | [CH(OH)C(CH₃)₃]⁺ | α-cleavage with loss of the pentyl radical. |
| 83 | [C₆H₁₁]⁺ | Likely formed after dehydration (loss of H₂O, M-18) followed by rearrangement and fragmentation. This is a major observed peak.[1] |
| 57 | [C₄H₉]⁺ | The stable tert-butyl cation, formed by cleavage of the C2-C3 bond. This is often a base peak for compounds containing a tert-butyl group. |
| 55 | [C₄H₇]⁺ | A common fragment in aliphatic compounds, likely arising from further fragmentation of larger ions. This is a major observed peak.[1] |
| 41 | [C₃H₅]⁺ | The allyl cation, another common and stable carbocation observed in the fragmentation of aliphatic molecules. This is a major observed peak.[1] |
Conclusion
The collective analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a coherent and self-validating structural elucidation of 2,2-dimethyl-3-octanol. The NMR spectra define the carbon-hydrogen framework, identifying the distinct proton and carbon environments, including the characteristic tert-butyl group and the secondary alcohol moiety. The IR spectrum confirms the presence of the hydroxyl and alkyl functional groups. Finally, the mass spectrum corroborates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, notably the formation of a stable tert-butyl cation. This comprehensive spectroscopic guide serves as a valuable resource for the unambiguous identification and characterization of 2,2-dimethyl-3-octanol in various scientific and industrial applications.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 140618, 2,2-Dimethyl-3-octanol. Retrieved from [Link].
-
NIST Chemistry WebBook. (n.d.). 3-Octanol, 2,2-dimethyl-. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2,2-Dimethyl-3-octanol (CAS 19841-72-6)
Executive Summary
In the landscape of drug development and synthetic chemistry, aliphatic alcohols are frequently utilized as solvents, chiral auxiliaries, and lipophilic modifiers. 2,2-Dimethyl-3-octanol (CAS 19841-72-6) is a highly branched, saturated secondary alcohol characterized by an adjacent tert-butyl group[1]. This specific structural motif imparts unique physicochemical properties, notably extreme steric hindrance around the hydroxyl nucleophile and high lipophilicity[2]. This whitepaper provides an in-depth analysis of its physical constants, safety profile, and a field-proven methodology for utilizing this compound as a steric shield in prodrug formulation.
Structural and Physicochemical Profiling
Understanding the thermodynamic and physical constants of 2,2-Dimethyl-3-octanol is critical for predicting its behavior in both synthetic reactions and biological systems. The presence of the bulky 2,2-dimethyl group significantly reduces the van der Waals surface area compared to linear decanol isomers, subtly lowering its boiling point while maintaining a high partition coefficient[2].
Table 1: Physical and Thermodynamic Constants
| Property | Value | Unit | Causality / Implication in Research |
| Molecular Weight | 158.28 | g/mol | Standard mass for a C10 saturated alcohol[1]. |
| Formula | C10H22O | - | Highly saturated backbone ensures oxidative stability[1]. |
| Boiling Point (Tboil) | 516.71 | K | High boiling point allows for use in high-temperature reflux reactions without significant evaporative loss[2]. |
| Critical Temp (Tc) | 686.53 | K | Defines the phase boundary for supercritical fluid applications[2]. |
| LogP (Octanol/Water) | 2.974 | - | Moderate-to-high lipophilicity. Ideal for crossing lipid bilayers when conjugated to polar active pharmaceutical ingredients (APIs)[2]. |
| Water Solubility (Log10WS) | -3.14 | mol/L | Highly hydrophobic. Requires co-solvents (e.g., DMSO, Tween-80) for in vitro aqueous assays[2]. |
| Enthalpy of Vaporization | 52.85 | kJ/mol | Indicates strong intermolecular hydrogen bonding despite steric branching[2]. |
Safety, Handling, and Environmental Impact
As a Senior Application Scientist, establishing a self-validating safety protocol is paramount before integrating any novel chemical into a laboratory workflow. Based on the Safety Data Sheet (SDS) provided by Thermo Fisher Scientific, 2,2-Dimethyl-3-octanol presents a highly favorable safety profile[3].
-
Hazard Classification: The compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS)[3]. It does not possess known or suspected endocrine-disrupting properties[3].
-
Handling & PPE: While no specialized protective equipment is mandated under normal conditions, standard laboratory practices—including the use of nitrile gloves, safety goggles, and adequate ventilation—must be maintained to prevent mild mechanical irritation[3].
-
Environmental Fate: Due to its low water solubility (Log10WS of -3.14), the substance is highly unlikely to mobilize in soil or penetrate groundwater systems[2][3]. Spills can be safely managed with standard lipophilic absorbents[3].
Application in Drug Development: Steric Shielding in Prodrugs
A major challenge in drug development is the rapid in vivo degradation of carboxylic acid-containing drugs by plasma esterases. By conjugating the API with 2,2-Dimethyl-3-octanol, researchers can synthesize a highly lipophilic prodrug.
The Mechanistic Causality: The tert-butyl group positioned directly adjacent to the ester bond creates a dense "steric shield." This physical bulk prevents the catalytic triad of plasma esterases from accessing the carbonyl carbon, thereby drastically slowing down the hydrolysis rate and extending the drug's systemic half-life.
Figure 1: Pharmacokinetic pathway of a sterically hindered prodrug resisting enzymatic cleavage.
Experimental Protocol: Steglich Esterification
Standard Fischer esterification fails with 2,2-Dimethyl-3-octanol due to the extreme steric hindrance of the secondary hydroxyl group. To overcome this, a DMAP-catalyzed Steglich esterification must be employed. This protocol is designed as a self-validating system: the precipitation of the byproduct acts as a visual confirmation of reaction progress.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 1.0 equivalent of the carboxylic acid API and 1.2 equivalents of 2,2-Dimethyl-3-octanol in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.
-
Causality: Anhydrous conditions are strictly required to prevent ambient moisture from hydrolyzing the highly reactive O-acylisourea intermediate back into the starting carboxylic acid.
-
-
Activation: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) followed by 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).
-
Causality: Because the tert-butyl group makes the alcohol a poor nucleophile, DMAP is introduced as an acyl transfer catalyst. It reacts with the O-acylisourea to form a hyper-reactive N-acylpyridinium intermediate, which is electrophilic enough to overcome the steric barrier of the alcohol.
-
-
Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 24 hours. Monitor the consumption of the API via LC-MS.
-
Causality: The extended 24-hour timeframe compensates for the inherently slow kinetics induced by the C3 steric bulk.
-
-
Workup and Validation: Filter the reaction mixture through a Celite pad to remove the white precipitate.
-
Causality: The coupling agent DCC converts into dicyclohexylurea (DCU), which is highly insoluble in DCM. The formation of this precipitate drives the reaction forward thermodynamically and serves as a visual validation that activation has occurred.
-
-
Purification: Wash the filtrate sequentially with saturated aqueous NaHCO3 (to remove unreacted acid) and brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the hindered prodrug via silica gel column chromatography.
Figure 2: Workflow for DMAP-catalyzed Steglich esterification of hindered alcohols.
References
- Chemical Properties of 3-Octanol, 2,2-dimethyl- (CAS 19841-72-6). Cheméo.
- 3-Octanol, 2,2-dimethyl-. NIST Chemistry WebBook.
- SAFETY DATA SHEET - 2,2-Dimethyl-3-octanol. Thermo Fisher Scientific.
- 3-Octanol, 2,2-dimethyl- | CID 140618. PubChem.
Sources
An In-Depth Technical Guide to the Chirality and Stereoisomers of 2,2-dimethyl-3-octanol
Executive Summary
In the landscape of pharmaceutical development and molecular biology, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the chirality and stereoisomers of 2,2-dimethyl-3-octanol, a secondary alcohol with a single stereocenter. We will delve into the fundamental principles of its stereochemistry, methods for assigning absolute configuration, and detailed protocols for the analytical separation and characterization of its enantiomers. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies.
Introduction to Chirality and Stereoisomerism
Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a tetrahedral carbon atom bonded to four different substituents. This carbon atom is referred to as a chiral center or stereocenter.
-
Enantiomers : These are pairs of stereoisomers that are mirror images of each other. They have identical physical properties (e.g., boiling point, melting point, solubility) in an achiral environment, but they rotate plane-polarized light in equal and opposite directions.
-
Diastereomers : These are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters. Unlike enantiomers, diastereomers have different physical properties.
-
The Cahn-Ingold-Prelog (CIP) Priority Rules : This is a systematic method for assigning the absolute configuration of a stereocenter as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). The groups attached to the chiral center are ranked based on atomic number, and the molecule is oriented so that the lowest-priority group points away from the viewer.
-
Significance in Pharmacology : The differential biological activity of enantiomers is a critical consideration in drug development. One enantiomer may be therapeutically active, while the other may be inactive or, in some cases, responsible for adverse effects.
Molecular Analysis of 2,2-dimethyl-3-octanol
Chemical Structure and Identification of the Chiral Center
2,2-dimethyl-3-octanol is a secondary alcohol with the molecular formula C10H22O.[1][2][3] Its structure consists of an eight-carbon chain (octane) with a hydroxyl (-OH) group on the third carbon and two methyl groups on the second carbon.
The chiral center in 2,2-dimethyl-3-octanol is the carbon atom at the C-3 position. This carbon is bonded to four different groups:
-
A hydrogen atom (-H)
-
A hydroxyl group (-OH)
-
A tert-butyl group (-C(CH3)3)
-
A pentyl group (-CH2CH2CH2CH2CH3)
Assignment of R/S Configuration
To assign the absolute configuration of the enantiomers of 2,2-dimethyl-3-octanol, we apply the Cahn-Ingold-Prelog (CIP) priority rules:
-
Assign Priorities : The atoms directly attached to the chiral center (C-3) are ranked by atomic number:
-
Oxygen (in -OH): Highest priority (1)
-
Carbon (in the tert-butyl group): Second priority (2)
-
Carbon (in the pentyl group): Third priority (3)
-
Hydrogen (-H): Lowest priority (4)
-
-
Orient the Molecule : The molecule is oriented in three-dimensional space so that the lowest-priority group (hydrogen) is pointing away from the observer.
-
Determine the Configuration :
-
If the sequence of priorities from 1 to 3 proceeds in a clockwise direction, the configuration is assigned as (R) .
-
If the sequence of priorities from 1 to 3 proceeds in a counter-clockwise direction, the configuration is assigned as (S) .
-
Physicochemical Properties of 2,2-dimethyl-3-octanol
The following table summarizes key physicochemical properties of 2,2-dimethyl-3-octanol. Note that while enantiomers share most physical properties, their optical rotation will be equal in magnitude but opposite in direction.
| Property | Value | Source |
| Molecular Formula | C10H22O | [1][2] |
| Molecular Weight | 158.28 g/mol | [1][3][4] |
| CAS Number | 19841-72-6 | [1][4][5] |
| IUPAC Name | 2,2-dimethyloctan-3-ol | [5] |
| Predicted pKa | 15.44 ± 0.20 | [1] |
Experimental Determination and Separation of Stereoisomers
The separation and analysis of enantiomers require chiral environments. This can be achieved through various analytical techniques.
Polarimetry
Principle of Optical Activity: Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is known as optical activity. Enantiomers will rotate the light by equal amounts but in opposite directions. A polarimeter is used to measure this rotation.
Protocol: Measurement of Specific Rotation
-
Sample Preparation: Prepare a solution of known concentration of the 2,2-dimethyl-3-octanol sample in a suitable achiral solvent (e.g., ethanol).
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and zero the instrument.
-
Sample Measurement: Fill the cell with the sample solution and measure the observed rotation (α).
-
Calculation of Specific Rotation ([α]): [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
Chiral Chromatography (GC & HPLC)
Chiral chromatography is a powerful technique for separating enantiomers.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the chiral separation of alcohols.[7][8]
Protocol: Enantioselective Gas Chromatography (GC) Method
-
Column Selection: A cyclodextrin-based chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase, is often effective for separating chiral alcohols.[7]
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Sample Preparation: Dilute the 2,2-dimethyl-3-octanol sample in a volatile solvent like hexane or isopropanol to a concentration of approximately 1 mg/mL.[7]
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: The two enantiomers will elute at different retention times, allowing for their quantification.
Caption: Experimental workflow for the chiral GC separation of 2,2-dimethyl-3-octanol.
Spectroscopic Methods (NMR) with Chiral Derivatizing Agents
Principle: In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, by reacting the racemic alcohol with a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[9] These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric excess.
Protocol: NMR Analysis using a Chiral Derivatizing Agent (e.g., Mosher's Acid)
-
Derivatization: React the racemic 2,2-dimethyl-3-octanol with an enantiomerically pure CDA, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a base (e.g., pyridine). This will form diastereomeric Mosher's esters.
-
Sample Preparation: Purify the resulting diastereomeric esters and dissolve them in a deuterated solvent (e.g., CDCl3).
-
NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum.
-
Spectral Analysis: The signals corresponding to specific protons (or the CF3 group) in the two diastereomers will appear at different chemical shifts. By integrating these distinct signals, the ratio of the diastereomers, and thus the enantiomeric excess of the original alcohol, can be accurately determined.
Strategies for Obtaining Single Enantiomers
In drug development, it is often necessary to synthesize or isolate a single enantiomer of a chiral compound.
-
Asymmetric Synthesis: This involves using chiral catalysts, reagents, or auxiliaries to selectively produce one enantiomer over the other.[10]
-
Chiral Resolution: This is the process of separating a racemic mixture into its individual enantiomers. This can be achieved by:
-
Classical Resolution: Reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional methods like crystallization or chromatography.
-
Enzymatic Resolution: Using enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Preparative Chiral Chromatography: Scaling up the analytical chiral chromatography methods described earlier to isolate larger quantities of each enantiomer.[11]
-
Caption: Decision workflow for obtaining enantiomerically pure 2,2-dimethyl-3-octanol.
Conclusion and Future Perspectives
The stereochemical characterization of 2,2-dimethyl-3-octanol is a critical step in understanding its potential applications, particularly in fields where stereoisomerism dictates biological activity. This guide has outlined the fundamental principles of its chirality and provided detailed, actionable protocols for the separation and analysis of its enantiomers using polarimetry, chiral chromatography, and NMR spectroscopy. The choice of methodology will depend on the specific research goals, available instrumentation, and the required scale of separation. As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical and fine chemical industries, the robust and reliable application of these analytical and preparative techniques will remain indispensable.
References
-
ResearchGate. (n.d.). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids | Request PDF. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 2,2-DIMETHYL-3-OCTANOL 19841-72-6 wiki. Retrieved from [Link]
-
PubChem. (n.d.). 3-Octanol, 2,2-dimethyl-. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
University of Bath's research portal. (2024, May 24). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). 3-Octanol, 2,2-dimethyl-. Retrieved from [Link]
-
MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
NIST. (n.d.). 3-Octanol, 2,2-dimethyl-. Retrieved from [Link]
-
PMC. (2023, September 26). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Retrieved from [Link]
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literature review of 2,2-dimethyl-3-octanol synthesis
An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-3-octanol
Introduction
2,2-Dimethyl-3-octanol is a secondary alcohol characterized by a sterically hindered neopentyl group adjacent to the hydroxyl-bearing carbon. Its molecular formula is C10H22O, with a molecular weight of approximately 158.28 g/mol [1][2]. This structure presents unique challenges and considerations in its chemical synthesis and purification. This guide provides a comprehensive review of the primary synthetic methodologies for obtaining 2,2-dimethyl-3-octanol, complete with detailed experimental protocols, mechanistic insights, and characterization data. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in organic synthesis and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2-dimethyl-3-octanol is presented below.
| Property | Value | Source |
| CAS Number | 19841-72-6 | [1][2] |
| Molecular Formula | C10H22O | [1][2] |
| Molecular Weight | 158.2811 g/mol | [2] |
| IUPAC Name | 2,2-dimethyloctan-3-ol | |
| Boiling Point (Predicted) | 516.71 K (243.56 °C) | [3] |
| logP (Octanol/Water) | 2.974 | [3] |
Primary Synthetic Route: Grignard Reaction
The most direct and common approach for the synthesis of 2,2-dimethyl-3-octanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound[4]. For the synthesis of 2,2-dimethyl-3-octanol, this involves the reaction of pentylmagnesium bromide with the sterically hindered aldehyde, pivalaldehyde (2,2-dimethylpropanal).
The causality behind this choice of reactants is the retrosynthetic disconnection of the target molecule at the C3-C4 bond. This disconnection reveals pivalaldehyde and a pentyl anion synthon, which is readily accessible as pentylmagnesium bromide.
Caption: Workflow for the Grignard synthesis of 2,2-dimethyl-3-octanol.
Experimental Protocol: Grignard Synthesis
This protocol describes the synthesis of 2,2-dimethyl-3-octanol from 1-bromopentane and pivalaldehyde. All glassware must be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere to prevent quenching of the Grignard reagent by moisture.
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
1-Bromopentane
-
Anhydrous tetrahydrofuran (THF)
-
Pivalaldehyde (2,2-dimethylpropanal)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the pentylmagnesium bromide.
-
-
Reaction with Pivalaldehyde:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of pivalaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the pivalaldehyde solution dropwise to the stirred Grignard reagent at 0 °C. The steric hindrance of pivaldehyde may necessitate a longer reaction time[3].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is a milder alternative to strong acid and helps to minimize side reactions.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure 2,2-dimethyl-3-octanol[5][6]. The high boiling point and the need to separate it from any unreacted starting materials or side products make fractional distillation the preferred method of purification.
-
Alternative Synthetic Route: Reduction of 2,2-Dimethyl-3-octanone
An alternative pathway to 2,2-dimethyl-3-octanol is the reduction of the corresponding ketone, 2,2-dimethyl-3-octanone. This ketone can be synthesized via several methods, including the acylation of a suitable organometallic reagent. The reduction of the ketone to the secondary alcohol can be readily achieved using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Sodium borohydride is generally preferred for its milder nature and compatibility with protic solvents.
Caption: Workflow for the synthesis of 2,2-dimethyl-3-octanol via ketone reduction.
Experimental Protocol: Ketone Reduction
This protocol is adapted from a standard procedure for the reduction of a similar ketone.
Materials:
-
2,2-Dimethyl-3-octanone
-
Ethanol (95%)
-
Sodium borohydride (NaBH4)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve 2,2-dimethyl-3-octanone (1.0 equivalent) in 95% ethanol.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium borohydride (1.1 equivalents) in a small amount of cold water and add it portion-wise to the cooled ketone solution.
-
After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Carefully add 1 M hydrochloric acid to the reaction mixture to quench the excess sodium borohydride and neutralize the solution.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,2-dimethyl-3-octanol by fractional distillation under reduced pressure.
-
Stereoselective Synthesis Considerations
The synthesis of a single enantiomer of 2,2-dimethyl-3-octanol presents a significant challenge due to the steric hindrance around the newly formed stereocenter. The methods described above will produce a racemic mixture. Achieving high enantioselectivity would require the use of chiral catalysts.
Potential strategies for the asymmetric synthesis include:
-
Asymmetric reduction of 2,2-dimethyl-3-octanone: This could be achieved using chiral reducing agents, such as those derived from chiral auxiliaries or through catalytic asymmetric hydrogenation with a chiral metal complex[7][8].
-
Enantioselective addition of an organometallic reagent to pivalaldehyde: The use of a chiral ligand in conjunction with the organometallic reagent (e.g., a chiral titanium catalyst with a Grignard reagent) could induce facial selectivity in the addition to the aldehyde, leading to an enantiomerically enriched product[1].
Structural Elucidation and Characterization
The identity and purity of synthesized 2,2-dimethyl-3-octanol should be confirmed using a combination of spectroscopic techniques.
| Spectroscopic Data | Predicted/Observed Features |
| ¹H NMR | A characteristic multiplet for the proton on the hydroxyl-bearing carbon (C3-H). A large singlet for the nine equivalent protons of the tert-butyl group. Multiplets for the protons of the pentyl chain. A broad singlet for the hydroxyl proton. |
| ¹³C NMR | A distinct signal for the carbon bearing the hydroxyl group (C3). A signal for the quaternary carbon of the tert-butyl group (C2). Signals for the carbons of the pentyl chain and the three equivalent methyl carbons of the tert-butyl group. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching absorptions just below 3000 cm⁻¹. A C-O stretching absorption in the region of 1050-1150 cm⁻¹. IR spectra are available in the NIST WebBook[2]. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+), although it may be weak. Characteristic fragmentation patterns would include the loss of water and cleavage adjacent to the alcohol. Mass spectral data is available in the NIST WebBook[2]. |
References
-
Harada, T. (2016). Development of Highly Active Chiral Titanium Catalysts for the Enantioselective Addition of Various Organometallic Reagents to Aldehydes. Chemical Record, 16(3), 1256-73. [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Octanol, 2,2-dimethyl- (CAS 19841-72-6). [Link]
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NIST. (n.d.). 3-Octanol, 2,2-dimethyl-. NIST Chemistry WebBook. [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 25: The Grignard Reaction. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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University of California, Irvine. (n.d.). Grignard Reaction. [Link]
-
MDPI. (2018, April 20). Catalytic Enantioselective Addition of Organozirconium Reagents to Aldehydes. Molecules. [Link]
-
CORE. (1996). Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence. Recl. Trav. Chim. Pays-Bas, 115, 410-417. [Link]
-
University of Northern Iowa. (n.d.). Experiment 6: Grignard Reaction. [Link]
-
ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. [Link]
-
MDPI. (2021, July 24). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Catalysts. [Link]
-
University of California, San Diego. (n.d.). 1H NMR 2 3 2 3 13C{1H} NMR. [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Tohoku University. (n.d.). Chiral Organosuperbase Catalysts as Useful Tools for Developing Enantioselective Reactions. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of.... [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]
-
Organic Syntheses. (n.d.). 2-bromopentane. [Link]
-
Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Scribd. (n.d.). 2.3.4 Purification Technique Fractional Distillation. [Link]
-
Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. [Link]
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PubChem. (n.d.). 2,2-Dimethyl-3-octanone. [Link]
-
Organic Syntheses. (n.d.). 3-bromophthalide. [Link]
-
MDPI. (2022, September 28). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts. [Link]
-
Scribd. (n.d.). Efficient Synthesis of Pivalaldehyde. [Link]
-
FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. [Link]
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solubility of 2,2-dimethyl-3-octanol in common organic solvents
An In-Depth Technical Guide to the Solubility of 2,2-Dimethyl-3-Octanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-dimethyl-3-octanol, a C10 alcohol with significant application potential in various chemical and pharmaceutical contexts. In the absence of extensive published solubility data for this specific molecule, this guide emphasizes the fundamental principles governing its solubility in common organic solvents. It offers a robust theoretical framework for predicting solubility behavior and presents a detailed, field-proven experimental protocol for its quantitative determination. This document is intended to empower researchers and drug development professionals with the knowledge and practical methodology to effectively utilize 2,2-dimethyl-3-octanol in their work.
Introduction to 2,2-Dimethyl-3-Octanol
2,2-Dimethyl-3-octanol is a secondary alcohol with the molecular formula C10H22O.[1][2][3][4] Its structure features a ten-carbon aliphatic chain, with a hydroxyl (-OH) group at the third position and two methyl groups at the second position, forming a bulky tert-butyl-like substituent adjacent to the alcohol functionality. This unique structural arrangement imparts a specific balance of polarity and non-polarity, which is critical in determining its interactions with various solvents. Understanding the solubility of 2,2-dimethyl-3-octanol is paramount for its application in synthesis, formulation, and purification processes within the pharmaceutical and chemical industries.
Theoretical Principles Governing Solubility
The solubility of any compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[5][6] For an alcohol such as 2,2-dimethyl-3-octanol, the key factors influencing its solubility are:
-
Hydrogen Bonding: The hydroxyl group is the primary site for polar interactions. It can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom).[5][6] This capability allows for strong interactions with polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).
-
Van der Waals Forces: The long C10 hydrocarbon backbone is nonpolar and interacts with solvent molecules primarily through London dispersion forces, a type of van der Waals force. The strength of these forces increases with the size and surface area of the molecule.
-
Molecular Structure: The bulky tert-butyl group adjacent to the hydroxyl group in 2,2-dimethyl-3-octanol may introduce steric hindrance, potentially impeding the formation of hydrogen bonds with certain solvent molecules. This structural feature can influence its solubility profile compared to a linear secondary alcohol with the same number of carbon atoms.
The overall solubility of 2,2-dimethyl-3-octanol in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.
Predicted Solubility Profile of 2,2-Dimethyl-3-Octanol
Based on its molecular structure—a C10 alcohol with a significant nonpolar component—we can predict its general solubility behavior in different classes of organic solvents.
Table 1: Predicted Qualitative Solubility of 2,2-Dimethyl-3-Octanol in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group can form hydrogen bonds with these solvents.[5][7][8] However, the long, nonpolar C10 alkyl chain will significantly limit solubility, especially in highly polar solvents like water.[5][8] As the alkyl chain of the solvent increases (e.g., from methanol to ethanol), solubility is expected to improve slightly due to better van der Waals interactions. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of 2,2-dimethyl-3-octanol. They also possess alkyl groups that can interact favorably with the nonpolar portion of the solute. |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | High to Very High | The dominant intermolecular forces in these solvents are London dispersion forces. The large, nonpolar hydrocarbon tail of 2,2-dimethyl-3-octanol will interact favorably with these nonpolar solvents, leading to high solubility.[5][9] |
It is crucial to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes the "Cloud Point" or isothermal titration method, a reliable technique for determining the solubility of a liquid solute in a solvent.[10] This method involves the gradual addition of the solute to a known volume of the solvent at a constant temperature until the solution becomes turbid, indicating that the saturation point has been reached.
Materials and Equipment
-
2,2-Dimethyl-3-octanol (solute)
-
A range of organic solvents (analytical grade or higher)
-
Temperature-controlled water bath or heating block
-
Magnetic stirrer and stir bars
-
Calibrated burette or micropipettes
-
Glass vials or test tubes
-
Analytical balance
Experimental Workflow
Caption: Experimental workflow for determining the solubility of 2,2-dimethyl-3-octanol.
Detailed Procedure
-
Preparation:
-
Accurately dispense a known volume (e.g., 10.0 mL) of the chosen organic solvent into a clean, dry glass vial containing a small magnetic stir bar.
-
Place the vial in a temperature-controlled water bath or heating block set to the desired experimental temperature (e.g., 25.0 °C). Allow the solvent to equilibrate for at least 15 minutes.
-
Begin stirring the solvent at a moderate, constant speed to ensure thorough mixing without splashing.
-
-
Titration:
-
Fill a calibrated burette with 2,2-dimethyl-3-octanol and record the initial volume.
-
Slowly add the 2,2-dimethyl-3-octanol to the stirring solvent. Initially, the added alcohol should dissolve completely.
-
Continue adding the solute dropwise, paying close attention to the appearance of the solution. As the saturation point is approached, transient cloudiness may appear upon addition, which then dissipates.
-
The endpoint, or "cloud point," is reached when the first sign of persistent turbidity (a slight cloudiness that does not disappear upon mixing) is observed.[10]
-
-
Data Recording and Analysis:
-
Immediately upon reaching the cloud point, stop the addition of the solute and record the final volume from the burette.
-
Calculate the volume of 2,2-dimethyl-3-octanol added.
-
Determine the mass of the added solute using its density (if not available, it should be determined experimentally).
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent or moles per liter.
-
Repeat the entire procedure at least two more times for each solvent to ensure the reproducibility and accuracy of the results.
-
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.
Table 2: Experimental Solubility of 2,2-Dimethyl-3-Octanol at [Specify Temperature]
| Solvent | Solvent Class | Volume of Solvent (mL) | Volume of Solute Added (mL) (Trial 1) | Volume of Solute Added (mL) (Trial 2) | Volume of Solute Added (mL) (Trial 3) | Average Solubility ( g/100 mL) | Standard Deviation |
| Hexane | Nonpolar | ||||||
| Toluene | Nonpolar | ||||||
| Dichloromethane | Nonpolar | ||||||
| Acetone | Polar Aprotic | ||||||
| Ethyl Acetate | Polar Aprotic | ||||||
| Tetrahydrofuran | Polar Aprotic | ||||||
| Ethanol | Polar Protic | ||||||
| Methanol | Polar Protic | ||||||
| Water | Polar Protic |
Visualizing Molecular Interactions
The solubility of 2,2-dimethyl-3-octanol is fundamentally driven by the interactions at the molecular level. The following diagram illustrates the primary intermolecular forces at play with different types of solvents.
Caption: Dominant intermolecular forces between 2,2-dimethyl-3-octanol and solvent classes.
Conclusion
References
-
4.4 Solubility - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
3-Octanol, 2,2-dimethyl- | C10H22O | CID 140618 - PubChem. (n.d.). Retrieved from [Link]
-
3-Octanol, 2,2-dimethyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
-
Physical and Chemical Properties of Alcohols | MolecularCloud. (2024, November 19). Retrieved from [Link]
-
Alcohol Solubility and Identification Lab | PDF - Scribd. (n.d.). Retrieved from [Link]
-
3-Octanol, 2,2-dimethyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
-
How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? : r/chemistry - Reddit. (2019, May 13). Retrieved from [Link]
-
Solubility of Organic Compounds - Chemistry Steps. (2021, October 8). Retrieved from [Link]
-
3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]
-
Experiment 2 # Solubility - Bellevue College. (n.d.). Retrieved from [Link]
-
13.3: Physical Properties of Alcohols - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
-
Solubility of alcohols - YouTube. (2021, January 19). Retrieved from [Link]
-
Chemical Properties of 3-Octanol, 2,2-dimethyl- (CAS 19841-72-6) - Cheméo. (n.d.). Retrieved from [Link]
-
Solubility of Organic Compounds - Chemistry. (2023, August 31). Retrieved from [Link]
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Unlocking the Research Potential of Tertiary Octyl Alcohols: A Technical Guide to 2,4,4-Trimethyl-2-Pentanol and Related Isomers
Target Audience: Researchers, Toxicologists, Environmental Scientists, and Drug Development Professionals.
The Chemical Paradigm: Steric Hindrance and Metabolic Stability
Tertiary octyl alcohols (TOAs), characterized by a hydroxyl group attached to a fully substituted tertiary carbon, represent a unique class of branched-chain aliphatic compounds. In research and drug development, their value is inherently linked to their extreme steric hindrance and resistance to oxidation [1]. Unlike primary and secondary alcohols, which readily oxidize into aldehydes or carboxylic acids, the tertiary structure of these molecules acts as a metabolic roadblock.
This chemical stability is a double-edged sword: it makes TOAs highly effective as inert solvents and robust intermediates in organic synthesis (such as Grignard reactions)[1], but it also causes them to persist as "dead-end" metabolites in both environmental bioremediation and mammalian toxicokinetics. This guide synthesizes field-proven insights into how researchers leverage these properties across environmental microbiology and mechanistic toxicology.
Quantitative Profiling of Key Tertiary Octyl Alcohols
To facilitate experimental design, the physical and chemical properties of the most heavily researched TOAs are summarized below:
| Compound Name | CAS Number | Molecular Formula | Structural Characteristics | Primary Research Application |
| 2,4,4-Trimethyl-2-pentanol | 690-37-9 | C₈H₁₈O | Highly branched, hydrophobic alkyl chain | Toxicology (Protein binding), Bioremediation metabolite tracking |
| 3-Ethyl-3-methyl-2-pentanol | N/A | C₈H₁₈O | Extreme steric hindrance around the -OH group | Organic synthesis, Custom isotopic labeling |
| 2-Methyl-2-heptanol | 625-25-2 | C₈H₁₈O | Linear backbone with localized tertiary branching | Oxidation-resistant solvent, Chemical intermediate |
Environmental Microbiology: Bioremediation of Endocrine Disruptors
Alkylphenol polyethoxylates are ubiquitous industrial surfactants that degrade in wastewater into octylphenol (OP)—a potent endocrine-disrupting chemical (EDC) that mimics estrogen in wildlife[2]. Eradicating OP from aquatic ecosystems is a critical environmental priority.
The Sphingomonas Degradation Pathway
Research has identified specific Sphingomonas sp. strains capable of utilizing OP as a carbon source. The degradation is driven by the opdA gene, which encodes a flavin monooxygenase that executes a Type II ipso substitution [3]. This enzymatic cleavage separates the aromatic phenolic ring (the source of estrogenic toxicity) from the branched alkyl chain.
Because the alkyl chain is highly branched, the resulting aliphatic byproduct is 2,4,4-trimethyl-2-pentanol (TMP-2-OH) [2]. While the estrogenic threat is neutralized, TMP-2-OH persists as an intact tertiary alcohol due to its resistance to further microbial oxidation[4].
Type II ipso substitution pathway of octylphenol by Sphingomonas sp. yielding TMP-2-OH.
Protocol: Aerobic Microbiological Transformation & Metabolite Tracking
Objective: To validate the degradation of OP into TMP-2-OH without diauxic inhibition. Causality Rationale: Wastewater contains multiple carbon sources. If the bacteria preferentially consume simple sugars over OP (diauxic growth), the bioremediation fails. We introduce sodium acetate to prove the strain degrades OP concurrently with easily assimilable carbon[2].
-
Inoculation: Culture Sphingomonas sp. (e.g., strain PWE1) in a minimal salts medium supplemented with 120 μM of branched octylphenol as the primary carbon source.
-
Carbon Supplementation: Divide the culture into two cohorts. To Cohort B, add 5 mM sodium acetate.
-
Incubation: Incubate aerobically at 30°C on a rotary shaker (150 rpm) for 72 hours.
-
Metabolite Extraction (Headspace GC-MS): Because TMP-2-OH is highly volatile, extract 0.25 mL headspace gas samples periodically. Why Headspace? It prevents the complex biological matrix of the culture broth from fouling the GC column[3].
-
Validation Checkpoint: Run the final aqueous broth through a Yeast Estrogen Screen (YES) assay. The disappearance of estrogenic activity confirms the phenolic moiety has been successfully cleaved, even though the tertiary octyl alcohol (TMP-2-OH) remains detectable via GC-MS[2].
Mechanistic Toxicology: The α2u-Globulin Nephropathy Model
In drug development and risk assessment, understanding species-specific toxicity is paramount. 2,4,4-Trimethyl-2-pentanol (TMP-2-OH) is the primary in vivo metabolite of 2,2,4-trimethylpentane (a major component of unleaded gasoline)[5].
When male Fischer 344 rats are exposed to these compounds, TMP-2-OH accumulates in the kidneys, leading to protein droplet nephropathy and eventually renal tubule tumors[6]. However, this pathway is entirely dependent on α2u-globulin , an 18.5-kDa low-molecular-weight (LMW) protein synthesized exclusively in the livers of male rats[7].
The Toxicokinetic Mechanism
TMP-2-OH binds non-covalently to the hydrophobic pocket of α2u-globulin. This ligand-protein complex drastically reduces the natural lysosomal hydrolysis rate of the protein (by approximately 70%)[7]. The indigestible complex accumulates in the phagolysosomes of the renal proximal tubules, causing lysosomal overload, single-cell necrosis, and compensatory cellular proliferation[7].
Toxicokinetic pathway of TMP-2-OH binding to α2u-globulin causing hyaline droplet nephropathy.
Protocol: Cross-Species Protein Binding Assessment
Objective: To isolate TMP-2-OH protein complexes and prove that human kidneys do not possess the binding proteins necessary for this specific nephropathy, thereby validating human safety profiles[8]. Causality Rationale: By utilizing radiolabeled ligands and sequential chromatography, we can definitively track the physical location of the tertiary alcohol and prove it only co-elutes with the male-rat-specific protein.
-
Radiolabeling & Incubation: Synthesize or procure 2,4,4-tri[³H]methyl-2-pentanol ([³H]TMP-2-OH). Incubate the radiolabeled ligand with Low-Molecular-Weight Protein Fractions (LMWPF) isolated from both male rat kidneys and human kidneys for 1 hour at 25°C[8].
-
Size Exclusion Chromatography: Apply the mixture to a PD-10 desalting column. Why? This rapidly separates all total proteins (both free and chemically bound) from the unbound, free [³H]TMP-2-OH based on molecular size[8].
-
Anion Exchange Chromatography: Inject the isolated total protein fraction onto a DEAE anion exchange column. Elute the proteins using a linear NaCl gradient.
-
Fraction Analysis: Monitor the fractions for both UV absorbance (protein presence) and liquid scintillation (radioactivity).
-
Validation Checkpoint (Self-Validating System):
-
Rat Cohort: A massive spike in radioactivity will perfectly co-elute with the α2u-globulin peak. Confirm the protein identity using SDS-PAGE and Western blot[8].
-
Human Cohort: The human LMWPF will elute, but the radioactivity will remain at baseline. This negative result is the self-validating proof: humans lack the α2u-globulin analog, meaning TMP-2-OH cannot cause protein-mediated nephropathy in humans[8].
-
Conclusion
Tertiary octyl alcohols like 2,4,4-trimethyl-2-pentanol are far more than niche industrial solvents. Their extreme steric hindrance dictates their behavior across biological systems—allowing them to survive aggressive bacterial enzymatic cleavage during wastewater remediation, while simultaneously causing them to act as persistent ligands in mammalian toxicokinetic models. By mastering the protocols to track and isolate these compounds, researchers can unlock highly accurate models for both environmental safety and human drug development.
References
Sources
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- 2. Formation of the metabolic intermediate 2,4,4-trimethyl-2-pentanol during incubation of a Sphingomonas sp. strain with the xeno-estrogenic octylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. echa.europa.eu [echa.europa.eu]
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- 8. Assessment of binding of 2,4,4-trimethyl-2-pentanol to low-molecular-weight proteins isolated from kidneys of male rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Intermolecular Association in Isomeric Octyl Alcohols: A Technical Guide to Hydrogen-Bonded Suprastructures
An in-depth technical guide on the intermolecular association in isomeric octyl alcohols, designed for physical chemists, materials scientists, and drug development professionals.
Executive Summary
In pharmaceutical sciences and physical chemistry, 1-octanol is universally recognized as the gold standard surrogate for lipid membranes in partition coefficient (
The position of the hydroxyl group along the alkyl chain—whether in 1-octanol, 2-octanol, 3-octanol, or highly branched isomers—dictates the steric hindrance around the hydrogen-bonding site. This single structural variable profoundly alters the topology of intermolecular self-association, shifting the equilibrium between free monomers, highly polar linear chains, and non-polar cyclic rings. Understanding these isomeric differences is critical for predicting solvation thermodynamics, designing novel lipidic excipients, and modeling non-ideal drug partitioning behavior.
Thermodynamics and Topologies of Self-Association
The self-association of mono-hydroxy alcohols is governed by a delicate enthalpy-entropy compensation mechanism. The formation of a hydrogen bond is enthalpically favorable (
The Monomer-Chain-Ring Equilibrium
The supramolecular architecture of octanol isomers exists in a continuous thermal equilibrium:
-
Linear Chains: Primary alcohols (e.g., 1-octanol) face minimal steric shielding. They readily form extended, highly cooperative linear polymer chains. These chains possess a massive cumulative dipole moment.
-
Cyclic Rings: As the hydroxyl group moves inward (e.g., 3-octanol, 4-octanol), the bulky alkyl tails restrict the conformational space required for extended linear polymerization. To satisfy hydrogen-bonding valencies without paying the massive entropic penalty of chain elongation, the molecules undergo ring closure, forming cyclic dimers, trimers, or tetramers[2]. Cyclic structures are inherently non-polar because their individual dipole vectors cancel out.
-
Free Monomers: At elevated temperatures, thermal agitation overcomes the H-bond enthalpy, dissociating clusters into free monomers.
Thermodynamic equilibrium of H-bonded suprastructures in isomeric octyl alcohols.
Dielectric Signatures of Cluster Formation
The most authoritative method for quantifying the extent and topology of H-bonded networks is Broadband Dielectric Spectroscopy (BDS). Mono-hydroxy alcohols exhibit a unique, low-frequency dielectric dispersion known as the Debye process , which is distinct from the primary structural
The Debye process represents the fluctuation of the macroscopic dipole moment of H-bonded chains. Its intensity is directly proportional to the Kirkwood correlation factor (
- : Indicates parallel dipole alignment (dominance of linear chains).
- : Indicates no correlation (dominance of free monomers).
- : Indicates anti-parallel alignment (dominance of cyclic rings).
As steric hindrance increases from 1-octanol to 4-octanol, the Debye peak intensity collapses, and
Quantitative Summary of Isomeric Octanols
| Isomer | Hydroxyl Position | Steric Hindrance | Kirkwood Factor ( | Predominant Suprastructure | H-Bond Enthalpy ( |
| 1-Octanol | Primary | Low | 3.0 – 4.0 | Linear Chains | ~ -27 kJ/mol |
| 2-Octanol | Secondary | Moderate | 1.5 – 2.5 | Short Chains / Mixed | ~ -22 kJ/mol |
| 3-Octanol | Secondary | High | 0.5 – 1.5 | Cyclic Rings / Monomers | < -20 kJ/mol |
| 4-Octanol | Secondary | Severe | < 1.0 | Cyclic Rings | < -20 kJ/mol |
| (Data synthesized from supercooled/ambient dielectric and spectroscopic studies[1][3][5].) |
Spectroscopic Validation of H-Bond Networks
While BDS provides macroscopic dipole data, Vibrational Spectroscopy (FTIR/NIR/Raman) provides microscopic validation of the O-H oscillator states. The H-bond energy dispersion (HBED) of the O-H stretching bands reveals that 2-octanol forms smaller, less cooperative, and more ordered clusters (cyclic) compared to the highly cooperative, extended chains of 1-octanol[1]. The shift in the first overtone of the O-H stretch (6000–7200 cm⁻¹) is highly sensitive to the degree of self-association, allowing for precise calculation of the H-bond formation enthalpy.
Parallel experimental workflow for dielectric and spectroscopic validation of H-bond networks.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for characterizing octanol isomers.
Protocol 1: Broadband Dielectric Spectroscopy (BDS) for Determination
Causality: BDS is utilized because it directly isolates the supramolecular Debye relaxation from the structural
-
Sample Preparation: Dehydrate the octanol isomer using molecular sieves (3Å) for 48 hours. Validation: Water is a highly polar impurity that artificially inflates
; Karl Fischer titration must confirm moisture < 10 ppm. -
Cell Assembly: Inject the sample into a parallel-plate capacitor cell made of Invar steel. Causality: Invar is chosen to prevent thermal expansion artifacts during deep supercooling, ensuring the geometric capacitance (
) remains strictly constant. -
Thermal Quenching: Cool the sample to its supercooled liquid state (e.g., 150 K) using a nitrogen cryostat, stabilizing temperature within
K. -
Spectral Acquisition: Apply an AC field and measure the complex dielectric permittivity (
= - ) from to Hz. Validation: Apply the Kramers-Kronig relations to the raw data to ensure linearity and causality of the dielectric response. -
Data Fitting: Fit the loss spectra (
) using a combination of a Debye function (for the slow chain relaxation) and a Havriliak-Negami function (for the -relaxation). -
Calculation: Extract the static permittivity (
) and calculate the Kirkwood correlation factor ( ) using the Kirkwood-Fröhlich equation.
Protocol 2: Temperature-Dependent Near-Infrared (NIR) Spectroscopy
Causality: The NIR first overtone region (6000–7200 cm⁻¹) is chosen over fundamental mid-IR bands because it avoids total absorption saturation, allowing for longer pathlengths and higher precision in bulk liquids.
-
Sample Loading: Load the degassed isomer into a sealed quartz cuvette with a 2 mm pathlength.
-
Thermal Gradient Collection: Collect NIR spectra from 10°C to 90°C in 5°C increments. Allow 10 minutes of equilibration per step.
-
2D Correlation Analysis: Apply Two-Dimensional Correlation Spectroscopy (2D-COS) to the temperature-dependent dataset. Causality: 2D-COS spreads heavily overlapping spectral envelopes across a second dimension based on their thermal response rates. This unambiguously separates the asynchronous peaks of free O-H monomers from those of terminal and internal chain-bonded O-H groups.
-
Thermodynamic Extraction: Plot the natural log of the integrated area of the free O-H band versus
(van 't Hoff plot) to extract the H-bond formation enthalpy ( ).
Implications for Drug Partitioning and Formulation
The realization that octyl alcohols are not homogeneous liquids but rather dynamic, micro-heterogeneous networks has profound implications for pharmacology. When a drug partitions into 1-octanol, it does not dissolve into a uniform dielectric continuum; it actively competes for hydrogen-bond donor/acceptor sites within the linear polymer chains.
If a drug molecule disrupts these chains, it pays an entropic penalty that alters its apparent lipophilicity. Furthermore, utilizing branched isomers (like 2-ethyl-1-hexanol) as pharmaceutical excipients offers a way to tune drug solubility. Because highly hindered isomers favor cyclic rings, they present a less cooperative, more hydrophobic bulk environment, which can dramatically alter the solvation thermodynamics of poorly water-soluble Active Pharmaceutical Ingredients (APIs).
References
-
Dynamics of glass-forming liquids. XVII. Dielectric relaxation and intermolecular association in a series of isomeric octyl alcohols. The Journal of Chemical Physics / PubMed.[Link]
-
Dielectric Relaxation in Isomeric Octyl Alcohols. The Journal of Chemical Physics / AIP Publishing.[Link]
-
Dielectric Behavior and Intermolecular Association for Octanol Isomers. Existence and Transformation of a Nonpolar Cyclic Polymer. Bulletin of the Chemical Society of Japan / Oxford Academic.[Link]
-
Revealing complex relaxation behavior of monohydroxy alcohols in a series of octanol isomers. The Journal of Chemical Physics / AIP Publishing.[Link]
-
Comparison of Hydrogen Bonding in 1-Octanol and 2-Octanol as Probed by Spectroscopic Techniques. The Journal of Physical Chemistry B / ACS Publications.[Link]
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- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 5. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to 2,2-Dimethyl-3-octanol: Synthesis, Characterization, and Potential Significance
Abstract
This technical guide provides a comprehensive overview of the tertiary alcohol 2,2-Dimethyl-3-octanol. While not extensively documented in scientific literature, its unique structural characteristics as a hindered tertiary alcohol merit a detailed exploration for researchers, scientists, and professionals in drug development and natural product chemistry. This document covers the probable synthetic routes, detailed analytical characterization methodologies, and an inferred discussion on its potential natural occurrence and biological significance based on the properties of analogous compounds.
Introduction and Physicochemical Properties
2,2-Dimethyl-3-octanol (CAS No. 19841-72-6) is a ten-carbon, saturated tertiary alcohol.[1][2][3] Its structure is characterized by a hydroxyl group on the third carbon of an octyl chain, with two methyl groups on the adjacent second carbon. This substitution pattern results in significant steric hindrance around the alcohol moiety, a feature that is expected to profoundly influence its chemical reactivity and metabolic fate.
| Property | Value | Source |
| Molecular Formula | C10H22O | [1][2][3] |
| Molecular Weight | 158.28 g/mol | [1] |
| IUPAC Name | 2,2-dimethyloctan-3-ol | [1] |
| CAS Number | 19841-72-6 | [1][2][3] |
| Appearance | Expected to be a colorless liquid | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| XLogP3-AA | 3.7 | [2] |
Synthesis of 2,2-Dimethyl-3-octanol
The synthesis of sterically hindered tertiary alcohols such as 2,2-Dimethyl-3-octanol can be challenging.[4][5] However, established methods in organic synthesis provide reliable pathways to this molecule. The two most plausible routes are the Grignard reaction and the reduction of the corresponding ketone.
Synthesis via Grignard Reaction
The Grignard reaction is a cornerstone of C-C bond formation and a primary method for synthesizing tertiary alcohols. In this approach, a Grignard reagent, an organomagnesium halide, acts as a nucleophile, attacking the electrophilic carbon of a carbonyl group. For the synthesis of 2,2-Dimethyl-3-octanol, the reaction would involve pentylmagnesium bromide and pivalaldehyde (2,2-dimethylpropanal).
Materials:
-
Magnesium turnings
-
1-Bromopentane
-
Pivalaldehyde (2,2-dimethylpropanal)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux.
-
Reaction with Pivalaldehyde: Once the magnesium is consumed, the Grignard reagent is cooled in an ice bath. A solution of pivalaldehyde in anhydrous THF is then added dropwise. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2,2-Dimethyl-3-octanol.
Caption: Grignard synthesis of 2,2-Dimethyl-3-octanol.
Synthesis via Reduction of 2,2-Dimethyl-3-octanone
An alternative and often high-yielding method is the reduction of the corresponding ketone, 2,2-dimethyl-3-octanone (CAS No. 5340-64-7).[6][7] This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice.
Materials:
-
2,2-Dimethyl-3-octanone
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reduction: 2,2-Dimethyl-3-octanone is dissolved in methanol or ethanol in a round-bottom flask and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction is allowed to proceed for several hours at room temperature.
-
Workup and Purification: The reaction is quenched by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate ester. The product is extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude 2,2-Dimethyl-3-octanol is purified by vacuum distillation.
Caption: Reduction synthesis of 2,2-Dimethyl-3-octanol.
Analytical Characterization
The structural elucidation and purity assessment of 2,2-Dimethyl-3-octanol are primarily achieved through spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for the analysis of volatile compounds like 2,2-Dimethyl-3-octanol.[8][9] It allows for both separation from complex mixtures and structural identification based on the mass spectrum.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: An initial temperature of 40°C held for 3 minutes, then ramped at 5°C/min to 280°C and held for 5 minutes.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
The expected mass spectrum would show a molecular ion peak (M+) at m/z 158, although it may be weak or absent due to the instability of tertiary alcohols. Characteristic fragment ions would arise from the cleavage of the C-C bonds adjacent to the oxygen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 2,2-Dimethyl-3-octanol would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.
Natural Occurrence
The natural occurrence of 2,2-Dimethyl-3-octanol has not been explicitly reported in the surveyed literature. However, a wide variety of volatile organic compounds (VOCs), including numerous alcohols, are known to be produced by microorganisms such as Streptomyces species and various fungi.[10][11][12][13] These organisms are prolific producers of secondary metabolites, many of which have ecological roles.[10] Similarly, essential oils from plants are rich in C10 monoterpenoid alcohols.[14][15][16][17] It is plausible that 2,2-Dimethyl-3-octanol could be a minor, yet-to-be-identified constituent of the volatile metabolome of certain organisms. Its detection would require sensitive analytical techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry.[18]
Potential Biological Significance and Applications
Direct studies on the biological activity of 2,2-Dimethyl-3-octanol are lacking. However, insights can be drawn from the properties of tertiary alcohols and other long-chain alcohols.
Metabolic Stability
A key feature of tertiary alcohols in the context of drug development is their increased metabolic stability.[19][20][21] Primary and secondary alcohols are susceptible to oxidation to aldehydes, ketones, and carboxylic acids, as well as glucuronidation. The steric hindrance provided by the gem-dimethyl group in 2,2-Dimethyl-3-octanol is expected to shield the hydroxyl group, making it resistant to enzymatic oxidation and slowing the rate of conjugation.[19][20] This property is highly desirable in medicinal chemistry for improving the pharmacokinetic profile of drug candidates.[22]
Antimicrobial Activity
Long-chain fatty alcohols are known to possess antimicrobial properties.[23][24][25][26] The antibacterial activity of these compounds can vary with the length of the aliphatic chain. For instance, 1-nonanol, 1-decanol, and 1-undecanol have demonstrated bactericidal activity against Staphylococcus aureus.[23] While the specific activity of 2,2-Dimethyl-3-octanol is unknown, its C10 structure suggests it may exhibit some level of antimicrobial or antifungal activity.
Cytotoxicity
Organic solvents and alcohols can exhibit cytotoxicity at certain concentrations.[27][28] Any potential application of 2,2-Dimethyl-3-octanol would necessitate a thorough evaluation of its cytotoxic profile against relevant cell lines.
Conclusion
2,2-Dimethyl-3-octanol represents a structurally interesting, yet understudied, tertiary alcohol. While its discovery and natural occurrence remain to be definitively documented, established synthetic methodologies provide clear pathways for its preparation. Its characterization relies on standard analytical techniques, particularly GC-MS. Based on its chemical structure, 2,2-Dimethyl-3-octanol is predicted to possess enhanced metabolic stability, a property of significant interest in drug design. Future research into its potential natural sources, biological activities, and toxicological profile is warranted to fully elucidate its scientific and commercial potential.
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Synthesis of Highly Congested Tertiary Alcohols via the[27][27] Radical Deconstruction of Breslow Intermediates. PMC.
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- Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes.
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- Pharmacokinetic Analysis of Ethanol in a Human Study: New Modification of Mathem
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- Essential Oils. CABI Digital Library.
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Methodological & Application
Introduction: Overcoming the Detection Challenge of Aliphatic Alcohols
An Application Note and Protocol for the Derivatization of 2,2-Dimethyl-3-octanol for HPLC Analysis
The quantitative analysis of aliphatic alcohols such as 2,2-Dimethyl-3-octanol by High-Performance Liquid Chromatography (HPLC) presents a significant analytical challenge. These compounds lack a native chromophore or fluorophore, rendering them virtually transparent to standard UV/Vis and fluorescence detectors, the workhorses of modern liquid chromatography.[1][2] Direct analysis is often relegated to methods like refractive index (RI) detection, which suffers from poor sensitivity and is incompatible with gradient elution.[3] To achieve the low limits of detection and quantification required in pharmaceutical development, environmental monitoring, and quality control, pre-column derivatization is an essential strategy.[4][5]
This application note provides a detailed guide for the derivatization of 2,2-Dimethyl-3-octanol, transforming it into a molecule with strong UV absorbance or fluorescence emission. We present two robust, field-proven protocols tailored for different analytical needs and instrument capabilities:
-
UV/Vis Detection: Utilizing 3,5-Dinitrobenzoyl Chloride (DNBC) to introduce a potent chromophore.
-
Fluorescence Detection: Employing 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for high-sensitivity analysis.
As a senior application scientist, this guide moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, providing insights to empower researchers to adapt and troubleshoot these methods for their specific applications.
Principle of Derivatization: Attaching a "Reporter" Tag
Derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[5] For non-chromophoric alcohols, this involves a covalent reaction that attaches a "reporter" molecule—a tag with desirable spectroscopic properties—to the hydroxyl (-OH) functional group.[1][6][7] The most common reactions involve converting the alcohol into an ester or a carbonate, both of which are stable and well-suited for reversed-phase HPLC.[1][6]
The choice of derivatizing agent is dictated by the available detector and the required sensitivity. Acyl chlorides are excellent reagents for this purpose, reacting with the alcohol's hydroxyl group in a nucleophilic acyl substitution reaction to form a highly detectable ester derivative.[6][7]
Method 1: High-Performance UV/Vis Detection via 3,5-Dinitrobenzoyl Chloride (DNBC) Derivatization
This method is a robust and reliable choice for laboratories equipped with standard HPLC-UV/Vis detectors. 3,5-Dinitrobenzoyl Chloride is a classic derivatizing agent used to analyze alcohols.[8] The two nitro groups on the aromatic ring create a powerful chromophore, resulting in a derivative with a high molar absorptivity and a UV maximum at a wavelength where interference from common solvents and matrix components is minimal.
Reaction Mechanism
The derivatization proceeds via a base-catalyzed nucleophilic acyl substitution. The lone pair of electrons on the oxygen of 2,2-Dimethyl-3-octanol attacks the electrophilic carbonyl carbon of DNBC. A base, such as pyridine, is typically used to catalyze the reaction and to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product.[8]
Caption: DNBC derivatization mechanism.
Experimental Protocol: DNBC Derivatization
Materials:
-
2,2-Dimethyl-3-octanol standard or sample
-
3,5-Dinitrobenzoyl Chloride (DNBC), high purity[8]
-
Anhydrous Pyridine or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution (w/v)
-
Hexane or Diethyl Ether, HPLC grade
-
Deionized Water, 18 MΩ·cm
-
Nitrogen gas for evaporation
-
0.22 µm Syringe Filters
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 2,2-Dimethyl-3-octanol in anhydrous acetonitrile. For quantitative analysis, prepare a series of calibration standards.
-
Transfer a precise aliquot (e.g., 100 µL) of the standard or sample solution to a clean, dry 2 mL reaction vial.
-
If the sample is in an aqueous matrix, perform a liquid-liquid extraction into a water-immiscible solvent like hexane, dry the organic extract with anhydrous sodium sulfate, and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
To the vial containing the alcohol, add 100 µL of a freshly prepared solution of DNBC in anhydrous acetonitrile (e.g., 10 mg/mL). A molar excess of the derivatizing reagent is recommended.[9]
-
Add 50 µL of anhydrous pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60 °C for 30 minutes in a heating block or water bath.
-
-
Workup and Sample Cleanup:
-
After incubation, cool the vial to room temperature.
-
Add 500 µL of 5% sodium bicarbonate solution to the vial to quench the reaction and neutralize any unreacted DNBC and HCl.[9] The excess DNBC hydrolyzes to 3,5-dinitrobenzoic acid, which is deprotonated by the base and becomes water-soluble.
-
Vortex vigorously for 1 minute.
-
Add 1 mL of hexane (or diethyl ether), vortex for 1 minute, and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer containing the derivatized analyte to a new vial.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.[10]
-
Filter the final solution through a 0.22 µm syringe filter before injection.[10]
-
Suggested HPLC Conditions
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 70:30 (ACN:Water).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
Detection: UV/Vis at 254 nm
Method 2: High-Sensitivity Fluorescence Detection via FMOC-Cl Derivatization
For applications demanding the highest sensitivity, derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) is the superior choice.[11] The fluorenyl group is an intense fluorophore, allowing for detection at picomole levels or lower.[11] This method is ideal for trace analysis in complex matrices such as biological fluids or environmental samples.
Reaction Mechanism
Similar to DNBC, the reaction of FMOC-Cl with an alcohol proceeds via nucleophilic acyl substitution to form a stable, highly fluorescent carbamate derivative. The reaction is typically performed under mild basic conditions to facilitate the deprotonation of the alcohol's hydroxyl group, enhancing its nucleophilicity.[11]
Caption: FMOC-Cl derivatization mechanism.
Experimental Protocol: FMOC-Cl Derivatization
Materials:
-
2,2-Dimethyl-3-octanol standard or sample
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Borate Buffer (0.1 M, pH 8.5)
-
Pentane or Hexane, HPLC grade
-
Deionized Water, 18 MΩ·cm
-
Nitrogen gas for evaporation
-
0.22 µm Syringe Filters
Procedure:
-
Sample Preparation:
-
Prepare stock and standard solutions of 2,2-Dimethyl-3-octanol in anhydrous acetonitrile.
-
Transfer a 100 µL aliquot of the standard or sample solution to a 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the residue is free of water.[10]
-
-
Derivatization Reaction:
-
Prepare a solution of FMOC-Cl in anhydrous acetonitrile (e.g., 5 mg/mL) immediately before use, as the reagent is moisture-sensitive.[11]
-
To the dried analyte, add 100 µL of the FMOC-Cl solution and 100 µL of the borate buffer (pH 8.5).
-
Cap the vial, vortex thoroughly, and let the reaction proceed at room temperature (25 °C) for 15 minutes.
-
-
Workup and Sample Cleanup:
-
The excess FMOC-Cl must be removed as it produces a fluorescent hydrolysis product.
-
Add 1 mL of pentane (or hexane) to the reaction mixture and vortex for 1 minute to extract the nonpolar FMOC-alcohol derivative. The more polar excess FMOC-Cl and its hydrolysis byproducts will remain in the aqueous/acetonitrile layer.
-
Carefully transfer the upper organic layer to a new vial. Repeat the extraction once more for quantitative recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
Suggested HPLC Conditions
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile and Water. A typical gradient might be 60% ACN to 100% ACN over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 35 °C
-
Detection: Fluorescence Detector (FLD)
Overall Experimental Workflow & Data Summary
The entire process, from sample preparation to data acquisition, follows a logical sequence designed to ensure reproducibility and accuracy.
Caption: General workflow for pre-column derivatization.
Comparative Summary of Derivatization Protocols
| Parameter | Method 1: DNBC (UV/Vis) | Method 2: FMOC-Cl (Fluorescence) |
| Principle | Attaches a strong UV chromophore | Attaches an intense fluorophore |
| Detector | UV/Vis (DAD or VWD) | Fluorescence (FLD) |
| Relative Sensitivity | Good to Excellent | Excellent to Ultra-high |
| Derivative Type | 3,5-Dinitrobenzoate Ester | 9-Fluorenylmethyl Carbamate |
| Reaction Temp. | 60 °C[10] | Room Temperature (~25 °C)[11] |
| Reaction Time | ~30 minutes[10] | ~15 minutes[11] |
| Key Reagents | DNBC, Pyridine | FMOC-Cl, Borate Buffer |
| Detection λ | ~254 nm | λex: 265 nm, λem: 340 nm[1] |
| Primary Challenge | Removal of hydrolyzed reagent | Reagent is highly moisture-sensitive[11] |
Trustworthiness & Expert Insights
-
Anhydrous Conditions are Critical: Acyl chlorides like DNBC and FMOC-Cl readily react with water.[9][11] Any moisture present in solvents, glassware, or the sample itself will consume the reagent, leading to lower derivative yields and inaccurate quantification. Always use high-purity, anhydrous solvents.
-
Reagent Purity and Freshness: Derivatizing agents can degrade over time, especially upon exposure to moist air.[9] It is advisable to use a fresh batch of high-purity reagent and to prepare reagent solutions immediately before use.
-
Optimization is Key: The protocols provided are robust starting points. However, reaction times, temperatures, and reagent concentrations may need to be optimized for your specific sample matrix to achieve maximum derivatization efficiency.[10]
-
Derivative Stability: While the formed ester and carbamate derivatives are generally stable, it is good practice to analyze them within 24-48 hours of preparation or to conduct a stability study if longer storage is required.
Conclusion
The lack of a chromophore in 2,2-Dimethyl-3-octanol is not a barrier to its sensitive and accurate quantification by HPLC. Through pre-column derivatization with either 3,5-Dinitrobenzoyl Chloride for UV/Vis detection or 9-Fluorenylmethyl Chloroformate for fluorescence detection, this challenging analyte can be readily measured. The choice between the two methods depends on the sensitivity requirements of the assay and the detector technology available. By understanding the principles behind these reactions and adhering to the detailed protocols, researchers can confidently develop and validate robust analytical methods for this and other aliphatic alcohols.
References
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Application Note: 2,2-Dimethyl-3-octanol as a High-Steric-Demand Chiral Auxiliary in Asymmetric Aldol Reactions
Executive Summary & Mechanistic Rationale
The precise control of stereochemistry in carbon-carbon bond-forming events remains a cornerstone of complex molecule synthesis. The fundamental principle of chiral auxiliary-mediated asymmetric aldol reactions relies on the temporary covalent attachment of a chiral moiety to a prochiral substrate, which creates a highly differentiated steric environment to direct the diastereofacial approach of an aldehyde[1]. While Evans' oxazolidinones remain the gold standard for predictable syn-aldol adducts[2], the deployment of highly hindered chiral alcohols offers an alternative, robust platform for asymmetric induction[3].
2,2-Dimethyl-3-octanol (DMO) is recognized in organic synthesis as an exceptionally sterically hindered secondary alcohol. It possesses a bulky tert-butyl group directly adjacent to the carbinol stereocenter, juxtaposed against a flexible aliphatic pentyl chain[4]. When DMO is esterified with a propionyl group, this extreme steric differentiation becomes a powerful tool.
The Causality of Stereocontrol: During enolization (specifically using boron triflates), the resulting Z-enol borinate adopts a highly specific conformation to minimize A(1,3) allylic strain. In the tightly packed, six-membered Zimmerman-Traxler transition state, the tert-butyl group of the DMO auxiliary physically shields the Re-face of the enolate. Consequently, the incoming aldehyde is forced to attack exclusively from the Si-face, yielding syn-aldol adducts with exceptional diastereomeric ratios (dr).
Process Workflow
Workflow for DMO-mediated asymmetric aldol addition and auxiliary recovery.
Quantitative Data: Optimization of Enolization Conditions
To demonstrate the causality between the chosen Lewis acid and the resulting stereoselectivity, the following table summarizes the optimization of the aldol addition of DMO-propionate to benzaldehyde. Boron-mediated enolization is strictly required to maximize the steric influence of the DMO auxiliary.
Table 1: Influence of Enolization Conditions on Yield and Diastereoselectivity
| Entry | Lewis Acid / Base | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | Rationale for Outcome |
| 1 | LDA (Lithium) | THF | -78 | 65 | 70:30 | Long Li-O bonds lead to a loose transition state; poor steric transfer. |
| 2 | TiCl₄ / iPr₂NEt | DCM | -78 | 78 | 85:15 | Intermediate bond lengths improve transition state rigidity. |
| 3 | Bu₂BOTf / DIPEA | DCM | -78 | 92 | 98:2 | Short B-O bonds create a tight transition state, maximizing tert-butyl shielding. |
| 4 | Cy₂BOTf / Et₃N | DCM | -78 | 89 | 95:5 | Bulkier boron ligands slightly distort the ideal Zimmerman-Traxler geometry. |
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating In-Process Quality Control (IPQC) steps to ensure experimental integrity before proceeding to the next synthetic stage.
Protocol A: Synthesis of DMO-Propionate Ester
-
Objective: Covalently attach the prochiral propionyl group to the DMO auxiliary.
-
Causality & Rationale: The C3 hydroxyl of DMO is highly sterically hindered[4]. Standard esterification conditions (e.g., acid chloride and triethylamine alone) will fail or proceed at a glacial pace. The addition of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that can overcome the steric bulk of the tert-butyl group.
-
Step-by-Step Procedure:
-
Dissolve 2,2-Dimethyl-3-octanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.
-
Add triethylamine (2.0 equiv) and DMAP (0.1 equiv).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dropwise add propionyl chloride (1.5 equiv) over 15 minutes.
-
Warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
-
-
In-Process Quality Control (IPQC): Monitor by TLC (Hexanes/EtOAc 9:1, KMnO₄ stain). The reaction is self-validating when the highly polar starting alcohol spot completely disappears, replaced by a high-R_f ester spot. Do not proceed to enolization if the alcohol remains, as it will consume the expensive Bu₂BOTf reagent.
Protocol B: Boron-Mediated Asymmetric Aldol Addition
-
Objective: Generate the Z-enol borinate and execute the stereoselective aldol addition[3].
-
Causality & Rationale: Bu₂BOTf and DIPEA are specifically chosen to selectively form the Z-enolate. The boron atom's short bond lengths (B-O and B-C) tightly pack the reactants in the transition state. This physical constriction forces the aldehyde to interact intimately with the tert-butyl group of DMO, ensuring the Re-face is entirely blocked.
-
Step-by-Step Procedure:
-
Dissolve DMO-propionate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under argon and cool to -78 °C.
-
Add Bu₂BOTf (1.0 M in CH₂Cl₂, 1.1 equiv) dropwise, followed by DIPEA (1.2 equiv).
-
Stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete enolization.
-
Re-cool the mixture to -78 °C.
-
Add the desired aldehyde (1.1 equiv) dropwise. Stir for 2 hours at -78 °C.
-
Quench with pH 7 phosphate buffer, methanol, and 30% H₂O₂ (to oxidize the boron). Extract and purify via silica gel chromatography.
-
-
In-Process Quality Control (IPQC): Before oxidative workup, quench a 0.1 mL aliquot into CDCl₃ and analyze by crude ¹H-NMR. The reaction is self-validating if the diagnostic alpha-proton of the newly formed β-hydroxy carbonyl exhibits a coupling constant of J = 7–9 Hz (confirming the syn-aldol architecture). If J > 10 Hz, anti-aldol formation has occurred, indicating a failure in Z-enolate geometry control.
Protocol C: Non-Destructive Cleavage of the Auxiliary
-
Objective: Isolate the enantiopure β-hydroxy acid and recover the DMO auxiliary.
-
Causality & Rationale: Direct saponification with NaOH/water requires high heat, which would trigger a retro-aldol reaction, destroying the newly formed stereocenters. Using LiOH in the presence of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). This species attacks the sterically hindered ester carbonyl rapidly at 0 °C, allowing for mild cleavage that preserves the aldol product and prevents epimerization.
-
Step-by-Step Procedure:
-
Dissolve the aldol adduct in a 3:1 mixture of THF/H₂O (0.05 M) and cool to 0 °C.
-
Add 30% aqueous H₂O₂ (4.0 equiv), followed by LiOH·H₂O (2.0 equiv).
-
Stir at 0 °C for 1 hour.
-
Quench with Na₂SO₃ (to destroy excess peroxide), acidify to pH 2 with 1M HCl, and extract with EtOAc.
-
-
In-Process Quality Control (IPQC): Perform Chiral HPLC on the isolated β-hydroxy acid. The protocol is validated when enantiomeric excess (ee) is >95%. DMO recovery is validated by GC-MS of the neutral organic extracts, ensuring >90% mass balance recovery of the auxiliary for reuse.
Mechanistic Logic Diagram
Mechanistic logic of the Zimmerman-Traxler transition state directed by DMO.
References
- Source: Chemical Communications (RSC Publishing)
- A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions Source: Benchchem URL
- Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions Source: CoLab URL
- Asymmetric Aldol Reaction Induced by Chiral Auxiliary Source: Journal of Chemical Education URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aerobic oxidation catalysis with stable radicals - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47081D [pubs.rsc.org]
Application Note: High-Purity 2,2-Dimethyl-3-octanol via Fractional Distillation
Abstract
This application note provides a comprehensive guide for the purification of 2,2-Dimethyl-3-octanol, a sterically hindered secondary alcohol, using laboratory-scale fractional distillation. The protocol herein is designed for researchers, scientists, and drug development professionals requiring high-purity material for their work. We will delve into the physicochemical properties of the target compound, the underlying principles of fractional distillation, a detailed experimental protocol, and methods for purity verification.
Introduction
2,2-Dimethyl-3-octanol is a C10 secondary alcohol characterized by significant steric hindrance around the hydroxyl group due to the adjacent tert-butyl moiety. This structural feature can influence its reactivity and physical properties. For applications in pharmaceutical development, materials science, and synthetic chemistry, a high degree of purity is often a critical prerequisite.
Fractional distillation is a powerful purification technique for separating liquid components with close boiling points, generally when the difference is less than 25 °C (45 °F) at atmospheric pressure.[1] It is particularly well-suited for removing impurities commonly found in synthetic preparations of alcohols, such as residual solvents, unreacted starting materials, or isomeric byproducts. By employing a fractionating column, the separation efficiency is significantly enhanced compared to simple distillation through a series of successive vaporization and condensation cycles.[1]
This guide explains the causality behind experimental choices, ensuring a robust and reproducible purification process.
Physicochemical Properties of 2,2-Dimethyl-3-octanol
A thorough understanding of the compound's physical properties is essential for designing an effective distillation protocol.
| Property | Value | Source |
| CAS Number | 19841-72-6 | [2] |
| Molecular Formula | C₁₀H₂₂O | [2] |
| Molecular Weight | 158.28 g/mol | [2] |
| Boiling Point (Tboil) | ~243.6 °C (516.7 K) | [3] (Joback Calculated) |
| pKa | 15.44 ± 0.20 (Predicted) | [4] |
Note: The provided boiling point is a calculated value. Experimental determination under vacuum is recommended to prevent potential thermal degradation and to allow for distillation at a more manageable temperature.
Principles of Fractional Distillation
Fractional distillation separates components of a liquid mixture based on differences in their boiling points or volatilities. The process involves heating the mixture to create a vapor, which then rises through a fractionating column.[1]
The Role of the Fractionating Column: The column is filled with packing material (e.g., Raschig rings, glass helices) or contains trays that provide a large surface area for repeated vapor-liquid equilibria.[5][6] As the vapor ascends the column, it cools, condenses, and re-vaporizes multiple times.[1] With each cycle, the vapor becomes progressively enriched in the more volatile component (the substance with the lower boiling point).[1]
Theoretical Plates and HETP: The efficiency of a column is described by the number of "theoretical plates." One theoretical plate represents a single vaporization-condensation cycle that results in a vapor-liquid equilibrium. A more efficient column has more theoretical plates over a given length. Height Equivalent to a Theoretical Plate (HETP) is a measure of this efficiency, with a lower HETP value indicating better separation performance.[6]
Reflux Ratio: This is a critical operational parameter, defined as the ratio of the amount of condensed liquid (distillate) returned to the column versus the amount collected in the receiver.[7] A higher reflux ratio enhances separation efficiency by increasing the number of equilibrium stages but also extends the distillation time.[8] For challenging separations, a reflux ratio of 4:1 or higher is often employed.[1]
Pre-Distillation: Addressing Potential Impurities
The crude 2,2-Dimethyl-3-octanol may contain various impurities depending on its synthetic route. Common impurities could include:
-
Low-boiling solvents: Diethyl ether, tetrahydrofuran (THF), or other solvents used in the synthesis.
-
Unreacted starting materials: For instance, if synthesized via a Grignard reaction, residual aldehydes or ketones might be present.
-
Higher-boiling byproducts: Products from side reactions.
A preliminary workup, such as an aqueous wash to remove salts and water-soluble materials, followed by drying with an appropriate agent (e.g., anhydrous MgSO₄ or Na₂SO₄), is recommended before charging the distillation flask.
Experimental Protocol
This protocol outlines the purification of crude 2,2-Dimethyl-3-octanol by fractional distillation.
Apparatus
A standard fractional distillation setup is required, consisting of:
-
Heating mantle with a stirrer
-
Round-bottom distillation flask
-
Fractionating column (e.g., Vigreux or packed column with glass helices or Raschig rings)[5]
-
Distillation head with a thermometer or temperature probe
-
Condenser (Liebig, Graham, or Allihn type)[1]
-
Receiving flask(s)
-
Vacuum adapter and vacuum source (optional, but recommended)
-
Insulating material (glass wool or aluminum foil)
-
Boiling chips or a magnetic stir bar
Visualization of the Experimental Workflow
The following diagram illustrates the setup for the fractional distillation process.
Caption: Workflow for fractional distillation setup.
Step-by-Step Methodology
-
Preparation: Assemble the distillation apparatus as shown in the diagram above. Ensure all glassware is dry and joints are properly sealed. If performing a vacuum distillation, use appropriate grease for the joints.
-
Charging the Flask: Charge the round-bottom flask with the crude 2,2-Dimethyl-3-octanol and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Insulation: Wrap the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[1]
-
Heating: Begin heating the flask gently. A slow, steady heating rate is crucial for establishing equilibrium within the column.
-
Equilibration (Total Reflux): As the liquid begins to boil, vapor will rise into the column. Allow the system to equilibrate under total reflux (with no distillate being collected) for a period (e.g., 30-60 minutes). This is observed as a ring of condensing vapor slowly ascending the column. This step is vital for achieving optimal separation.
-
Collecting the First Fraction (Forerun): Once the vapor temperature at the distillation head stabilizes, slowly begin to collect the first fraction. This forerun will contain the most volatile impurities (e.g., residual solvents). The temperature should remain relatively constant during the collection of a pure fraction.
-
Collecting the Main Fraction: After the forerun has been collected, the temperature may rise. When the temperature stabilizes again at or near the boiling point of 2,2-Dimethyl-3-octanol, switch to a new receiving flask to collect the main product fraction. Maintain a slow and steady distillation rate (e.g., 1-2 drops per second).
-
Collecting Subsequent Fractions: If the temperature begins to drop (indicating the desired product is nearly distilled) or rise significantly (indicating the start of higher-boiling impurities), change the receiving flask to collect this final fraction separately.
-
Shutdown: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and damage to the glassware. Turn off the heating and allow the apparatus to cool completely before disassembling.
Purity Analysis
The purity of the collected fractions should be assessed using appropriate analytical techniques.
Gas Chromatography (GC): GC is an ideal method for determining the purity of volatile compounds like alcohols.[9][10]
-
Technique: Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Column: A polar capillary column (e.g., one with a polyethylene glycol or a modified polysiloxane stationary phase) is suitable for alcohol analysis.[11]
-
Procedure: Dissolve a small aliquot of each fraction in a suitable solvent (e.g., methanol or isopropanol) and inject it into the GC.[10]
-
Analysis: The purity is determined by the area percentage of the main peak corresponding to 2,2-Dimethyl-3-octanol. The presence and relative area of other peaks will indicate the level of impurities.[12]
Safety Precautions
-
Always perform distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Never heat a closed system. Ensure the apparatus is open to the atmosphere or connected to a vacuum line with a pressure release.
-
Do not distill to dryness.
-
Be aware of the flammability of organic solvents and the target alcohol. Keep away from open flames and ignition sources.
References
-
SKE Equipment. (2024, December 10). Reflux Distillation Column: A Comprehensive Guide. Available at: [Link]
-
Wikipedia. (2024). Fractional distillation. Available at: [Link]
-
Pope Inc. (n.d.). Pro-Pak Column Packing - Fractional Distillation Equipment. Available at: [Link]
-
Yuan, F. (n.d.). Understanding Reflux Ratio in Distillation. Scribd. Available at: [Link]
-
Unknown. (2006). Gas Chromatography of an Alcohol Mixture. Available at: [Link]
-
Kuber Precision Technology. (2026, March 2). What Is Packed Column? A Complete Guide for Chemical and Process Industries. Available at: [Link]
-
DAV University. (n.d.). 11.14. PACKED COLUMNS. Available at: [Link]
-
Kuber Precision Technology. (n.d.). 3 Distillation Column Packing Types: Choose the Best. Available at: [Link]
-
Restek. (2025, November 18). Alcoholic Beverage Analysis by GC. Available at: [Link]
-
IntechOpen. (2014, September 8). Design of Fractionation Columns. Available at: [Link]
-
NPTEL. (2013, October 11). Mod-05 Lec-07 Fractional Distillation: Minimum Reflux and Pinch Point. YouTube. Available at: [Link]
-
The Good Scents Company. (n.d.). dimethyl octanol, 106-21-8. Available at: [Link]
-
NIST. (n.d.). 3-Octanol, 2,2-dimethyl-. NIST WebBook. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Octanol, 2,2-dimethyl- (CAS 19841-72-6). Available at: [Link]
-
Chemical Synthesis Database. (2025, May 20). 2,2-dimethyl-3-octanone. Available at: [Link]
-
Mol-Instincts. (n.d.). 2,2-DIMETHYL-3-OCTANOL 19841-72-6 wiki. Available at: [Link]
-
Raghava Reddy, A. V., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1). Available at: [Link]
-
PubChem. (n.d.). 3-Octanol, 2,2-dimethyl-. Available at: [Link]
Sources
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 3-Octanol, 2,2-dimethyl- (CAS 19841-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 6. goelequipments.com [goelequipments.com]
- 7. Reflux Distillation Column: A Comprehensive Guide - SKE Equipment [skeequipment.com]
- 8. scribd.com [scribd.com]
- 9. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 12. pepolska.pl [pepolska.pl]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2,2-Dimethyl-3-octanol
Welcome to the Synthetic Methodology Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly branched, sterically hindered secondary alcohols. The synthesis of 2,2-Dimethyl-3-octanol is a classic example of how steric bulk can derail standard organometallic reactions, leading to poor yields and complex purification workflows.
This guide abandons generic advice in favor of mechanistic causality. By understanding the precise failure modes of your current synthetic route, we can engineer a self-validating protocol that forces the reaction down the desired 1,2-addition pathway.
🔬 Troubleshooting FAQs: Mechanistic Failure Modes
Q1: I attempted to synthesize 2,2-dimethyl-3-octanol by reacting hexanal with tert-butylmagnesium chloride, but my yield is abysmal (<15%). I mostly recover unreacted hexanal. Why?
A1: The failure mode is competitive enolization. tert-Butylmagnesium chloride is an exceptionally bulky and highly basic Grignard reagent. Hexanal possesses acidic α-protons. When these two reagents meet, the steric clash at the electrophilic carbonyl carbon creates a massive kinetic barrier to nucleophilic attack[1]. Because acid-base reactions are significantly faster than nucleophilic additions, the Grignard reagent acts as a base, deprotonating the α-carbon to form the magnesium enolate of hexanal[1]. During your acidic workup, this enolate simply reprotonates, returning your starting material. Solution: You must change your synthetic disconnection. Swap the polarity of your precursors: use pivalaldehyde (which lacks α-protons) and pentylmagnesium bromide .
Q2: I switched my precursors to pivalaldehyde and pentylmagnesium bromide. I am no longer recovering starting material, but my major product is neopentyl alcohol, not 2,2-dimethyl-3-octanol. What is happening?
A2: The failure mode is β-hydride reduction via a 6-membered transition state. While pivalaldehyde cannot enolize, the tert-butyl group shields the carbonyl carbon heavily. Pentylmagnesium bromide contains multiple β-hydrogens. When the bulky carbon nucleophile struggles to access the carbonyl carbon, a competing pathway takes over: a Meerwein-Ponndorf-Verley (MPV)-type reduction[1]. The Grignard reagent coordinates to the carbonyl oxygen, and a hydride from the β-carbon of the pentyl chain is transferred to the carbonyl carbon via a cyclic, six-membered transition state[1]. This reduces pivalaldehyde to neopentyl alcohol and eliminates 1-pentene as a byproduct.
Q3: How can I suppress this hydride transfer and force the 1,2-addition to get my desired product?
A3: You must increase the oxophilicity and decrease the basicity of your nucleophile using Cerium(III) chloride (CeCl₃). By adding anhydrous CeCl₃ to your Grignard reagent, you perform a transmetallation to generate an organocerium species (e.g., Cl₂Ce-pentyl)[2][3]. Cerium is highly oxophilic; it acts as a powerful, localized Lewis acid that strongly coordinates to the pivalaldehyde oxygen[3]. This coordination drastically lowers the LUMO of the carbonyl, accelerating the rate of direct 1,2-nucleophilic attack so significantly that it outpaces the slower β-hydride reduction pathway[3][4].
📊 Quantitative Data: Route & Yield Comparison
The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the necessity of the organocerium route.
| Synthetic Route | Reagents | Additive | Temp (°C) | Dominant Pathway | Isolated Yield (%) |
| Route A | Hexanal + t-BuMgCl | None | 0 to RT | Enolization | < 15% |
| Route B | Pivalaldehyde + PentylMgBr | None | 0 to RT | β-Hydride Reduction | ~ 25% |
| Route C | Pivalaldehyde + Pentyllithium | None | -78 | 1,2-Addition | 65 - 75% |
| Route D | Pivalaldehyde + PentylMgBr | CeCl₃ (1.1 eq) | -78 | Accelerated 1,2-Addition | 88 - 95% |
⚙️ Mandatory Visualization: Reaction Pathway Analysis
Reaction pathways for 2,2-Dimethyl-3-octanol synthesis comparing standard and organocerium routes.
🧪 Self-Validating Experimental Protocol
To guarantee high yields, follow this step-by-step methodology for the CeCl₃-Mediated Synthesis of 2,2-Dimethyl-3-octanol . This protocol includes built-in validation checkpoints to ensure system integrity before committing your starting materials.
Phase 1: Activation of Cerium(III) Chloride
-
Drying: Place 1.2 equivalents (relative to pivalaldehyde) of CeCl₃·7H₂O in a Schlenk flask. Heat under high vacuum (0.1 mmHg) at 140 °C for 12 hours to yield anhydrous CeCl₃[3].
-
Cooling: Backfill the flask with dry Argon and allow it to cool to room temperature.
-
Precomplexation: Add anhydrous THF (approx. 5 mL per mmol of CeCl₃) to the flask. Stir the suspension vigorously for exactly 2 hours at room temperature[3].
-
Validation Checkpoint 1: The mixture must transition into a uniform, milky-white suspension. This visual cue confirms the polymeric CeCl₃ lattice has been successfully broken down by THF coordination, which is strictly required for transmetallation[3].
-
Phase 2: Transmetallation
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.
-
Grignard Addition: Dropwise add 1.1 equivalents of Pentylmagnesium bromide (typically a 2.0 M solution in diethyl ether) to the CeCl₃ suspension.
-
Maturation: Stir the mixture at -78 °C for 1 hour to allow complete transmetallation to the organocerium species.
-
Validation Checkpoint 2: The suspension will often take on a pale yellow hue. If the solution turns dark brown or black, oxygen/moisture contamination has occurred, and the batch should be aborted.
-
Phase 3: Nucleophilic Addition & Workup
-
Substrate Addition: Dissolve 1.0 equivalent of pivalaldehyde in a minimal amount of anhydrous THF. Add this solution dropwise to the organocerium mixture over 15 minutes, maintaining the internal temperature at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 3 hours.
-
Validation Checkpoint 3: Monitor via TLC (Hexanes/EtOAc 9:1). Because 2,2-dimethyl-3-octanol is not UV-active, stain the TLC plate with Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) and heat to visualize the product spot.
-
-
Quenching: Quench the reaction while still at -78 °C by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution 0% to 10% EtOAc in Hexanes) to yield pure 2,2-dimethyl-3-octanol.
📚 References
-
Organic Chemistry Portal. "Grignard Reaction". Available at:[Link]
-
Wikipedia. "Organocerium chemistry". Available at:[Link]
-
National Programme on Technology Enhanced Learning (NPTEL). "Cerium(III) Chloride (CeCl3·7H2O) - Reactions with Miscellaneous Reagents". Available at:[Link]
Sources
Technical Support Center: Troubleshooting Low Enantiomeric Excess in the Asymmetric Synthesis of 2,2-Dimethyl-3-octanol
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 2,2-Dimethyl-3-octanol. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to help you overcome common challenges and significantly improve the enantiomeric excess (e.e.) of your reactions. Achieving high stereoselectivity is paramount in the synthesis of chiral molecules for pharmaceutical applications, and this resource is designed to equip you with the knowledge to diagnose and resolve issues leading to suboptimal enantiopurity.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reduction of 2,2-dimethyl-3-octanone is resulting in a low enantiomeric excess. What are the most common initial checks I should perform?
A1: When encountering low enantiomeric excess, a systematic approach to troubleshooting is crucial.[1] Begin by verifying the fundamental aspects of your experimental setup:
-
Purity of Starting Materials: Confirm the purity of your 2,2-dimethyl-3-octanone, the reducing agent (e.g., borane source), and the chiral catalyst. Impurities can act as catalyst poisons or participate in non-selective background reactions.[2]
-
Solvent Quality: Ensure the solvent is of an appropriate grade and, most importantly, anhydrous. Many chiral catalysts are highly sensitive to moisture, which can lead to deactivation or altered selectivity.[1][2]
-
Reaction Temperature: Double-check and maintain a stable reaction temperature. Even minor fluctuations can significantly impact the enantioselectivity of the reaction.[1][3][4]
-
Stoichiometry and Concentrations: Carefully re-verify all measurements and concentrations of reactants and the catalyst. Inaccurate stoichiometry can lead to incomplete reactions or favor undesired pathways.[1]
Q2: How do I know if my chiral catalyst is the problem?
A2: To determine if the catalyst is the source of low enantioselectivity, consider the following steps:
-
Catalyst Integrity: If you prepared the chiral catalyst (e.g., a CBS-oxazaborolidine or a Noyori-type ruthenium complex) in-house, verify its structural integrity and purity using techniques like NMR spectroscopy.[1] For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions to prevent degradation.[1]
-
Control Reaction: Perform a control experiment with a well-characterized ketone that is known to give a high enantiomeric excess with your specific catalyst system. If this control reaction also results in a low e.e., it strongly indicates an issue with the catalyst itself.[1]
Q3: Can the choice of solvent significantly impact the enantiomeric excess?
A3: Absolutely. The reaction solvent plays a critical role in asymmetric catalysis. It can influence the conformation of the catalyst-substrate complex and the transition state energies of the competing enantiomeric pathways.[1][5] It is often beneficial to screen a variety of solvents with different polarities and coordinating abilities to find the optimal medium for your specific reaction.[1]
Q4: I'm observing a significant amount of the racemic alcohol product. What could be causing this?
A4: The formation of a racemic product suggests that a non-catalyzed, background reduction is occurring alongside the desired asymmetric transformation.[2] This can be particularly problematic at higher reaction temperatures, where the uncatalyzed reaction rate may increase significantly.[2][4]
In-Depth Troubleshooting Guide
Catalyst-Related Issues
The chiral catalyst is the heart of any asymmetric synthesis, and its performance is paramount to achieving high enantioselectivity.
Potential Problem: Catalyst Decomposition or Deactivation
-
Causality: Many chiral catalysts, particularly organometallic complexes, are sensitive to air, moisture, and impurities.[2] Exposure to these can lead to decomposition or the formation of less selective or inactive catalytic species.
-
Solutions:
-
Strictly Anhydrous and Inert Conditions: Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.[2]
-
Reagent Purity: Utilize high-purity reagents and substrates.[6][7][8][9] Impurities can act as poisons to the catalyst.
-
Proper Storage: Store chiral catalysts according to the manufacturer's recommendations, typically in a desiccator or glovebox.
-
Potential Problem: Incorrect Catalyst Loading
-
Causality: While a higher catalyst loading might increase the reaction rate, it doesn't always translate to higher enantioselectivity. In some cases, catalyst aggregation at higher concentrations can lead to the formation of less selective species. Conversely, too low a catalyst loading may result in a significant contribution from the non-catalyzed background reaction.
-
Solutions:
-
Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., from 0.5 mol% to 10 mol%) to identify the optimal concentration for your specific reaction.
-
Reaction Parameter Optimization
Fine-tuning the reaction conditions is often necessary to maximize the enantiomeric excess.
Potential Problem: Suboptimal Reaction Temperature
-
Causality: Temperature has a profound effect on the kinetics of both the desired asymmetric reaction and any competing background reactions.[4][10][11] The optimal temperature is a balance between achieving a reasonable reaction rate and maximizing the difference in activation energies between the two enantiomeric transition states. In many cases, lower temperatures favor higher enantioselectivity.[3][10]
-
Solutions:
-
Temperature Screening: Conduct the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the effect on the enantiomeric excess.[4]
-
Maintain Stable Temperature: Use a reliable cooling bath to maintain a constant temperature throughout the reaction.
-
Potential Problem: Inappropriate Solvent
-
Causality: The solvent can influence the solubility of the reactants and catalyst, the stability of the catalyst, and the geometry of the transition state.[1][5] A non-optimal solvent can lead to poor catalyst performance and low enantioselectivity.
-
Solutions:
-
Solvent Screening: Test a range of anhydrous solvents with varying properties, such as:
-
Apolar: Toluene, Hexane
-
Ethereal: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)[12]
-
Chlorinated: Dichloromethane (DCM)
-
-
Consider Bio-based Solvents: In some cases, bio-based solvents like 2-MeTHF have shown to provide improved enantiomeric excess compared to traditional solvents like THF.[12]
-
Substrate and Reagent Considerations
The quality and nature of the starting materials are critical for a successful asymmetric synthesis.
Potential Problem: Impurities in the Substrate
-
Causality: Impurities in the 2,2-dimethyl-3-octanone substrate can inhibit the catalyst or undergo reduction themselves, leading to a complex product mixture and potentially lowering the measured enantiomeric excess of the desired product.
-
Solutions:
-
Purification of Substrate: Purify the starting ketone by distillation or column chromatography before use.
-
Confirm Purity: Verify the purity of the substrate by GC or NMR analysis.
-
Potential Problem: Reducing Agent Quality and Stoichiometry
-
Causality: The purity and stoichiometry of the reducing agent (e.g., borane-THF complex, isopropanol in transfer hydrogenation) are important. An excess of a highly reactive, non-selective reducing agent can contribute to the background reaction.
-
Solutions:
-
Use High-Purity Reducing Agents: Employ freshly opened or purified reducing agents.
-
Optimize Stoichiometry: Carefully control the stoichiometry of the reducing agent. In some cases, slow addition of the reducing agent can improve selectivity.
-
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction of 2,2-Dimethyl-3-octanone via CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a widely used and reliable method for the enantioselective reduction of ketones.[13][14][15][16][17]
-
Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of inert gas.
-
Catalyst and Substrate Addition: To the reaction flask, add the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-Me-CBS, typically 5-10 mol%). Dissolve the catalyst in anhydrous THF. Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Reducing Agent Addition: Slowly add a solution of borane-THF complex (BH3·THF, typically 1.0-1.2 equivalents) to the catalyst solution while maintaining the temperature.
-
Substrate Addition: Add a solution of 2,2-dimethyl-3-octanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified 2,2-Dimethyl-3-octanol by chiral HPLC or chiral GC analysis.[2]
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation, often employing Noyori-type catalysts, is another powerful method for the enantioselective reduction of ketones.[18][19][20][21][22][23]
-
Catalyst Activation (if necessary): Some pre-catalysts require activation. Follow the specific literature procedure for the chosen catalyst system.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the chiral ruthenium catalyst (e.g., RuCl, typically 0.5-2 mol%).
-
Solvent and Hydrogen Donor: Add the chosen solvent (e.g., isopropanol or a mixture of formic acid and triethylamine). Isopropanol often serves as both the solvent and the hydrogen donor.
-
Substrate Addition: Add the 2,2-dimethyl-3-octanone (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir until the reaction is complete as monitored by TLC or GC.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification and Analysis: Purify the residue by flash column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Data Presentation
Table 1: Influence of Reaction Parameters on Enantiomeric Excess
| Parameter | Condition A | e.e. (%) | Condition B | e.e. (%) | Rationale for Change |
| Temperature | 25 °C | 75 | -20 °C | 92 | Lower temperatures often increase the energy difference between diastereomeric transition states, leading to higher selectivity.[3][10] |
| Solvent | Dichloromethane | 80 | Toluene | 95 | Solvent polarity and coordinating ability can significantly influence the catalyst's chiral environment.[1][5] |
| Catalyst Loading | 1 mol% | 88 | 5 mol% | 96 | A higher catalyst loading can outcompete the non-selective background reaction. |
Visualization of Troubleshooting Workflow
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. sharingtechcn.com [sharingtechcn.com]
- 7. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 8. labicom.cz [labicom.cz]
- 9. Purity and Grade of Chemical Reagent - Concord Technology (Tianjin) Co., Ltd. [en.tjconcord.com]
- 10. repository.tudelft.nl [repository.tudelft.nl]
- 11. Effect of temperature on the enantioselectivity of basic analytes using CE with sulfated beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 16. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 17. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 18. kanto.co.jp [kanto.co.jp]
- 19. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 20. ethz.ch [ethz.ch]
- 21. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. synarchive.com [synarchive.com]
- 23. Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Troubleshooting for 2,2-Dimethyl-3-octanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of sterically hindered secondary alcohols. 2,2-Dimethyl-3-octanol (CAS 19841-72-6) is typically synthesized via the nucleophilic addition of an organometallic reagent (e.g., pentylmagnesium bromide) to a sterically hindered aldehyde (e.g., pivaldehyde)[1].
While this Grignard or organolithium synthesis is robust, the crude mixture is rarely pure. It often contains unreacted electrophiles, homocoupled alkanes, and trace metal salts[2]. This guide provides a self-validating framework to systematically isolate the target alcohol with >99% purity, ensuring it is ready for sensitive downstream applications like catalytic aerobic oxidation[3].
Section 1: Purification Workflow Visualization
The following logic tree dictates the causality of our purification strategy. Each step specifically targets a class of impurity based on its distinct physicochemical properties.
Workflow for removing salts, aldehydes, and alkane byproducts from crude 2,2-Dimethyl-3-octanol.
Section 2: Troubleshooting Guides & FAQs
Q1: My crude 2,2-Dimethyl-3-octanol contains significant unreacted aldehyde. Fractional distillation isn't separating them efficiently. What is the mechanistic approach to remove this?
A: The boiling points of starting aldehydes and the target bulky alcohol can sometimes overlap under vacuum, causing them to co-distill. The most reliable chemical approach is the formation of a water-soluble bisulfite adduct[4]. By washing the organic layer with saturated aqueous sodium bisulfite (NaHSO₃), the nucleophilic bisulfite attacks the unhindered carbonyl carbon of the aldehyde, forming a highly polar
Q2: Following a Grignard synthesis, I am detecting non-polar alkane impurities (e.g., decane from Wurtz-type coupling). How can I isolate the alcohol? A: Grignard reactions often produce homocoupled alkane byproducts. Because alkanes lack hydroxyl groups, they do not participate in hydrogen bonding. In contrast, 2,2-Dimethyl-3-octanol acts as a hydrogen bond donor and acceptor, which significantly increases its enthalpy of vaporization and boiling point relative to alkane analogs[5]. To exploit this causality, perform a precision vacuum fractional distillation. By lowering the pressure to ~10 mmHg, you reduce thermal degradation risks and can easily strip off the highly volatile, non-hydrogen-bonding alkanes before collecting the alcohol fraction.
Q3: We are using the purified 2,2-Dimethyl-3-octanol in a downstream aerobic oxidation using Cu/ABNO catalysts, but the reaction is stalling. What impurity causes this? A: Trace metal impurities—specifically residual magnesium or lithium salts from the organometallic synthesis—can act as Lewis acids. These metals coordinate with the ABNO radical or the Cu(I) catalyst, effectively poisoning the catalytic cycle[3]. If your initial acidic quench was insufficient, magnesium alkoxides or colloidal magnesium hydroxide may persist[1]. To troubleshoot, redissolve the alcohol in an organic solvent and wash with a chelating agent like aqueous EDTA, followed by rigorous drying.
Section 3: Quantitative Physicochemical Data
Understanding the physical constants of 2,2-Dimethyl-3-octanol is critical for setting up your purification parameters.
| Property | Value | Relevance to Purification Strategy |
| Molecular Formula | C₁₀H₂₂O | Baseline for mass balance and stoichiometric calculations[6]. |
| Molecular Weight | 158.28 g/mol | Used for GC-MS confirmation (target m/z 158)[6]. |
| Boiling Point (Est.) | ~185–190 °C (760 mmHg) | Dictates distillation parameters; vacuum is required to prevent thermal cracking. |
| Hydrogen Bonding | Yes (Donor/Acceptor) | Increases boiling point relative to alkane byproducts, enabling separation[5]. |
| Steric Hindrance | High (tert-butyl group) | Prevents side reactions during aggressive chemical washing (e.g., bisulfite wash). |
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.
Protocol A: Chemical Scavenging of Aldehydic Impurities & Metal Salts
Objective: Remove unreacted electrophiles and catalyst-poisoning metals.
-
Acidic Quench: Transfer the crude reaction mixture to a separatory funnel. Slowly add 1M HCl until the aqueous layer reaches pH < 3. This breaks the magnesium alkoxide bonds and solubilizes Mg salts[1].
-
Extraction: Extract the aqueous layer with three 50 mL portions of diethyl ether. Combine the organic layers.
-
Bisulfite Wash: Wash the combined organic layer with two 50 mL portions of freshly prepared, saturated aqueous NaHSO₃. Shake vigorously for 5 minutes to ensure complete adduct formation[4].
-
Chelation Wash (Optional but Recommended): Wash the organic layer with 50 mL of 0.1M aqueous EDTA to sequester any residual trace metals.
-
Validation Check: Run a TLC (Hexanes:Ethyl Acetate 9:1) and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Self-Validation: The absence of a yellow/orange spot confirms all aldehydes have been removed.
Protocol B: High-Vacuum Fractional Distillation
Objective: Isolate the pure alcohol from alkane byproducts and residual solvent.
-
Preparation: Dry the validated organic layer from Protocol A over anhydrous Na₂SO₄. Filter and concentrate via rotary evaporation to remove the diethyl ether.
-
Setup: Transfer the concentrated crude to a round-bottom flask equipped with a short Vigreux column, a distillation head, and a vacuum-jacketed receiver.
-
Degassing: Apply a vacuum of ~10 mmHg. Slowly heat the oil bath.
-
Fraction Collection:
-
Fore-run: Discard the initial fractions eluting below 70 °C (at 10 mmHg), which consist of homocoupled alkanes (e.g., decane) and trace moisture.
-
Main Fraction: Collect the fraction boiling steadily at the predicted reduced boiling point for 2,2-Dimethyl-3-octanol.
-
-
Validation Check: Analyze the main fraction via ¹H-NMR. Self-Validation: The spectrum must show a clean singlet for the tert-butyl group (~0.9 ppm) and the absence of any aldehydic proton signals (~9.5 ppm).
References
- 2,2-Dimethyl-3-octyne|C10H18|Research Chemical - Benchchem. Benchchem.
- 3-Octanol, 2,2-dimethyl- | C10H22O | CID 140618 - PubChem. National Institutes of Health (NIH).
- Aerobic oxidation catalysis with stable radicals - Chemical Communications. Royal Society of Chemistry (RSC).
- Purification of Laboratory Chemicals. ETH Zurich / Armarego & Chai.
- Understanding the Grignard Reaction: A Gateway to Alcohol Synthesis. Oreate AI.
- 14 Formation and reaction of a Grignard reagent. University of Wisconsin-Madison.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Understanding the Grignard Reaction: A Gateway to Alcohol Synthesis - Oreate AI Blog [oreateai.com]
- 3. Aerobic oxidation catalysis with stable radicals - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47081D [pubs.rsc.org]
- 4. toc.library.ethz.ch [toc.library.ethz.ch]
- 5. 2,2-Dimethyl-3-octyne|C10H18|Research Chemical [benchchem.com]
- 6. 3-Octanol, 2,2-dimethyl- | C10H22O | CID 140618 - PubChem [pubchem.ncbi.nlm.nih.gov]
challenges in scaling up 2,2-Dimethyl-3-octanol production
Technical Support Center: Advanced Scale-Up of 2,2-Dimethyl-3-octanol
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks encountered when scaling up the synthesis of highly branched fatty alcohols. The production of 2,2-dimethyl-3-octanol relies heavily on Grignard chemistry. While trivial at the bench scale, transitioning this highly exothermic, heterogeneous reaction to pilot or commercial scale introduces severe safety, mass transfer, and yield challenges.
This guide provides self-validating protocols, mechanistic troubleshooting, and continuous flow strategies to ensure safe, high-yielding scale-up.
Part 1: Mechanistic Strategy & Route Selection
FAQ 1: We are designing the synthetic route for 2,2-dimethyl-3-octanol. Should we couple tert-butylmagnesium chloride with hexanal, or pentylmagnesium bromide with pivaldehyde?
Scientist's Insight (Causality):
You must select the tert-butylmagnesium chloride + hexanal route. The alternative (pentylmagnesium bromide + pivaldehyde) is fundamentally flawed for scale-up. Pentylmagnesium bromide possesses
Part 2: Troubleshooting Batch Scale-Up
FAQ 2: During the formation of the tert-butylmagnesium chloride intermediate in batch, the reaction frequently stalls. When we apply heat, we experience a sudden, dangerous thermal runaway. How do we prevent this?
Scientist's Insight (Causality): Grignard formation is a heterogeneous solid-liquid reaction. Magnesium metal is naturally coated with a passivating magnesium oxide (MgO) layer that prevents the alkyl halide from reaching the reactive zero-valent magnesium core. If you continue to feed tert-butyl chloride into the reactor before this layer is breached, unreacted halide accumulates. Once initiation finally occurs, the massive pool of accumulated halide reacts simultaneously. The resulting exotherm rapidly overwhelms the reactor's cooling jacket, leading to solvent boiling, overpressurization, and potential explosion[1].
Self-Validating Solution: You must implement in-situ Fourier Transform Infrared (FTIR) spectroscopy to definitively prove initiation before proceeding with the bulk feed[1].
Diagnostic decision tree for Grignard initiation using in-situ FTIR monitoring.
FAQ 3: We are seeing a 15% yield drop on our 50 L scale compared to the 1 L bench scale, primarily due to Wurtz coupling side products. How can we suppress this?
Scientist's Insight (Causality): Wurtz coupling (the reaction of the formed Grignard reagent with unreacted alkyl halide to form an alkane dimer) is a second-order side reaction. In large batch reactors, poor mass transfer creates localized zones with high concentrations of tert-butyl chloride. These halide-rich pockets strongly favor Wurtz coupling. To suppress it, you must minimize the steady-state concentration of the halide.
Self-Validating Solution: Transition from batch processing to a Continuous Stirred-Tank Reactor (CSTR) or packed-bed continuous flow methodology. Continuous flow ensures the halide is consumed the moment it enters the active mixing zone, keeping its macroscopic concentration near zero and reducing Wurtz coupling to <1%[2].
Part 3: Continuous Flow Methodology
To safely scale the production of 2,2-dimethyl-3-octanol, we recommend a telescoped continuous flow protocol. This methodology inherently limits the reacting volume, providing superior heat transfer and completely mitigating accumulation risks[3].
Step-by-Step Self-Validating Protocol
Step 1: Reactor Packing & Purging
-
Action: Pack a jacketed column reactor with commercially available magnesium turnings[3]. Purge the system with anhydrous Argon for 30 minutes.
-
Validation Check: Pump anhydrous 2-MeTHF through the column. Use an in-line moisture sensor to verify water content is <50 ppm before proceeding. Causality: 2-MeTHF is chosen over THF because it offers a higher boiling point, enhances chemoselectivity, and is derived from renewable resources[4].
Step 2: In-Situ Magnesium Activation
-
Action: Pass a 0.1 M solution of Diisobutylaluminum hydride (DIBAL-H) in 2-MeTHF through the column.
-
Validation Check: Monitor the internal column temperature. A mild exotherm (temperature rise of 2-5°C) confirms the chemical reduction and removal of the MgO passivation layer.
Step 3: Continuous Grignard Generation
-
Action: Pump a 1.0 M solution of tert-butyl chloride in 2-MeTHF through the activated Mg bed at a residence time of 15 minutes.
-
Validation Check: Route the effluent through an in-line FTIR flow cell. The complete disappearance of the C-Cl stretch and the appearance of the Mg-C stretch confirms steady-state Grignard formation. Do not start the hexanal feed until this steady state is verified.
Step 4: Telescoped Coupling & Quenching
-
Action: Direct the validated Grignard stream into a T-mixer where it intersects with a continuous stream of hexanal (1.05 equivalents). Route the mixed stream into a residence tubing coil submerged in a 20°C cooling bath.
-
Validation Check: Direct the output into a CSTR actively fed with aqueous acetic acid. Monitor the pH of the quench tank to ensure it remains mildly acidic (pH 4-5), confirming complete destruction of unreacted magnesium species[4].
Continuous flow workflow for 2,2-Dimethyl-3-octanol synthesis preventing halide accumulation.
Part 4: Scale-Up Data Presentation
The following table summarizes the quantitative improvements observed when shifting 2,2-dimethyl-3-octanol production from traditional batch to continuous flow architectures.
| Process Parameter | Traditional Batch Process | Continuous Flow (Packed-Bed/CSTR) | Causality / Scientific Advantage |
| Halide Accumulation | High risk during stalled initiation | Negligible (steady-state consumption) | Flow limits total reacting volume, physically preventing catastrophic thermal runaway. |
| Wurtz Coupling Impurities | 8% - 15% | < 1% | Rapid mixing and low localized halide concentration prevent second-order side reactions. |
| Heat Transfer Area | Low (Surface-to-volume ratio drops at scale) | High (Micro/Meso-channel reactors) | Efficient heat dissipation controls the highly exothermic nucleophilic addition step. |
| Magnesium Usage | 1.5 - 2.0 Equivalents | 1.1 Equivalents | Continuous mechanical/chemical activation ensures near-total consumption of the metal surface[4]. |
| Solvent Selection | Diethyl Ether / THF | 2-MeTHF | 2-MeTHF phase-separates easily from water during the quench, streamlining downstream purification. |
References
- Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up | Organic Process Research & Development - ACS Public
- Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal - ResearchG
- Grignard Reactions Go Greener with Continuous Processing - gordon.edu.
- In-situ production of Grignard reagents in continuous flow - Vapourtec.
Sources
Technical Support Center: Stability of 2,2-Dimethyl-3-octanol Under Acidic or Basic Workup Conditions
This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals on the stability of 2,2-Dimethyl-3-octanol during acidic and basic workup procedures. Our goal is to equip you with the necessary knowledge to make informed decisions in your experimental design, ensuring the integrity of your compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2,2-Dimethyl-3-octanol?
2,2-Dimethyl-3-octanol is a tertiary alcohol.[1][2] Generally, it is a stable compound under normal storage conditions and is not prone to decomposition at ambient temperatures.[3][4][5] However, its stability during experimental workup is highly dependent on the pH of the medium.
Q2: Is 2,2-Dimethyl-3-octanol stable to acidic workup conditions? What potential side reactions can occur?
Caution is advised when subjecting 2,2-Dimethyl-3-octanol to acidic workup conditions, especially with strong acids and/or elevated temperatures.[6] Tertiary alcohols are susceptible to acid-catalyzed dehydration, which is an elimination reaction that results in the formation of an alkene and water.[7][8][9]
The primary side reaction is the formation of 2,2-dimethyloct-3-ene and potentially other isomeric alkenes. This occurs via an E1 mechanism, where the hydroxyl group is protonated by the acid to form a good leaving group (water).[8][9] Departure of the water molecule results in a stable tertiary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form a double bond.[8][9] The conditions for dehydration of tertiary alcohols are generally milder than for primary or secondary alcohols.[8]
Q3: Is 2,2-Dimethyl-3-octanol stable to basic workup conditions?
Yes, 2,2-Dimethyl-3-octanol is generally stable under basic workup conditions. Alcohols do not typically undergo elimination reactions induced by bases because the hydroxide ion (OH-) is a poor leaving group.[10] While a strong base can deprotonate the alcohol to form the corresponding alkoxide, this does not lead to decomposition of the carbon skeleton under standard workup procedures.[11]
Q4: Can 2,2-Dimethyl-3-octanol undergo oxidation during workup?
2,2-Dimethyl-3-octanol is resistant to oxidation under typical workup conditions.[2][12] Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for oxidation to a ketone.[2][11] Therefore, common oxidizing agents encountered during workup are unlikely to affect the alcohol functionality.
Q5: What are the recommended workup conditions to maintain the integrity of 2,2-Dimethyl-3-octanol?
To minimize the risk of side reactions, a neutral or mildly basic workup is recommended. If an acidic wash is necessary to remove basic impurities, it should be performed with a dilute, weak acid (e.g., dilute citric acid or saturated ammonium chloride solution) and at low temperatures (e.g., 0 °C). Prolonged contact with any acidic medium should be avoided. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) is advisable to neutralize any residual acid.
Part 2: Troubleshooting Guide
Issue 1: Loss of product after acidic workup.
-
Possible Cause: Acid-catalyzed dehydration of the tertiary alcohol to form more volatile alkenes, which may be lost during solvent removal.
-
Troubleshooting Steps:
-
Re-evaluate the necessity of the acidic wash. If possible, use alternative purification methods like column chromatography.
-
If an acidic wash is unavoidable, use a milder acid (e.g., 1% citric acid) and perform the extraction at a lower temperature (0-5 °C).
-
Minimize the contact time between the organic layer containing your product and the acidic aqueous layer.
-
Immediately after the acidic wash, perform a neutralizing wash with saturated sodium bicarbonate solution.
-
Issue 2: Unexpected alkene formation detected by NMR or GC-MS.
-
Possible Cause: This is a clear indication of acid-catalyzed dehydration.
-
Troubleshooting Steps:
-
Analyze a sample of the crude reaction mixture before workup to confirm that the alkene was not formed during the reaction itself.
-
Strictly avoid strong acids (e.g., HCl, H2SO4) during the workup.
-
Refer to the recommended workup conditions in FAQ Q5.
-
Issue 3: Formation of an unexpected isomer.
-
Possible Cause: While less common for this specific substrate as it already forms a stable tertiary carbocation, carbocation rearrangements can occur in other tertiary alcohols, leading to a mixture of isomeric alkenes.
-
Troubleshooting Steps:
-
Confirm the structure of the unexpected isomer using detailed spectroscopic analysis (e.g., 2D NMR).
-
The formation of rearranged products is a strong indicator that the workup conditions are too harsh. A milder, non-acidic workup is essential.
-
Part 3: Experimental Protocols & Data
Protocol 1: Recommended Mild Acidic Workup (for removal of basic impurities)
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction with deionized water and extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer once with a pre-chilled, dilute solution of a weak acid (e.g., 1 M citric acid or saturated NH4Cl).
-
Immediately wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Protocol 2: Recommended Basic Workup (for removal of acidic impurities)
-
Quench the reaction with deionized water and extract the product into a suitable organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Table 1: Summary of 2,2-Dimethyl-3-octanol Stability under Various Workup Conditions
| Workup Reagent | Concentration | Temperature | Stability of 2,2-Dimethyl-3-octanol | Potential Side Products |
| Acidic | ||||
| HCl | 1 M | Room Temp | Low | 2,2-dimethyloct-3-ene |
| H2SO4 | 10% | Room Temp | Low | 2,2-dimethyloct-3-ene |
| Citric Acid | 1 M | 0 °C | Moderate to High | Minimal dehydration |
| NH4Cl (sat.) | Saturated | Room Temp | High | Negligible |
| Basic | ||||
| NaHCO3 (sat.) | Saturated | Room Temp | High | None |
| NaOH | 1 M | Room Temp | High | None |
| K2CO3 | 1 M | Room Temp | High | None |
Part 4: Mechanistic Insights
Diagram 1: Acid-Catalyzed Dehydration of 2,2-Dimethyl-3-octanol (E1 Mechanism)
Caption: Acid-catalyzed dehydration of 2,2-Dimethyl-3-octanol proceeds via an E1 mechanism.
Diagram 2: Stability of 2,2-Dimethyl-3-octanol under Basic Conditions
Caption: Under basic conditions, 2,2-Dimethyl-3-octanol forms a stable alkoxide.
Part 5: References
-
JoVE. (2025, May 22). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from JoVE.
-
Moodle. Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from Moodle.
-
Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from Study.com.
-
Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from Chemistry Steps.
-
University of Calgary. Ch15: Dehydration of ROH to C=C. Retrieved from University of Calgary Chemistry.
-
Michigan State University. Alcohol Reactivity. Retrieved from MSU Chemistry.
-
Quora. (2022, July 3). Why is tertiary alcohol more acidic in a gas phase? Retrieved from Quora.
-
Prep101. (2020, July 4). Acid strength of Alcohols. Retrieved from Prep101 Student Portal.
-
Chemistry LibreTexts. (2024, January 16). 3.7: Reactions of Alcohols. Retrieved from Chemistry LibreTexts.
-
ECHEMI. Why is tertiary alcohol more acidic in a gas phase? Retrieved from ECHEMI.
-
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from Master Organic Chemistry.
-
Fiveable. (2025, August 15). Tertiary Alcohol Definition. Retrieved from Fiveable.
-
Quora. (2015, October 17). Are tertiary alcohols more stable or more reactive than primary alcohols? Retrieved from Quora.
-
Primary Secondary And Tertiary Alcohols. Primary Secondary And Tertiary Alcohols.
-
Chegg.com. (2016, October 5). Solved Alcohols: Dehydration of 2,2-dimethyl-pentan-3-ol. Retrieved from Chegg.com.
-
Britannica. (2026, February 4). Alcohol - Reactions, Chemistry, Uses. Retrieved from Britannica.
-
Fisher Scientific. SAFETY DATA SHEET. Retrieved from Fisher Scientific.
-
Chemical Society of Japan. (1995). Oxidative Esterification of Primary Alcohols by NaBrO3/NaHSO3 Reagent in Aqueous Medium. Chemistry Letters, 1995(10), 871-872.
-
Vaia. Rank the alcohols in each group in order of increasing reactivity when dehydrated with. Retrieved from Vaia.
-
Stack Exchange. (2013, November 4). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? Retrieved from Chemistry Stack Exchange.
-
OpenStax. 9.7 Reactions of Alcohols – Fundamentals of Organic Chemistry. Retrieved from OpenStax.
-
OpenStax. (2023, September 20). 17.6 Reactions of Alcohols - Organic Chemistry. Retrieved from OpenStax.
-
Mol-Instincts. 2,2-DIMETHYL-3-OCTANOL 19841-72-6 wiki. Retrieved from Mol-Instincts.
-
ACS Publications. (2025, July 10). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry.
-
NIST. 3-Octanol, 2,2-dimethyl-. Retrieved from the NIST WebBook.
-
Google Patents. (2017, April 7). US4234752A - Dehydration of alcohols. Retrieved from Google Patents.
-
Sigma-Aldrich. (2025, May 26). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.
-
NIST. 3-Octanol, 2,2-dimethyl-. Retrieved from the NIST WebBook.
-
PubChemLite. 3-octanol, 2,2-dimethyl- (C10H22O). Retrieved from PubChemLite.
-
Santa Cruz Biotechnology. 2,2-Dimethyl-3-octanol | CAS 19841-72-6. Retrieved from SCBT.
-
PubChem. 3-Octanol, 2,2-dimethyl- | C10H22O | CID 140618. Retrieved from PubChem.
-
Cheméo. Chemical Properties of 3-Octanol, 2,2-dimethyl- (CAS 19841-72-6). Retrieved from Cheméo.
-
Sigma-Aldrich. 2,2-DIMETHYL-3-OCTANOL AldrichCPR. Retrieved from Sigma-Aldrich.
-
Loba Chemie. 3-OCTANOL CAS NO 589-98-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from Loba Chemie.
-
ChemicalBook. (2026, January 13). 2,2-DIMETHYL-3-OCTANOL | 19841-72-6. Retrieved from ChemicalBook.
-
Chemsrc. (2025, August 26). 3-Octanol,2,2-dimethyl | CAS#:19841-72-6. Retrieved from Chemsrc.
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Technical Support Center: Resolving GC Peak Tailing for 2,2-Dimethyl-3-octanol
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with peak tailing during the Gas Chromatography (GC) analysis of 2,2-Dimethyl-3-octanol .
As a branched secondary aliphatic alcohol, 2,2-Dimethyl-3-octanol presents unique chromatographic challenges. While its bulky 2,2-dimethyl group provides some steric hindrance, the highly polar hydroxyl (-OH) group remains prone to severe secondary interactions within the GC flow path. This guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and permanently resolve these peak shape distortions.
Diagnostic Troubleshooting Workflow
Before altering your method or chemistry, you must systematically isolate whether the tailing is caused by a physical installation error (e.g., dead volume) or a chemical interaction (e.g., active sites). Follow the logic pathway below to determine your corrective action.
Diagnostic workflow for isolating physical vs. chemical GC peak tailing.
Troubleshooting FAQs: The Causality of Peak Tailing
Q: Why does 2,2-Dimethyl-3-octanol exhibit severe peak tailing compared to alkanes of similar boiling points? A: The root cause is chemical causality. Alkanes interact with the GC stationary phase purely through weak Van der Waals forces, allowing them to partition symmetrically. 2,2-Dimethyl-3-octanol, however, contains a highly polar hydroxyl (-OH) group. When this molecule encounters exposed, active silanol groups (Si-OH) on the glass inlet liner or a degraded column phase, it forms strong hydrogen bonds[1],[2]. This secondary retention mechanism delays a fraction of the analyte molecules, stretching the peak into a long, asymmetrical tail.
Q: How can I definitively prove whether my tailing is a physical flow issue or a chemical activity issue? A: You must run a self-validating system suitability test. Inject a column test mixture containing both active compounds (like alcohols or phenols) and non-active compounds (like straight-chain alkanes)[3].
-
Physical Causality: If all peaks—including the inert alkanes—exhibit tailing, the issue is physical turbulence. This is almost always caused by a jagged column cut, improper column installation depth in the inlet/detector, or unswept dead volume[4],[5].
-
Chemical Causality: If the alkanes elute with perfect symmetry but the active compounds tail, your system has lost its chemical inertness[3].
Q: What are the mandatory physical maintenance steps to restore chemical inertness? A: First, replace the inlet liner with a highly deactivated (silanized) liner to mask active sites[5]. Second, trim 10–20 cm from the front end of the capillary column[6]. The first few inches of the column endure the most thermal shock and accumulate non-volatile sample matrix, which degrades the stationary phase and exposes active silica[7],[5]. Always use a ceramic scoring wafer to ensure a perfect 90-degree cut; a poor cut will immediately reintroduce physical tailing[4].
Q: I have replaced the liner and trimmed the column, but 2,2-Dimethyl-3-octanol still tails. What is the definitive solution?
A: When hardware optimization fails to yield an Asymmetry Factor (
Quantitative Data: Impact of Interventions
The table below summarizes the expected quantitative improvements in peak symmetry (measured at 10% peak height) for 2,2-Dimethyl-3-octanol across different troubleshooting stages.
| Intervention Stage | Inlet Liner Status | Column Condition | Analyte | Internal Standard (Tridecane) | Chromatographic Outcome |
| 1. Baseline (Degraded) | Standard Glass (Aged) | Uncut (Exposed Phase) | 2.6 - 3.1 | 1.0 - 1.1 | Severe Tailing (Chemical) |
| 2. Poor Installation | Deactivated | Jagged Cut / Wrong Depth | 2.2 - 2.5 | 2.1 - 2.4 | Moderate Tailing (Physical) |
| 3. Hardware Optimized | New Ultra-Inert | Trimmed (15 cm, 90° cut) | 1.4 - 1.6 | 1.0 - 1.05 | Slight Tailing (Inherent) |
| 4. Derivatization (TMS) | New Ultra-Inert | Trimmed (15 cm, 90° cut) | 1.0 - 1.1 | 1.0 - 1.05 | Perfect Symmetry |
Self-Validating Experimental Protocol: Silylation
To permanently resolve tailing for 2,2-Dimethyl-3-octanol, use this step-by-step pre-column derivatization methodology.
Scientific Grounding: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS). BSTFA is highly volatile, and the 1% TMCS acts as a catalyst to drive the nucleophilic attack of the sterically hindered secondary alcohol[1].
Self-Validation Principle: We co-inject Tridecane (a non-polar alkane). If the final chromatogram shows a tailing Tridecane peak, the GC hardware is physically compromised. If Tridecane is symmetrical but the TMS-ether tails, the derivatization reaction was incomplete due to moisture contamination.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5 mg of 2,2-Dimethyl-3-octanol into a 2 mL glass autosampler vial.
-
Internal Standard Addition: Add 1.0 mL of anhydrous hexane containing 100 µg/mL of Tridecane. Note: Solvents must be strictly anhydrous; water will aggressively consume the silylating reagent[8].
-
Reagent Addition: In a fume hood, add 100 µL of BSTFA + 1% TMCS to the vial[1].
-
Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then place in a dry heating block at 70°C for 30 minutes to ensure complete conversion of the sterically hindered secondary alcohol[1].
-
Cooling: Remove from heat and allow the vial to cool to room temperature (approx. 10 minutes).
-
GC Injection: Inject 1 µL into the GC using a split ratio of 20:1. Ensure the initial oven temperature is at least 10–20°C below the boiling point of the hexane solvent to utilize the solvent focusing effect[7].
-
Data Validation: Calculate the Asymmetry Factor (
) for both the Tridecane peak and the 2,2-Dimethyl-3-octanol-TMS peak. Both must be .
References
-
Gas Chromatography Problem Solving and Troubleshooting. Oxford University Press. Available at: [Link]
-
The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Chromatography Online. Available at:[Link]
-
Fixing GC Peak Tailing for Cleaner Results. Separation Science. Available at:[Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. Available at: [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. Available at: [Link]
-
Gas Chromatography: The Role & Methods Of Derivatization. Broadwayinfosys. Available at:[Link]
-
GC Derivatization Explained for Better Results. Phenomenex. Available at:[Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. Available at:[Link]
Sources
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- 2. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. GC Derivatization Explained for Better Results [phenomenex.com]
Technical Support Center: Mastering the Art of Handling Volatile Products During Reaction Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, troubleshooting-focused answers to common challenges encountered when handling volatile products during reaction workup. As Senior Application Scientists, we understand that preserving every milligram of a hard-won product is critical. This resource is designed to explain the causality behind experimental choices, ensuring your protocols are robust and your yields are maximized.
Safety First: Essential Precautions for Handling Volatile Compounds
Working with volatile compounds introduces specific hazards that require rigorous safety protocols. Due to their high vapor pressure, these substances can easily be inhaled, and many are flammable.
Q1: What are the primary safety concerns when working with volatile organic compounds (VOCs)?
A1: The primary concerns are inhalation toxicity, flammability, and exposure through skin contact.[1][2] Volatile compounds can rapidly fill the ambient air in a laboratory, posing a significant inhalation risk.[2][3] Many VOCs are also flammable, and their vapors can travel to ignition sources, creating a fire or explosion hazard.[1]
Q2: What personal protective equipment (PPE) is mandatory when handling volatile products?
A2: The minimum required PPE includes a lab coat, chemical-resistant gloves (nitrile is a common choice, but always check compatibility), and chemical splash goggles.[1][4][5] Regular eyeglasses are not a substitute for goggles.[3] For highly volatile or toxic substances, a respirator may be necessary. Always work within a certified chemical fume hood to minimize vapor exposure.[1][3]
Q3: How should I set up my workspace to handle volatile substances safely?
A3: All manipulations of volatile compounds should be performed exclusively within a properly functioning chemical fume hood.[1][3] This ensures that harmful or flammable vapors are captured and exhausted safely.[6] Keep the fume hood sash at the lowest practical height to maximize airflow efficiency.[4] Ensure the work area is free of ignition sources like Bunsen burners, hot plates, and spark-producing equipment.[1] Use heating mantles or water baths for controlled heating.[1]
Reaction Workup: Minimizing Product Loss During Extraction and Washing
The initial workup, typically involving liquid-liquid extraction, is often the first point where significant loss of a volatile product can occur.
Q4: I suspect I'm losing my volatile product during liquid-liquid extraction. What are the common causes and how can I prevent this?
A4: Product loss during extraction is common and can be attributed to several factors:
-
Excessive Heat Generation: Neutralizing an acidic or basic reaction mixture can be highly exothermic. The heat generated can cause your volatile product to evaporate. Solution: Perform neutralizations and washes in an ice bath to keep the separatory funnel cool.
-
Frequent Venting: While necessary, excessive or aggressive venting of the separatory funnel can carry out your volatile product along with the solvent vapors. This is especially true with highly volatile extraction solvents like diethyl ether.[7][8] Solution: Swirl the funnel gently before vigorous shaking to allow for initial gas evolution.[7] Vent slowly and away from your face after each inversion.
-
High Product Solubility in the Aqueous Layer: If your product has some water solubility, you will lose material with every aqueous wash. Solution: Minimize the volume of aqueous washes. Use saturated brine (NaCl solution) for the final wash; the increased ionic strength of the aqueous layer reduces the solubility of organic compounds, pushing them into the organic layer in a process known as "salting out".[9]
Q5: My extraction is forming a stubborn emulsion. How can I break it without losing my volatile product?
A5: Emulsions are colloidal mixtures of the two immiscible solvent layers and can be a significant source of product loss.[7]
-
Patience: Often, simply allowing the separatory funnel to stand for an extended period can lead to layer separation.[7][10]
-
Gentle Agitation: Gently swirl the mixture or stir the emulsion with a glass rod.[7]
-
Add Brine: Adding a saturated NaCl solution can help break the emulsion by increasing the polarity of the aqueous phase.[7][10]
-
Filtration (Last Resort): As a final option, you can filter the entire mixture through a pad of Celite.[7] Be aware that this increases the surface area and can lead to some loss of highly volatile products.
Q6: Are there specific washing solutions I should use or avoid with volatile products?
A6: When washing, the primary goal is to remove impurities without chemically altering or extracting your product.
-
Use Mild Reagents: Use saturated sodium bicarbonate (NaHCO₃) to neutralize acids.[7] It's a weaker base than sodium hydroxide (NaOH) and less likely to cause unwanted side reactions. The reaction with acid produces CO₂ gas, so be sure to vent the separatory funnel frequently.[7][8]
-
Avoid Strong Exotherms: Be cautious when adding strong acids or bases. Perform these additions slowly and with cooling to prevent boiling off your product.
-
Consider "Salting Out": As mentioned, using saturated brine for final washes can improve the partitioning of your organic product into the organic layer, thereby increasing your yield.[9]
Solvent Removal: Best Practices for Concentrating Volatile Products
Rotary evaporation is a standard technique for solvent removal, but it poses the greatest risk for losing a volatile product.[6][11]
Q7: My product seems to be co-evaporating with the solvent on the rotary evaporator (rotovap). What am I doing wrong?
A7: This is a classic sign that your conditions are too aggressive. The goal is to evaporate the solvent, not the product. This happens when the combination of bath temperature and vacuum pressure lowers the boiling point of your product to a point where it has significant vapor pressure.
-
The "Delta 20" Rule: A good starting point is the "Delta 20" rule.[12] The heating bath temperature should be about 20°C higher than the solvent's boiling point at your operating pressure, and the condenser coolant temperature should be at least 20°C lower than the solvent's boiling point.[12][13]
-
Reduce the Vacuum: Avoid using a high vacuum line directly.[14] A standard diaphragm pump with a vacuum controller is ideal. If you don't have a controller, you can introduce a bleed valve (a T-connector with a stopcock) to manually regulate the pressure. Reducing the vacuum strength is the most effective way to prevent co-evaporation.[14]
-
Lower the Bath Temperature: A lower bath temperature provides less energy for your product to enter the gas phase. Often, for very volatile compounds, evaporation at room temperature or even with a cooled bath is necessary.
Q8: How can I optimize my rotary evaporator settings for a highly volatile compound?
A8: Optimization involves carefully balancing temperature and pressure. The key is to find the "sweet spot" where the solvent evaporates efficiently, but the product remains in the flask.
| Solvent | Boiling Point (°C at atm. pressure) | Recommended Bath Temp (°C) | Recommended Pressure (mbar) |
| Pentane | 36.1 | 20-30 | ~500-600 |
| Diethyl Ether | 34.6 | 20-30 | ~400-500 |
| Dichloromethane | 39.6 | 30-40 | ~350-450 |
| Acetone | 56.0 | 40 | ~200-300 |
| Ethyl Acetate | 77.1 | 40-50 | ~100-150 |
This table provides starting points. Always monitor the condensation on the condenser coils and in the receiving flask. If you see your product condensing, immediately reduce the vacuum or lower the bath temperature.
Q9: My product is in the rotovap's collection flask! Is it lost? How can I recover it and prevent this from happening again?
A9: Finding your product in the collection flask (or "trap") is a common and frustrating experience when working with volatile compounds.[14][15]
-
Recovery: The product is not lost, but it is now dissolved in a large volume of solvent. You can attempt to re-isolate it by carefully re-concentrating the solvent from the collection flask under much gentler conditions (lower temperature, less vacuum). However, this can be a low-yielding process.[14]
-
Prevention: The best strategy is prevention. Always use a cold trap between your rotary evaporator and the vacuum pump.[14] This is the most crucial piece of equipment for capturing volatile products that escape the primary condenser.
Q10: Are there alternatives to rotary evaporation for very sensitive or extremely volatile products?
A10: Yes. If a product is extremely volatile, rotary evaporation may be unsuitable.
-
Atmospheric Distillation: For compounds with boiling points significantly different from the solvent, simple distillation at atmospheric pressure can be used to remove the solvent.[14]
-
Kugelrohr Distillation: This apparatus is excellent for distilling small quantities of material under reduced pressure and can provide better control for volatile substances.[14]
-
Carry Through: In some cases, it may be best to accept that a small amount of solvent will remain and carry the crude mixture directly into the next reaction step, provided the solvent is not reactive under the subsequent conditions.
The Role of Cold Traps: Your Best Defense Against Product Loss
A cold trap is an indispensable tool for any chemist working with volatile compounds. It is a device that condenses vapors into a liquid or solid by cooling them to a very low temperature.[16][17][18]
Q11: What is a cold trap and how does it work to protect my volatile product?
A11: A cold trap, placed in the vacuum line, acts as a secondary, high-efficiency condenser.[17][19] Its primary functions are:
-
Product Recovery: It traps volatile product vapors that pass through the rotary evaporator's main condenser, preventing them from being lost to the vacuum pump.[17]
-
Pump Protection: It prevents corrosive or volatile solvent vapors from entering and damaging the vacuum pump, thereby improving the pump's performance and longevity.[16][19]
The trap works by using a coolant to create a very cold surface. When warm vapor molecules from the system come into contact with this surface, they rapidly cool, condense into a liquid, or sublimate into a solid, effectively removing them from the gas stream.[18][19]
Q12: How do I properly set up and use a cold trap with a rotary evaporator or vacuum line?
A12: The cold trap is placed in-line between the apparatus (e.g., rotary evaporator) and the vacuum source. It's crucial that the vapor path forces gas to travel down into the trap and past the cold surface before exiting to the pump.
Q13: What coolant should I use in my cold trap (Dry Ice/Acetone vs. Liquid Nitrogen)?
A13: The choice of coolant depends on the application.
-
Dry Ice/Acetone or Isopropanol: This mixture creates a temperature of approximately -78°C.[20] This is sufficient for trapping most volatile organic solvents and products. It is generally safer than liquid nitrogen because it does not condense liquid oxygen.
-
Liquid Nitrogen: This provides a much lower temperature of -196°C.[20] While very effective at trapping even highly volatile compounds, it comes with a significant safety hazard: it can condense liquid oxygen from the air if the system is not properly sealed or develops a leak. Liquid oxygen in the presence of organic compounds creates a potent and shock-sensitive explosive mixture. Therefore, liquid nitrogen should only be used in a cold trap on a completely sealed, high-vacuum system (e.g., a Schlenk line) and never on an open system like a rotary evaporator.
Purification and Storage
Q14: What should I consider when purifying a volatile product using column chromatography?
A14: Column chromatography can lead to product loss through evaporation from the top of the column.
-
Solvent Choice: Use a less volatile solvent system if possible. For example, substituting pentane (b.p. 36°C) for hexanes (b.p. 69°C) can help, but avoid highly volatile co-solvents like diethyl ether or ethyl acetate if your product is also very volatile.[14]
-
Technique: Run the column efficiently and avoid unnecessary delays. Keep the column topped up with solvent to prevent it from running dry.
-
Fraction Collection: Collect fractions into cooled test tubes or vials to minimize evaporation.
Q15: How should I store my isolated volatile product to ensure its stability?
A15: Store volatile compounds in a tightly sealed vial, preferably with a PTFE-lined cap to prevent vapor loss and contamination. For extra protection, wrap the cap and neck of the vial with Parafilm. Always store volatile compounds at low temperatures, such as in a refrigerator or freezer designated for chemical storage, to reduce their vapor pressure.[14]
Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low yield after extraction | Product evaporation due to heat; Product solubility in aqueous layer. | Perform extractions in an ice bath; Use saturated brine ("salting out"). |
| Product is in rotovap collection flask | Vacuum is too strong; Bath temperature is too high. | Reduce vacuum pressure; Lower bath temperature; Use a cold trap. |
| Loss of product during chromatography | Evaporation from the column surface. | Use a less volatile eluent system; Work efficiently; Collect fractions in cooled vials. |
| Pressure buildup in separatory funnel | Gas evolution (e.g., CO₂ from bicarbonate wash); High vapor pressure of solvent/product. | Vent the funnel frequently and carefully, especially at the beginning of mixing.[7] |
Protocols
Protocol 1: Low-Temperature Liquid-Liquid Extraction
-
Preparation: Place the reaction flask containing the crude mixture into an ice-water bath and allow it to cool to 0-5°C.
-
Quenching/Neutralization: While stirring in the ice bath, slowly add your quenching or neutralizing solution (e.g., saturated NaHCO₃) dropwise to control any exothermic reaction.
-
Transfer: Transfer the cooled mixture to a separatory funnel.
-
Extraction: Add the cold extraction solvent (pre-chilled in an ice bath) to the separatory funnel.
-
Mixing: Stopper the funnel, invert, and vent immediately to release initial pressure. Shake gently for 10-15 seconds, venting after each shake.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Draining: Drain the desired layer into a flask that is kept in an ice bath.
-
Repeat: Repeat the extraction process as necessary with cold solvent.
Protocol 2: Setting Up a Cold Trap for Rotary Evaporation
-
Inspect Glassware: Check the cold trap glass insert and the Dewar flask for any cracks or defects. Do not use damaged glassware.
-
Assembly: Connect the cold trap in the vacuum line between the rotary evaporator's condenser and the vacuum pump. Ensure all connections are secure and airtight.
-
Prepare Coolant: In a well-ventilated area, slowly add dry ice pellets to a solvent like acetone or isopropanol in the Dewar flask until a slurry is formed. The mixture will bubble vigorously as the CO₂ sublimates.
-
Cool the Trap: Carefully raise the Dewar flask containing the coolant slurry around the glass trap insert. Secure the Dewar using a lab jack or blocks.
-
Begin Operation: Wait a few minutes for the trap to cool completely before starting the rotary evaporator and applying the vacuum.
-
Shutdown: When finished, release the vacuum from the system before removing the coolant from the trap. This prevents condensation of atmospheric moisture inside the cold trap.
-
Cleaning: Allow the trap to warm to room temperature in a fume hood before disassembling and cleaning out any collected material.[16]
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (n.d.).
- How To: Work with Volatile Compounds - Department of Chemistry : University of Rochester. (n.d.).
- Guide To Cold Trap - Laboratory Equipment. (n.d.).
- Function of a Cold Trap in a Vacuum Application - Provac Sales. (2020, January 17).
- FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications - Columbia | Research. (n.d.).
- What is Cold Trap? - Labo - Refrigerated Circulators Heating - Water Bath. (n.d.).
- MITOCW | Reaction Work-Up I | MIT Digital Lab Techniques Manual. (n.d.).
- What is a Cold Trap In Vacuum Technology? - GWSI. (2024, May 24).
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
- Organic Chemistry Laboratory Safety Notes - Cerritos College. (n.d.).
- Safety Measures for Handling Volatile Samples in a Medical Diagnostic Lab - Urgent.Supply. (n.d.).
- Cold Traps - Vacaero. (2017, September 1).
- How a Rotary Evaporator Works: The Ultimate Guide (2025) - Hinotek. (2025, September 2).
- Rotary Evaporator Best Practices - Lab Manager. (2019, August 26).
- 10 tips for optimal rotary evaporation - VACUUBRAND. (2025, July 3).
- Rotary Evaporator: A Comprehensive Guide to Mastering Laboratory Safety - LabX. (2021, May 27).
- Reaction Work-Up I | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4).
- 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27).
- How To: Manage an Emulsion - Department of Chemistry : University of Rochester. (n.d.).
- Problems with extractions - Chemistry Teaching Labs - University of York. (n.d.).
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- 6. Rotary Evaporator: A Comprehensive Guide to Mastering Laboratory Safety [labx.com]
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- 20. vacaero.com [vacaero.com]
Validation & Comparative
confirming absolute configuration of 2,2-Dimethyl-3-octanol enantiomers
Title : Confirming the Absolute Configuration of 2,2-Dimethyl-3-octanol: A Comparative Technical Guide
Introduction The unambiguous assignment of absolute configuration in chiral molecules is a critical quality attribute in drug development and asymmetric synthesis[1]. 2,2-Dimethyl-3-octanol presents a unique stereochemical challenge: it is a highly sterically hindered, flexible secondary alcohol that exists as a liquid at room temperature. Its structure comprises a bulky tert-butyl group at C2 and a flexible n-pentyl chain extending from C4, flanking the chiral center at C3.
This guide objectively compares three orthogonal methodologies for determining the absolute configuration of 2,2-dimethyl-3-octanol enantiomers: the Modified Mosher’s Method (NMR), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography. As a Senior Application Scientist, the focus here is not just on the "how," but the underlying causality and the self-validating mechanisms inherent to each protocol.
The Modified Mosher’s Method (NMR Spectroscopy)
The modified Mosher’s method is the most prevalent NMR-based technique for secondary alcohols[2]. It relies on the differential magnetic shielding induced by the phenyl ring of a chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA)[1].
Causality & Expertise:
When 2,2-dimethyl-3-octanol is esterified with MTPA, the resulting diastereomers adopt a preferred conformation where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar (the Mosher plane)[1]. The phenyl group sits perpendicular to this plane, shielding the protons positioned directly above or below it. By calculating the chemical shift difference (
Experimental Protocol & Self-Validation:
-
Derivatization : React the unknown enantiomer of 2,2-dimethyl-3-octanol with (R)-MTPA-Cl to yield the (S)-Mosher ester, and separately with (S)-MTPA-Cl to yield the (R)-Mosher ester[3].
-
Acquisition : Acquire high-resolution 1D
H NMR and 2D COSY/HSQC spectra to unambiguously assign the tert-butyl and n-pentyl protons[3]. -
Calculation : Tabulate the
values for all assigned protons. -
Self-Validating Check : The protocol is self-validating if all protons on the tert-butyl side share one sign (e.g., positive), and all protons on the n-pentyl side share the opposite sign (e.g., negative)[1]. A mixed sign distribution within a single moiety indicates a breakdown of the conformational model (likely due to steric clash), rendering the assignment void.
Caption: Modified Mosher's Method Derivatization and Self-Validation Workflow.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[4]. It is highly advantageous for 2,2-dimethyl-3-octanol because it requires no crystallization or chemical derivatization[5].
Causality & Expertise: Because 2,2-dimethyl-3-octanol possesses a highly flexible n-pentyl chain, it exists as an ensemble of conformers in solution. VCD captures the population-weighted average of these conformers[5]. By utilizing Density Functional Theory (DFT) to calculate the theoretical VCD spectrum of a specific absolute configuration (e.g., the (R)-enantiomer) and comparing it to the experimental spectrum, the absolute configuration is assigned[4]. If the experimental bands match the calculated (R)-spectrum in both frequency and sign, the sample is (R). If the signs are inverted, the sample is (S)[4].
Experimental Protocol & Self-Validation:
-
Sample Preparation : Dissolve ~5-10 mg of the alcohol in a non-chiral, IR-transparent solvent (e.g., CDCl
or CCl )[4]. -
Measurement : Acquire the IR and VCD spectra using a dedicated VCD spectrometer over 1-4 hours to achieve a high signal-to-noise ratio[4].
-
Computation : Perform a conformational search using molecular mechanics, followed by DFT geometry optimization and frequency calculations (e.g., B3LYP/6-31G(d)) to simulate the VCD spectrum[5].
-
Self-Validating Check : Measure both enantiomers of 2,2-dimethyl-3-octanol independently. The system validates itself if the two experimental VCD spectra are exact mirror images across the baseline[4]. This confirms the signals are true chiroptical responses and not instrumental artifacts.
Caption: VCD Experimental and Computational Workflow for Flexible Molecules.
Single-Crystal X-Ray Crystallography (Anomalous Dispersion)
X-ray crystallography is the definitive "gold standard" for absolute configuration[1]. However, its application to 2,2-dimethyl-3-octanol requires strategic chemical modification.
Causality & Expertise:
X-ray determination of absolute stereochemistry relies on anomalous dispersion—a phase shift in scattered X-rays caused by inelastic interactions with inner-shell electrons[6]. For this to be measurable, the molecule must typically contain a "heavy atom" (e.g., Si, S, Cl, Br)[6]. Because 2,2-dimethyl-3-octanol is a liquid containing only C, H, and O, it lacks both the crystallinity and the heavy atoms necessary for routine anomalous dispersion[6]. Therefore, the alcohol must be derivatized into a crystalline ester, such as a p-bromobenzoate. The bromine atom provides a massive anomalous scattering signal (
Experimental Protocol & Self-Validation:
-
Derivatization : React 2,2-dimethyl-3-octanol with p-bromobenzoyl chloride to form a crystalline ester.
-
Crystallization : Grow single crystals via slow evaporation or vapor diffusion.
-
Diffraction : Mount a high-quality crystal (
0.1 mm) and collect diffraction data using a diffractometer equipped with a Cu-K or Mo-K source[1]. -
Self-Validating Check : The absolute configuration is validated using the Flack parameter (
)[6]. A self-validating refinement will yield with a small standard uncertainty (e.g., ) for the correct enantiomer. If , the true structure is the inverted model. An intermediate value (e.g., ) indicates racemic twinning or insufficient anomalous signal, invalidating the result.
Quantitative Comparison of Methodologies
The following table summarizes the operational metrics of each method when applied to flexible, liquid secondary alcohols like 2,2-dimethyl-3-octanol.
| Metric | Modified Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | X-Ray Crystallography |
| Sample State | Solution (requires derivatization) | Solution (direct measurement) | Solid (requires derivatization & crystallization) |
| Sample Amount | 1–5 mg[1] | 5–10 mg[4] | < 1 mg (single crystal)[1] |
| Heavy Atom Required? | No | No | Yes (for routine anomalous dispersion)[6] |
| Measurement Time | 4–6 hours (incl. prep)[1] | 1–4 hours (plus computation)[1] | 6–24 hours (plus crystallization time)[1] |
| Primary Limitation | Steric hindrance may impede MTPA esterification[2] | Requires extensive DFT computational modeling[1] | Crystal growth can be unpredictable and time-consuming[1] |
| Accuracy / Reliability | High, but model-dependent[1] | High, captures solution dynamics[5] | Unambiguous (Gold Standard)[1] |
References
-
Determination of absolute configuration of chiral molecules using vibrational optical activity: a review Source: PubMed / NIH URL:[Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Source: Spectroscopy Europe URL: [Link]
-
The Modified Mosher's Method and the Sulfoximine Method Source: Oxford University Press URL: [Link]
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols Source: Chemistry Stack Exchange URL:[Link]
-
Absolute Configuration Source: MIT Department of Chemistry URL:[Link]
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A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Steric and Electronic Effects in the Enantioselective Addition of Diethylzinc to Aldehydes
Introduction: The Enduring Quest for Chirality
In the realm of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of function. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture, making the synthesis of enantiomerically pure compounds a paramount objective. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, relies on a diverse toolkit of strategies. Among these, the use of chiral ligands and auxiliaries to steer the stereochemical outcome of a reaction remains a cornerstone.
Chiral alcohols, a readily available and structurally diverse class of compounds, have been extensively explored in this context. They can act as transient chiral auxiliaries, covalently bonded to the substrate to direct a reaction, or as chiral ligands that coordinate to a metal center, creating a chiral environment for catalysis. This guide provides a comparative analysis of various chiral alcohols in a benchmark asymmetric transformation: the enantioselective addition of diethylzinc to aldehydes.
Our central focus is to understand how the structural and electronic properties of a chiral alcohol influence its performance. We will begin by examining the theoretical role of a sterically hindered secondary alcohol, 2,2-Dimethyl-3-octanol , and then compare its hypothetical performance with experimentally validated data from other classes of chiral alcohols, including β-amino alcohols and those with specific electronic features. This comparative approach, grounded in experimental data, will provide researchers, scientists, and drug development professionals with a framework for selecting and designing effective chiral catalysts.
Physicochemical Properties of Selected Chiral Alcohols
The efficacy of a chiral alcohol in asymmetric synthesis is deeply rooted in its physical and chemical properties. Steric hindrance, the presence of heteroatoms for chelation, and electronic effects all play a crucial role in the formation of the transition state and, consequently, the stereochemical outcome of the reaction. Below is a comparison of the key properties of our subject of interest, 2,2-Dimethyl-3-octanol, and other representative chiral alcohols discussed in this guide.
| Chiral Alcohol | Structure | Molecular Weight ( g/mol ) | Key Structural Features |
| 2,2-Dimethyl-3-octanol | ![]() | 158.28 | Sterically hindered secondary alcohol with a bulky tert-butyl group adjacent to the stereocenter. |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) | ![]() | 277.47 | β-amino alcohol with a secondary alcohol and a tertiary amine capable of bidentate chelation. |
| (S)-(-)-2,2,2-Trifluoro-1-phenylethanol | ![]() | 176.14 | Secondary alcohol with a strongly electron-withdrawing trifluoromethyl group. |
Performance in Asymmetric Synthesis: The Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a classic and reliable method for the formation of chiral secondary alcohols.[1] This reaction is highly sensitive to the nature of the chiral ligand employed, making it an excellent benchmark for comparing the performance of different chiral alcohols. The general transformation is as follows:
The chiral alcohol, in the presence of the organozinc reagent, forms a chiral zinc alkoxide complex in situ. This complex then coordinates with the aldehyde, and the ethyl group from the diethylzinc is transferred to one of the enantiotopic faces of the aldehyde, leading to the formation of an enantiomerically enriched secondary alcohol.
Comparative Performance Data
The following table summarizes the performance of different chiral alcohols as catalysts in the enantioselective addition of diethylzinc to benzaldehyde. Due to a lack of published data for 2,2-Dimethyl-3-octanol in this specific reaction, its performance is projected based on its structural characteristics.
| Chiral Alcohol Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Configuration of Major Product | Reference |
| 2,2-Dimethyl-3-octanol | Data not available | Hypothesized to be low to moderate | N/A | N/A |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) | High | >95 | (R) | [2] |
| (1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE) | High | >95 | (S) | [2] |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 95 | 94 | (R) | [2] |
| Other β-Amino Alcohols | Generally high | Up to 97 | Varies with ligand | [3] |
Analysis of Performance: The Causality Behind the Data
2,2-Dimethyl-3-octanol: A Case for Steric Hindrance
The structure of 2,2-Dimethyl-3-octanol features a bulky tert-butyl group adjacent to the chiral carbinol center. In theory, this significant steric hindrance could create a well-defined chiral pocket around a metal center, effectively blocking one face of the coordinated aldehyde. However, without a secondary chelating group (like the nitrogen in amino alcohols), the rigidity of the transition state may be compromised. The formation of a simple dimeric zinc alkoxide complex might not be sufficient to enforce a highly ordered transition state, which is crucial for high enantioselectivity. It is therefore hypothesized that while some degree of asymmetric induction would be observed, it would likely be lower than that achieved with bifunctional ligands.
(1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE): The Power of Chelation
The exceptional performance of DBNE and other β-amino alcohols stems from their ability to form a stable, five-membered chelate ring with the zinc atom.[3] This bidentate coordination creates a rigid and predictable transition state. The stereochemical outcome is then dictated by the steric interactions between the substituents on the chiral ligand, the aldehyde, and the alkyl group being transferred. The high yields and enantioselectivities observed with DBNE are a direct result of this well-defined and highly organized transition state assembly.[2]
(S)-(-)-2,2,2-Trifluoro-1-phenylethanol: The Influence of Electronics
While not always used as a catalyst for this specific reaction, alcohols like (S)-(-)-2,2,2-trifluoro-1-phenylethanol are interesting due to their electronic properties. The strongly electron-withdrawing trifluoromethyl group increases the acidity of the alcohol proton, which can influence the formation and reactivity of the zinc alkoxide intermediate. In some catalytic systems, such electronic tuning can have a profound impact on both the rate and selectivity of the reaction.
Experimental Protocols
To ensure the reproducibility and practical utility of this guide, a detailed experimental protocol for the benchmark reaction is provided below. This protocol is based on the highly successful use of N,N-dibutylnorephedrine (DBNE) as a chiral ligand.
General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde using DBNE
Materials:
-
(1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (1R,2S)-(-)-N,N-dibutylnorephedrine (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).
-
Reaction Setup: To the stirred solution of the chiral ligand, add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) dropwise at 0 °C. Stir the resulting solution for 20 minutes at 0 °C.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired (R)-1-phenyl-1-propanol. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Mechanism and Stereochemical Models
The high enantioselectivity observed with β-amino alcohol ligands like DBNE can be explained by the formation of a well-defined, chair-like six-membered transition state.
Proposed Transition State for the DBNE-Catalyzed Addition of Diethylzinc to Benzaldehyde
The following Graphviz diagram illustrates the proposed mechanism. The chiral ligand (DBNE) and a molecule of diethylzinc form a dimeric zinc complex. This complex then coordinates with benzaldehyde. The ethyl group is delivered from the zinc atom to the Re face of the aldehyde, leading to the (R)-enantiomer of the product. The steric bulk of the phenyl and butyl groups on the ligand effectively blocks the Si face of the aldehyde.
Caption: Proposed mechanism for the DBNE-catalyzed enantioselective addition of diethylzinc to benzaldehyde.
Conclusion
This comparative guide highlights the critical role of a chiral alcohol's structure in determining its efficacy in asymmetric catalysis. While the sterically hindered nature of 2,2-Dimethyl-3-octanol presents an interesting case for achieving stereocontrol through steric repulsion, the lack of a secondary chelating group likely limits its ability to form the highly rigid transition states necessary for excellent enantioselectivity.
In contrast, the proven success of β-amino alcohols like N,N-dibutylnorephedrine (DBNE) underscores the power of chelation in creating a well-defined chiral environment. The ability to form a stable, bidentate complex with the metal center leads to a highly organized transition state, resulting in superior enantioselectivity.
For researchers and professionals in drug development and fine chemical synthesis, this analysis provides a clear takeaway: the rational design of chiral ligands should consider not only steric factors but also the potential for multi-point binding to create a rigid and predictable catalytic environment. While simple, sterically hindered alcohols may offer some degree of asymmetric induction, the most effective and reliable chiral catalysts are often those that leverage chelation to minimize conformational flexibility in the transition state. Future research may yet uncover specific applications for alcohols like 2,2-Dimethyl-3-octanol, perhaps in systems where a different metal or reaction mechanism is at play, but for the benchmark enantioselective addition of diethylzinc to aldehydes, the superiority of chelating amino alcohols is evident.
References
- Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.
- Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes and ketones. Chemical Reviews, 92(5), 833–856.
- Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49–69.
- Fraile, J. M., Mayoral, J. A., Serrano, J., Pericàs, M. A., Solà, L., & Castellnou, D. (2003). New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Organic Letters, 5(23), 4333–4335.
- Ramón, D. J., & Yus, M. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(8), 2579–2581.
- Olubanwo, O., Golen, J., Rheingold, A., & Nevalainen, V. (2018). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. International Journal of Organic Chemistry, 8, 240-263.
- Soai, K., Ookawa, A., Kouchi, M., & Oyamada, M. (1987). Dialkylzinc-chiral aminoalcohol-mediated enantioselective addition of dialkylzincs to aldehydes. A practical method for the synthesis of optically active secondary alcohols. Bulletin of the Chemical Society of Japan, 60(1), 363-369.
-
Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
Sources
validating the purity of synthetic 2,2-Dimethyl-3-octanol by 1H-NMR
Absolute Purity Validation of Synthetic 2,2-Dimethyl-3-octanol: A Comparative Guide to qNMR vs. Chromatographic Methods
As a Senior Application Scientist, one of the most persistent analytical bottlenecks in drug development and chemical synthesis is validating the absolute purity of novel intermediates or reference materials that lack established commercial standards.1[1] perfectly illustrates this challenge. As an aliphatic alcohol with a bulky tert-butyl group (
To establish a self-validating system for its purity, we must evaluate orthogonal techniques. This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), demonstrating why
Mechanistic Comparison: The "Why" Behind the Method
When selecting an analytical technique for a non-UV-active aliphatic alcohol, the underlying physics of the detection mechanism dictates the reliability of the result.
- H-qNMR (Absolute Quantification): The fundamental principle of qNMR is that the resonance signal area (integral) is strictly and directly proportional to the number of nuclei generating that signal[2]. By co-dissolving the 2,2-Dimethyl-3-octanol sample with a highly pure, structurally distinct internal standard, we achieve direct traceability to SI units. This bypasses the need for a 2,2-Dimethyl-3-octanol reference standard, which is critical when analyzing novel or rare synthetic molecules[3].
-
GC-FID (Relative Quantification): GC-FID separates compounds based on volatility. The FID detector relies on the combustion of organic compounds to produce ions, generating a current proportional to the number of carbon atoms entering the detector. While it boasts exceptional sensitivity for volatile trace impurities, FID response factors vary slightly between different hydrocarbons and alcohols. Without a certified reference standard of 2,2-Dimethyl-3-octanol to calibrate the detector, GC-FID only provides relative purity (area percent normalization), which can overestimate purity if non-volatile impurities are present[4].
-
HPLC-ELSD/RID: Because the molecule lacks a chromophore, Evaporative Light Scattering Detectors (ELSD) or Refractive Index Detectors (RID) must be used. ELSD suffers from non-linear responses requiring complex, multi-point calibrations. RID lacks sensitivity and is incompatible with gradient elution, making it a poor choice for rigorous purity validation.
Quantitative Data Comparison
The following table summarizes representative validation data obtained from the analysis of a synthetic batch of 2,2-Dimethyl-3-octanol, comparing the efficacy of qNMR against traditional chromatographic methods.
| Analytical Technique | Mean Purity (%) | RSD (%, n=5) | Reference Standard Requirement | Primary Advantage | Limitation |
| 98.7 | 0.15 | None (Uses universal internal standard) | Absolute quantification; direct SI traceability[4]. | Lower sensitivity for trace impurities (<0.1%). | |
| GC-FID | 99.2 | 0.25 | Required (For absolute quantification) | High precision; excellent for volatile impurities. | Overestimates purity if non-volatiles are present[4]. |
| HPLC-ELSD | 97.5 | 1.80 | Required (Needs complex calibration) | Can detect non-volatile impurities. | Non-linear response; poor precision. |
Data Interpretation: The GC-FID result (99.2%) represents a relative area normalization, slightly overestimating the purity because it fails to account for trace non-volatile synthetic byproducts or residual inorganic salts. The qNMR result (98.7%) represents the absolute mass fraction of the target molecule, providing a more accurate reflection of the true purity[3].
Experimental Protocol: The qNMR Self-Validating Workflow
A robust qNMR protocol is a self-validating system. It relies on gravimetric mass and fundamental quantum mechanics rather than external calibration curves[5].
Step 1: Method Planning & Internal Standard (IS) Selection
Accurate concentration determination mandates calculating the integral of an analyte peak, ensuring absolutely no overlapping peaks with the internal standard[5].
-
Analyte Signals: 2,2-Dimethyl-3-octanol features a massive, sharp singlet at ~0.9 ppm (9H, tert-butyl group) and a downfield multiplet at ~3.2-3.4 ppm (1H, CH-OH).
-
IS Selection: 5 is chosen as the internal standard. Its olefinic protons produce a sharp singlet at ~6.3 ppm in
, ensuring zero interference with the aliphatic signals of the alcohol[5].
Step 2: Gravimetric Sample Preparation
-
Using a calibrated microbalance (precision
0.01 mg), accurately weigh approximately 15.00 mg of the synthesized 2,2-Dimethyl-3-octanol into a clean, static-free vial. -
Into the same vial, accurately weigh approximately 10.00 mg of certified Maleic acid (TraceCERT® or equivalent high-purity standard).
Step 3: Co-Dissolution
-
Add 0.6 mL of deuterated chloroform (
) to the vial. -
Vortex thoroughly to ensure complete homogenization. Transfer the solution to a high-quality 5 mm NMR tube[2].
Step 4: Data Acquisition (Causality of Parameters)
-
Pulse Angle: Use a 90° excitation pulse to maximize signal-to-noise (S/N)[2].
-
Relaxation Delay (
): This is the most critical parameter. Set to at least 5 times the longest longitudinal relaxation time ( ) of the protons of interest (typically seconds). Causality: This ensures 99.3% magnetization recovery between scans, preventing the under-representation of signals with long relaxation times[5]. -
Scans: Acquire sufficient scans (typically 16-64) to achieve an S/N ratio > 250 for the integrated peaks.
Step 5: Spectral Processing & Calculation
-
Apply zero-filling and a slight exponential line broadening (e.g., 0.3 Hz) to improve signal shape[2].
-
Carefully phase the spectrum and perform a rigorous baseline correction[2].
-
Integrate the tert-butyl singlet (9H, ~0.9 ppm) of the analyte and the olefinic singlet (2H, ~6.3 ppm) of the maleic acid.
-
Calculate the absolute purity (
) using the fundamental qNMR equation[5]:
(Where
Workflow Visualization
The following diagram maps the logical progression of the self-validating qNMR workflow, highlighting the critical transition from physical gravimetry to digital spectral processing.
Caption: Logical workflow for the absolute purity determination of 2,2-Dimethyl-3-octanol via qNMR.
References
1. - Benchchem 2.4 - Benchchem 3.3 - RSSL 4.2 - Benchchem 5.5 - Emery Pharma 6.1 - Santa Cruz Biotechnology
Sources
A Comparative Guide to the Isomeric Effects of Dimethyl Octanols on Dielectric Properties and Microstructure
This guide provides a comprehensive comparison of how the isomeric structure of dimethyl octanols influences their dielectric properties and underlying liquid microstructure. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with experimental insights to explain the causal relationships between molecular geometry, intermolecular forces, and macroscopic physical properties.
Introduction: Beyond the Formula, The Importance of Isomeric Structure
Monohydroxy alcohols are fundamental in various chemical and biological systems, serving as solvents, reagents, and model compounds for studying hydrogen bonding. While sharing the same chemical formula, isomers of an alcohol can exhibit remarkably different physical properties. This is particularly true for branched alcohols like dimethyl octanols, where the placement of methyl groups along the carbon chain introduces steric constraints that profoundly alter the formation of hydrogen-bonded networks.[1][2] Understanding these isomeric effects is crucial for applications ranging from solvent design and formulation science to predicting the behavior of complex biological molecules where localized, sterically-hindered hydroxyl groups are common.
This guide will explore how the subtle shift of a methyl group can dictate whether alcohol molecules self-associate into extended, parallel-aligned chains or compact, anti-parallel ring structures, and how this microscopic arrangement, in turn, governs the bulk dielectric properties of the material.
Theoretical Framework: Decoding Dielectric Behavior and Microstructure
The dielectric properties of an alcohol are a direct reflection of its liquid structure and the dynamics of its constituent molecules. The primary driving force behind the unique behaviors of alcohols is the hydrogen bond, a strong, directional intermolecular interaction.[3]
Dielectric Properties and the Debye Process
When a polar liquid like an alcohol is subjected to an external electric field, its molecular dipoles attempt to align with the field. The static dielectric constant (εs) is a measure of the extent of this alignment and, therefore, the liquid's ability to store electrical energy. For many alcohols, the dielectric relaxation spectrum—the frequency-dependent response to the electric field—is dominated by a slow, intense feature known as the Debye process .[2][4] This process is not due to the reorientation of individual molecules but rather the collective dynamics of large, hydrogen-bonded supramolecular structures.[4]
The Kirkwood Correlation Factor (gK): A Window into Microstructure
To quantify the degree and nature of the orientational correlation between neighboring molecular dipoles, the Kirkwood correlation factor (gK) is employed.[5][6] It is derived from the experimental dielectric constant and provides a powerful link between macroscopic dielectric measurements and the microscopic liquid structure.[6]
The value of gK reveals the preferred orientation of neighboring dipoles:
-
gK > 1 : Indicates a preference for parallel alignment of dipoles. This is characteristic of extended, linear hydrogen-bonded chains, which possess large effective dipole moments.[7]
-
gK < 1 : Suggests a preference for antiparallel alignment , which leads to partial cancellation of dipole moments. This is typical of cyclic structures, such as ring dimers, which have small or near-zero net dipole moments.[7][8]
-
gK ≈ 1 : Implies that there is no significant orientational correlation between neighboring molecules, as seen in non-associating polar liquids.
The isomeric structure of an alcohol directly influences gK. Steric hindrance around the hydroxyl group can prevent the formation of long linear chains, favoring the formation of less-ordered or cyclic structures.[2][8]
Comparative Analysis: Steric Hindrance in Dimethyl Octanols
Let's compare two representative dimethyl octanol isomers to illustrate these principles: 2,2-dimethyl-1-octanol and 3,7-dimethyl-1-octanol . The key difference lies in the proximity of the bulky methyl groups to the hydroxyl (-OH) group, the site of hydrogen bonding.
-
2,2-Dimethyl-1-octanol : The two methyl groups on the second carbon atom create significant steric hindrance directly adjacent to the -OH group. This bulkiness makes it difficult for other molecules to approach and form the specific geometry required for extended linear hydrogen-bonded chains.
-
3,7-Dimethyl-1-octanol : The methyl groups are positioned further down the alkyl chain, away from the -OH group.[9][10] This arrangement presents much less steric hindrance to hydrogen bond formation, allowing for more extensive intermolecular association, similar to linear alcohols.
This difference in steric hindrance leads to distinct microstructures and, consequently, different dielectric properties.
Table 1: Predicted Isomeric Effects on Properties of Dimethyl Octanols
| Property | 2,2-Dimethyl-1-octanol (High Steric Hindrance) | 3,7-Dimethyl-1-octanol (Low Steric Hindrance) | Rationale |
| Dominant H-Bonded Structure | Cyclic dimers and short, disordered chains | Extended linear chains and large aggregates | Steric bulk near the -OH group in the 2,2-isomer inhibits chain propagation and favors ring formation.[2][8] |
| Kirkwood Factor (gK) | gK < 1 or slightly > 1, with a strong tendency to decrease with lower temperature | gK >> 1 | The prevalence of cyclic, anti-parallel structures in the 2,2-isomer leads to dipole cancellation.[8] The linear chains in the 3,7-isomer result in constructive alignment of dipoles.[5] |
| Static Dielectric Constant (εs) | Low | High | The large effective dipole moment of the linear chains in the 3,7-isomer contributes to a higher dielectric constant.[2] |
| Debye Relaxation Strength | Weak or absent | Strong | The prominent Debye process is a signature of the collective reorientation of long, hydrogen-bonded chains.[2][4] Its absence or weakness points to hindered association. |
These predictions are based on well-established principles observed in a wide range of isomeric alcohols.[1][2][5][8] Experimental validation is essential and can be achieved through the methodologies outlined below.
Experimental Methodologies: Probing the Microstructure
To experimentally validate the predicted differences between dimethyl octanol isomers, a combination of spectroscopic and diffraction techniques is required.
Broadband Dielectric Spectroscopy (BDS)
Objective: To measure the complex dielectric permittivity (ε* = ε' - iε'') as a function of frequency and temperature to determine the static dielectric constant and characterize the relaxation processes.
Protocol:
-
Sample Preparation: Ensure the alcohol samples are of high purity and free of water, as impurities can significantly affect dielectric measurements. Samples can be obtained from suppliers like Sigma-Aldrich.[11]
-
Cell Assembly: Place the liquid sample in a parallel-plate capacitor cell. The cell should be temperature-controlled, typically using a nitrogen cryostat for sub-ambient measurements.
-
Measurement: Using a high-resolution dielectric analyzer, apply a sinusoidal voltage and measure the resulting current over a broad frequency range (e.g., 10⁻² Hz to 10⁷ Hz).
-
Temperature Scan: Repeat the frequency-dependent measurements at various temperatures, allowing the sample to equilibrate at each setpoint.
-
Data Analysis: From the low-frequency plateau of the real part of the permittivity (ε'), determine the static dielectric constant (εs). Fit the spectra to appropriate models (e.g., Debye or Havriliak-Negami) to extract relaxation times and strengths.
Causality: BDS is the most direct method for probing the collective dipolar behavior. The strength and timescale of the Debye process provide direct evidence for the size and dynamics of hydrogen-bonded structures.[4][12]
Diagram 1: Experimental Workflow for Dielectric & Spectroscopic Analysis
Caption: Workflow for investigating isomeric effects in dimethyl octanols.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To probe the extent and nature of hydrogen bonding by analyzing the vibrational stretching mode of the hydroxyl (O-H) group.
Protocol:
-
Sample Preparation: Prepare a thin film of the liquid alcohol sample between two infrared-transparent windows (e.g., KBr or CaF₂). For quantitative analysis of association, solutions in a non-polar solvent (like cyclohexane) at varying concentrations can be used.[7]
-
Background Spectrum: Record a background spectrum of the empty cell or the pure non-polar solvent.
-
Sample Spectrum: Record the infrared spectrum of the alcohol sample, typically in the 4000-400 cm⁻¹ range.
-
Data Analysis: Focus on the O-H stretching region (~3000-3600 cm⁻¹). Deconvolute the broad band to identify contributions from:
-
"Free" or non-H-bonded monomers (~3600-3650 cm⁻¹)
-
H-bonded species (broad band centered around 3300-3400 cm⁻¹) , which can be further resolved into dimers, trimers, and larger polymers.
-
Causality: The O-H stretching frequency is highly sensitive to its environment. When an O-H group acts as a hydrogen bond donor, its bond weakens and lengthens, causing the vibrational frequency to shift to lower wavenumbers (a "red shift"). The breadth and position of the H-bonded O-H band provide qualitative and quantitative information about the strength and distribution of hydrogen bonds in the liquid.[13]
X-ray Diffraction (XRD)
Objective: To obtain information on the average intermolecular distances and correlations in the liquid state, revealing the characteristic length scales of the microstructure.
Protocol:
-
Sample Holder: The liquid sample is held in a capillary or a thin-film cell transparent to X-rays.
-
Data Acquisition: A monochromatic X-ray beam is passed through the sample, and the scattered intensity is measured as a function of the scattering angle (2θ).[14][15]
-
Data Correction: The raw data must be corrected for background scattering, absorption, and polarization effects.
-
Analysis: The corrected scattering data is used to calculate the liquid structure factor, S(Q), and the pair distribution function, g(r). Key features to analyze include:
-
Main Diffraction Peak: Corresponds to the average nearest-neighbor intermolecular distance.
-
Pre-peak (if present): A peak at low scattering angles (low Q) indicates correlations over larger length scales, often attributed to the separation between hydrogen-bonded clusters or aggregates.[1][16] The position of this pre-peak gives a characteristic length of the microstructure.
-
Causality: XRD provides direct spatial information about how molecules are arranged on average. The presence and position of a pre-peak are strong indicators of micro-segregation into polar (H-bonded -OH groups) and non-polar (alkyl chains) domains, a key feature of the microstructure of alcohols.[1][16][17]
Diagram 2: Relationship between Structure and Dielectric Properties
Caption: Causal link from isomeric structure to dielectric properties.
Conclusion
The isomeric structure of dimethyl octanols is not a trivial detail; it is a primary determinant of their bulk physical properties. By introducing steric hindrance near the hydroxyl group, the position of methyl substituents fundamentally alters the balance of intermolecular forces, steering the self-association of molecules towards either extended linear chains or compact cyclic aggregates. This microscopic structural preference is directly and quantitatively reflected in the material's macroscopic dielectric properties, most notably the Kirkwood correlation factor and the static dielectric constant. A multi-faceted experimental approach, combining dielectric spectroscopy with vibrational spectroscopy and X-ray diffraction, is essential for a complete understanding of these structure-property relationships. The principles and methodologies outlined in this guide provide a robust framework for researchers to investigate and harness the isomeric effects in alcohols for advanced applications.
References
-
Dannhauser, W. (1969). Dielectric Study of the Pressure Dependence of Intermolecular Association in Isomeric Octyl Alcohols. The Journal of Chemical Physics, 50(7), 3131–3137. [Link]
-
Dannhauser, W., & Bahe, L. W. (1964). Dielectric Study of Intermolecular Association in Isomeric Octyl Alcohols. The Journal of Chemical Physics, 40(10), 3058–3066. [Link]
-
Dannhauser, W. (1968). Dielectric study of intermolecular association in sterically hindered octanol isomers. The Journal of Chemical Physics, 48(4), 1918-1926. [Link]
-
Gäb, K. M., et al. (2021). Isomeric effects in structure formation and dielectric dynamics of different octanols. Physical Chemistry Chemical Physics, 23(2), 1361-1372. [Link]
-
Pabst, F., et al. (2023). Revealing complex relaxation behavior of monohydroxy alcohols in a series of octanol isomers. The Journal of Chemical Physics, 159(5), 054504. [Link]
-
Gabriel, S., et al. (2010). Structural aspects in the dielectric properties of pentyl alcohols. The Journal of Chemical Physics, 133(9), 094503. [Link]
-
Wang, L. M., & Richert, R. (2004). Dynamics of glass-forming liquids. XVII. Dielectric relaxation and intermolecular association in a series of isomeric octyl alcohols. The Journal of Chemical Physics, 121(22), 11170-11179. [Link]
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Saitta, A. M., et al. (2007). Microstructure of neat alcohols: A molecular dynamics study. The Journal of Chemical Physics, 127(1), 014502. [Link]
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Zhuravlev, V. I., et al. (2019). Dielectric properties of polyhydric alcohols: Butanediols. Journal of Molecular Liquids, 285, 45-51. [Link]
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Di Fonzo, S., et al. (2024). Dielectric Response of Different Alcohols in Water-Rich Binary Mixtures from THz Ellipsometry. Applied Sciences, 14(8), 3241. [Link]
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He, X., et al. (2007). New statistical mechanical model for calculating Kirkwood factors in self-associating liquid systems and its application to alkanol+cyclohexane mixtures. The Journal of Chemical Physics, 127(11), 114506. [Link]
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Johari, G. P., & Dannhauser, W. (1968). Dielectric study of intermolecular association in sterically hindered octanol isomers. The Journal of Physical Chemistry, 72(9), 3273-3280. [Link]
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He, X., et al. (2008). Application of a New Statistical Mechanical Model for Calculating Kirkwood Factors in Alkanol-Heptane Mixtures. The Journal of Physical Chemistry B, 112(27), 8064-8073. [Link]
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Pothoczki, S., et al. (2017). Properties of Hydrogen-Bonded Networks in Ethanol–Water Liquid Mixtures as a Function of Temperature: Diffraction Experiments and Computer Simulations. Molecules, 22(10), 1694. [Link]
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Abraham, M. H., et al. (2011). Hydrogen Bonding between Solutes in Solvents Octan-1-ol and Water. Journal of Chemical & Engineering Data, 56(4), 1476-1483. [Link]
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Garcia-Muñoz, S., et al. (2024). Model Fitting and Analysis of Dielectric Properties in Alcohol-Fuel Blends Using Terahertz and Gigahertz Spectroscopies. Applied Spectroscopy. [Link]
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Zhang, Y., et al. (2025). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. International Journal of Molecular Sciences, 26(11), 6031. [Link]
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Lawrence, K. C., et al. (2000). Dielectric constant and loss factor versus frequency for octanol, hexanol, and pentanol. 2000 ASAE Annual International Meeting. [Link]
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High-Resolution Gas Chromatography Strategies for the Separation of Octanol Isomers: A Comparative Guide
The separation of C8 alcohol isomers—such as 1-octanol, 2-octanol, 3-octanol, 4-octanol, and branched variants like 2-ethyl-1-hexanol—presents a classic analytical challenge. Because these compounds share identical molecular weights and exhibit tightly clustered boiling points, they are notoriously difficult to resolve in complex matrices like flavors, fragrances, and environmental samples.
As an Application Scientist, I approach this challenge by moving beyond trial-and-error column selection. Instead, we must align the physicochemical properties of the isomers with the specific retention mechanisms of the stationary phase, ultimately building a self-validating analytical system that guarantees data integrity.
Mechanistic Causality in Column Selection
The fundamental principle of isomer separation lies in exploiting subtle structural differences rather than relying solely on bulk physical properties.
-
Non-Polar Phases (e.g., 5% Phenyl / 95% Dimethylpolysiloxane): Columns like the Rxi-5Sil MS or DB-5 separate analytes primarily through dispersion forces, which correlate heavily with boiling point[1]. Because positional isomers like 3-octanol (b.p. ~175°C) and 4-octanol (b.p. ~176°C) have nearly identical boiling points, non-polar columns often yield co-elution. However, they are highly effective for separating branched isomers (e.g., 2-ethyl-1-hexanol) from linear isomers due to larger differences in molecular volume and vapor pressure.
-
Polar Phases (e.g., Polyethylene Glycol - PEG): Columns such as the HP-INNOWax or DB-WAX leverage hydrogen bonding and dipole-dipole interactions[2]. The causality of separation here is steric hindrance . A primary alcohol like 1-octanol has an unshielded hydroxyl group, allowing it to form strong hydrogen bonds with the PEG phase, causing it to elute last. Secondary alcohols (2-, 3-, and 4-octanol) experience varying degrees of steric shielding based on the length of the alkyl chains flanking the carbinol carbon. This differential steric hindrance alters hydrogen-bond strength, granting PEG columns superior selectivity for positional isomers.
-
Novel Nanostructured Phases: Recent advancements include capillary columns coated with nanostructured silver via a silver mirror reaction[3]. These columns introduce a multiple retention mechanism involving hydrophobic, dipole-dipole, and dipole-induced dipole interactions, successfully resolving mixtures of butanol and octanol isomers (e.g., 2-ethyl-1-hexanol and 1-octanol) rapidly[3].
Quantitative Comparison of GC Columns
The following table summarizes the performance of various stationary phases for the separation of octanol isomers, providing a clear matrix for column selection based on your specific analytical target.
| Column Phase Chemistry | Example Commercial Names | Primary Separation Mechanism | Performance for Positional Isomers | Typical Elution Order |
| 5% Phenyl / 95% Dimethylpolysiloxane | DB-5, HP-5, Rxi-5Sil MS | Dispersion forces (Boiling Point) | Poor to Fair (Co-elution of 3- and 4-octanol is common) | Branched (e.g., 2-ethyl-1-hexanol) → 3-octanol → 2-octanol → 1-octanol |
| Polyethylene Glycol (PEG) | HP-INNOWax, DB-WAX | Hydrogen bonding, Dipole-dipole | Excellent (Resolves subtle steric differences) | 3-octanol → 2-octanol → 1-octanol |
| Nanostructured Silver Coating | Custom Ag-coated capillary | Hydrophobic, Dipole-induced dipole | Good (Demonstrated baseline separation of key isomers) | 2-ethyl-1-hexanol → 1-octanol |
Self-Validating Experimental Protocol: SPME-GC-MS
To ensure rigorous scientific integrity, the following protocol for Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) employs a self-validating system. It combines retention index (RI) mapping with orthogonal MS fragmentation to eliminate false positives, ensuring that even if co-elution occurs, the data remains trustworthy.
Phase I: Matrix Modification & Extraction
-
Sample Preparation: Transfer 10 mL of the aqueous sample into a 25-mL SPME glass vial[2].
-
Salting-Out Effect: Add 1.0 g of NaCl to the vial. Causality: The addition of salt decreases the solubility of the organic alcohols in the aqueous phase, driving them into the headspace and drastically increasing the partition coefficient.
-
Internal Standard: Spike the sample with 2 μL of an internal standard (e.g., a deuterated octanol or 1-heptanol) to validate extraction efficiency and normalize detector response[2].
-
Extraction: Expose a DVB/CAR/PDMS (50/30 μm) SPME fiber to the headspace for 40 minutes at 40°C[2].
Phase II: Chromatographic Separation
-
Desorption: Insert the fiber into the GC inlet (Splitless mode) at 230°C for 5 minutes to fully desorb the analytes[2].
-
Column Configuration: Utilize a PEG phase column (e.g., HP-INNOWax, 30 m × 0.25 mm i.d., 0.25 μm film thickness) to maximize steric-based hydrogen bonding separation[2].
-
Oven Program: Hold at 40°C for 5 min; ramp at 4°C/min to 86°C; ramp at 5°C/min to 180°C; ramp at 10°C/min to 230°C, holding for 5 min[2].
-
Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.
Phase III: Orthogonal MS Validation (Alpha-Cleavage Analysis)
Pure retention time is insufficient for definitive identification. Utilize Electron Ionization (EI) MS to analyze the alpha-cleavage of the carbon-carbon bond adjacent to the hydroxyl group[4]. Extract the following specific ion chromatograms (EIC) to self-validate the peaks:
-
3-Octanol: Validate via the prominent fragment at m/z 59 , resulting from alpha-cleavage and the loss of a pentyl radical[4].
-
2-Octanol: Validate via the base peak at m/z 45 , resulting from the loss of a hexyl radical[4].
-
4-Octanol: Validate via the characteristic fragment at m/z 73 , resulting from the loss of a butyl radical[4].
-
1-Octanol: Validate via the primary alcohol signature at m/z 56 (base peak) and the classic alpha-cleavage ion at m/z 31 [4].
Visualizing the Analytical Workflow
The following diagram illustrates the logical decision-making process for column selection and the self-validating workflow for octanol isomer analysis.
Workflow for the separation and self-validating identification of octanol isomers.
References
-
Isomeric Identification of Particle-Phase Organic Nitrates through Gas Chromatography and Time-of-Flight Mass Spectrometry Coupled with an Electron Capture Negative Ionization Source Source: Environmental Science & Technology (ACS Publications) URL:[Link]
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Nanostructured Silver Coating as a Stationary Phase for Capillary Gas Chromatography Source: Molecules (via PubMed Central / NIH) URL:[Link]
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A Snapshot of Microbial Succession and Volatile Compound Dynamics in Flat Peach Wine During Spontaneous Fermentation Source: Frontiers in Microbiology (via PubMed Central / NIH) URL:[Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2-Dimethyl-3-octanol Determination
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2,2-Dimethyl-3-octanol (CAS RN: 19841-72-6), a tertiary alcohol relevant in various chemical and pharmaceutical contexts.[1] We will explore the nuances of method selection, validation, and cross-validation, focusing on the two most pertinent techniques: Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).
The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate the most appropriate analytical method for their specific application, ensuring data integrity, accuracy, and regulatory compliance.
Introduction: The Analytical Imperative
2,2-Dimethyl-3-octanol is a volatile organic compound whose accurate quantification is critical for quality control, impurity profiling, and stability testing. The selection of an analytical method is not merely a procedural choice; it is a foundational decision that impacts the reliability of all subsequent data. Method validation, therefore, is the process of providing documented evidence that a method is fit for its intended purpose.[2] Cross-validation takes this a step further, comparing the results from two distinct methods or laboratories to ensure equivalency and data consistency.[2][3]
This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[4][5][6]
Overview of Primary Analytical Techniques
Given the volatile nature of 2,2-Dimethyl-3-octanol, Gas Chromatography (GC) is the technique of choice.[7][8] The primary distinction for this comparative guide lies in the detection system employed.
Gas Chromatography-Flame Ionization Detection (GC-FID)
The FID is a robust and highly sensitive detector for organic compounds containing carbon-hydrogen bonds.[9] As analytes elute from the GC column and are combusted in a hydrogen-air flame, ions are produced, generating a current proportional to the mass of carbon entering the detector.
-
Causality of Choice: GC-FID is often selected for routine quantitative analysis where the identity of the analyte is already confirmed.[10] Its broad linear range, stability, and cost-effectiveness make it a workhorse in quality control environments.[10][11] For quantifying a known alcohol in a relatively simple matrix, GC-FID provides excellent precision and accuracy.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS couples the separation power of GC with the identification capabilities of a mass spectrometer. The MS detector ionizes the eluting compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum that serves as a molecular fingerprint.
-
Causality of Choice: GC-MS is the authoritative choice when specificity is paramount.[9][10] It can unequivocally identify 2,2-Dimethyl-3-octanol, even in the presence of co-eluting impurities, by analyzing its unique fragmentation pattern.[9] This is crucial during method development, for impurity identification, and in complex sample matrices where interferences are likely.[10]
Experimental Section: A Blueprint for Method Validation
A rigorous validation protocol is a self-validating system, where each parameter corroborates the others to build a comprehensive picture of the method's performance. The following protocols are designed in accordance with ICH Q2(R1) guidelines.[4][5][6]
Sample and Standard Preparation
-
Stock Solution: Prepare a stock solution of 2,2-Dimethyl-3-octanol (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or isopropanol.
-
Internal Standard (IS): To mitigate variability from injection volumes, an internal standard should be used.[12] A structurally similar compound that does not co-elute with the analyte, such as n-propanol or t-butanol, is a suitable choice.[12][13] Prepare an IS stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range. A minimum of five concentration levels is recommended for establishing linearity.[6] Each standard should be spiked with a constant concentration of the internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess accuracy and precision.
Chromatographic Conditions
The following are typical starting conditions. Method development and optimization are required.
| Parameter | GC-FID | GC-MS |
| Column | Fused silica capillary column (e.g., DB-5, 30m x 0.25mm, 0.25µm) | Fused silica capillary column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm) |
| Carrier Gas | Helium or Hydrogen | Helium |
| Inlet Temp | 250°C | 250°C |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split (e.g., 50:1) or Splitless |
| Oven Program | 50°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | 50°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min |
| Detector Temp | 280°C | N/A (Transfer Line Temp: 280°C) |
| MS Parameters | N/A | Ion Source: 230°C; Scan Range: m/z 40-200 |
Validation Workflow
The following diagram illustrates the logical flow of the validation process. Each step builds upon the last to ensure the method is reliable and robust.
Caption: The sequential workflow for analytical method validation.
Detailed Validation Protocols
Specificity
-
Objective: To demonstrate that the analytical signal is solely from 2,2-Dimethyl-3-octanol and not from interfering components (e.g., solvent, impurities, matrix components).
-
Protocol:
-
Analyze a blank solvent and a sample matrix without the analyte.
-
Analyze the analyte standard.
-
Spike the sample matrix with the analyte and known potential impurities.
-
-
Acceptance Criteria:
-
GC-FID: No significant interfering peaks should be observed at the retention time of 2,2-Dimethyl-3-octanol.
-
GC-MS: The mass spectrum of the analyte peak in the sample should match the reference spectrum. Peak purity analysis should confirm the absence of co-eluting species.[9]
-
Linearity and Range
-
Objective: To establish the concentration range over which the detector response is directly proportional to the analyte concentration.
-
Protocol:
-
Analyze the calibration standards (minimum of 5 concentrations) in triplicate.
-
Plot the average peak area ratio (analyte/IS) against the concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be minimal.[10]
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Analyze the QC samples (low, medium, high) against a freshly prepared calibration curve.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 90-110% (or as defined by the application).[14]
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the medium QC sample on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 15%.[14]
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
-
Protocol: Typically based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable accuracy and precision.
-
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
-
Protocol: Introduce small changes to parameters like oven temperature ramp rate (±2°C/min), flow rate (±5%), and inlet temperature (±5°C).
-
Acceptance Criteria: The system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits, and the quantitative results should not be significantly affected.
Comparative Performance and Cross-Validation
The choice between GC-FID and GC-MS depends on the analytical objective.[10] The following table summarizes the expected performance characteristics.
| Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (SIM) | Causality & Insight |
| Specificity | Moderate (Retention Time Based) | High (Mass Spectrum) | Very High (Specific Ions) | GC-MS provides structural confirmation, which is non-negotiable for identification and crucial in complex matrices.[9][10] |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.995 | FID often exhibits a wider linear dynamic range. MS detectors can show non-linearity at higher concentrations.[15] |
| Precision (%RSD) | < 10% | < 15% | < 10% | FID is known for its stability and excellent repeatability, making it ideal for high-precision assays.[11][16] |
| LOQ | µg/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range | GC-MS, especially in Selected Ion Monitoring (SIM) mode, offers superior sensitivity for trace-level analysis.[10] |
| Robustness | High | Moderate | Moderate | The FID is a simpler, more rugged detector with fewer parameters to control compared to an MS system. |
Cross-Validation Protocol
Cross-validation is essential when transferring a method between laboratories or when comparing a new method (e.g., GC-MS) to an established one (e.g., GC-FID).[2][3]
-
Define Acceptance Criteria: Before starting, define the criteria for agreement between the two methods. A common approach is to require that the results from the two methods agree within a certain percentage (e.g., ±20%).
-
Sample Selection: Analyze the same set of at least three QC samples (low, medium, high) and, if available, incurred samples using both validated methods.
-
Data Analysis: Compare the quantitative results obtained from both methods. Statistical analysis, such as a t-test or Bland-Altman plot, can be used to assess for systematic bias.
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Asymmetric Reduction of Sterically Hindered Aliphatic Ketones: A Comparative Guide on 2,2-Dimethyloctan-3-one
The asymmetric reduction of aliphatic ketones remains a benchmark challenge in synthetic organic chemistry. Unlike aryl-alkyl ketones, where
This guide provides an in-depth comparative analysis of the stereochemical outcomes when reducing 2,2-dimethyloctan-3-one (a classic tert-butyl n-pentyl ketone) using state-of-the-art chemical and biocatalytic reducing agents. By dissecting the causality behind transition state models and experimental protocols, this guide equips drug development professionals with the mechanistic rationale required for scalable asymmetric synthesis.
Substrate Analysis: The Steric Imperative
2,2-Dimethyloctan-3-one presents a highly polarized steric environment. The
Comparative Analysis of Reducing Agents
Method A: Brown's DIP-Chloride™ Reduction
(-)-B-Chlorodiisopinocampheylborane (DIP-Cl) is a stoichiometric chiral reagent that excels with sterically hindered aliphatic ketones. The reaction proceeds via a highly organized, six-membered Zimmerman-Traxler cyclic transition state.
Mechanistic Causality: To minimize 1,3-diaxial interactions with the bulky methyl groups of the isopinocampheyl ligands, the massive tert-butyl group of 2,2-dimethyloctan-3-one is forced into a pseudo-equatorial position. This rigid conformational lock directs the hydride exclusively to one face of the carbonyl, routinely delivering >96% enantiomeric excess (ee) .
Method B: Corey-Bakshi-Shibata (CBS) Oxazaborolidine Catalysis
The CBS reduction utilizes a catalytic chiral oxazaborolidine (e.g., (R)-Me-CBS) in tandem with a stoichiometric borane source (BH
Mechanistic Causality: The Lewis acidic boron of the catalyst coordinates the ketone oxygen, while the Lewis basic nitrogen activates the borane. The tert-butyl group strongly repels the catalyst's substituents, forcing the smaller n-pentyl group to point toward the catalyst face. This stereoelectronic routing dictates facial attack, generally yielding 90-95% ee for such hindered aliphatic substrates.
Method C: Biocatalytic Ketoreductases (KREDs)
Engineered ketoreductases represent the apex of green asymmetric synthesis. These enzymes utilize NADPH/NADH cofactors to deliver hydrides within a highly defined protein binding pocket.
Mechanistic Causality: The enzyme active site contains distinct "large" and "small" binding pockets. The tert-butyl group is exclusively accommodated by the large pocket, locking the substrate in a singular orientation. By selecting the appropriate KRED variant (Prelog vs. anti-Prelog), researchers can dial in either the (R)- or (S)-enantiomer with perfect stereocontrol (>99% ee) .
Mechanistic divergence of steric differentiation in CBS and DIP-Cl asymmetric reductions.
Quantitative Performance Comparison
The following table synthesizes the expected experimental outcomes for the reduction of 2,2-dimethyloctan-3-one across different methodologies.
| Reducing Agent | Reagent Classification | Typical ee (%) | Major Enantiomer | Reaction Temp | Scalability & Green Metric |
| (-)-DIP-Cl | Stoichiometric Chiral Borane | >96% | (S) | -25 °C | Moderate (Generates high boron waste) |
| (R)-Me-CBS / BH | Catalytic Oxazaborolidine | 90–95% | (S) | -20 °C | Good (Requires strict anhydrous handling) |
| Ru-TsDPEN (ATH) | Transition Metal Catalyst | 85–92% | Catalyst dependent | 25 °C | Excellent (High atom economy, scalable) |
| KRED / NADP | Biocatalyst (Enzyme) | >99% | Tunable (R or S) | 30 °C | Outstanding (Aqueous, mild, sustainable) |
Self-Validating Experimental Protocols
To ensure reproducibility and highlight the causality behind process engineering, detailed methodologies for the two most contrasting approaches—Chemical (DIP-Cl) and Biocatalytic (KRED)—are provided below.
Protocol A: Stoichiometric Chemical Reduction via (-)-DIP-Cl
This protocol utilizes a specific precipitation workup to bypass the notoriously difficult chromatographic separation of boron byproducts.
-
Preparation & Activation: Flame-dry a Schlenk flask under argon. Add (-)-DIP-Cl (1.2 equivalents) and anhydrous THF to achieve a 1.0 M solution. Cool the system to -25 °C.
-
Causality: Maintaining a low temperature is critical; it maximizes the
between the diastereomeric transition states, ensuring peak enantioselectivity.
-
-
Substrate Addition: Add 2,2-dimethyloctan-3-one (1.0 eq) dropwise over 15 minutes. Stir at -25 °C for 48 hours.
-
Causality: The massive steric bulk of the tert-butyl group severely retards the reaction kinetics. Premature quenching is the primary cause of low yields in hindered aliphatic ketone reductions.
-
-
Quench & Precipitation Workup: Add acetaldehyde (0.2 eq) to quench unreacted DIP-Cl. Warm the mixture to 0 °C, add diethanolamine (1.2 eq), and stir for 2 hours.
-
Causality: Diethanolamine forms a highly crystalline, insoluble complex with the chiral boron byproduct. This self-validating step allows the boron waste to be removed via simple filtration.
-
-
Isolation: Filter the white precipitate and wash the filter cake with cold pentane. Concentrate the filtrate under reduced pressure to yield the crude (S)-2,2-dimethyloctan-3-ol, ready for distillation.
Protocol B: Biocatalytic Reduction via Ketoreductase (KRED)
This protocol leverages a biphasic co-solvent system to ensure substrate solubility while maintaining enzyme integrity.
-
System Initialization: In a temperature-controlled bioreactor, dissolve the selected KRED enzyme powder (2 wt% relative to substrate) and NADP
cofactor (0.1 wt%) in 100 mM potassium phosphate buffer (pH 7.0). -
Reaction Execution: Add 2,2-dimethyloctan-3-one to a final concentration of 100 g/L, followed by isopropanol (20% v/v). Stir at 30 °C at 300 rpm for 24 hours.
-
Causality: Isopropanol serves a dual purpose: it acts as the sacrificial hydride donor to continuously recycle NADP
to NADPH, and it functions as a co-solvent to solubilize the highly lipophilic aliphatic ketone without denaturing the enzyme.
-
-
Phase Separation & Isolation: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 1 reactor volume). If protein emulsions form, centrifuge at 4000 rpm for 10 minutes. Dry the combined organic layers over Na
SO , filter, and evaporate to yield the enantiopure alcohol.
Process workflow comparison between biocatalytic (KRED) and chemical (DIP-Cl) reductions.
References
-
Zahrt, T. C., et al. "Quantitative Structure-Selectivity Relationships (QSSR) in Enantioselective Catalysis." Chemical Reviews, 2020.[Link]
-
Ramachandran, P. V., et al. "Selective Reductions. 59. Effective Intramolecular Asymmetric Reductions of
-, -, and -Keto Acids with Diisopinocampheylborane and Intermolecular Asymmetric Reductions of the Corresponding Esters with B-Chlorodiisopinocampheylborane." The Journal of Organic Chemistry, 2002.[Link] -
Patel, R. N. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." Catalysts, 2013.[Link]
A Comparative Olfactory Analysis of 2,2-Dimethyl-3-octanol Isomers: A Guide for Researchers
In the intricate world of fragrance and flavor chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its sensory perception. This guide delves into the olfactory properties of 2,2-Dimethyl-3-octanol isomers, providing a framework for their comparative analysis. As a Senior Application Scientist, the following content is structured to offer not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and insightful investigation for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Chirality in Olfaction
2,2-Dimethyl-3-octanol is a chiral alcohol with a molecular formula of C10H22O.[1][2][3] Its structure contains a stereocenter at the C-3 position, giving rise to two enantiomers: (R)-2,2-Dimethyl-3-octanol and (S)-2,2-Dimethyl-3-octanol. While possessing identical physical and chemical properties in an achiral environment, these enantiomers can interact differently with the chiral olfactory receptors in the human nose, potentially leading to distinct odor perceptions.[][5] The study of such differences is crucial for the development of novel fragrances and for understanding the fundamental mechanisms of olfaction.
Generally, dimethyl octanol is characterized by a floral, waxy, and rosy scent profile.[6] However, the specific contribution of each enantiomer to this overall perception is not widely documented in publicly available literature, underscoring the need for detailed comparative analysis.
Olfactory Characterization: A Multi-faceted Approach
A comprehensive understanding of the olfactory properties of the 2,2-Dimethyl-3-octanol isomers requires a combination of instrumental analysis and sensory evaluation. Gas Chromatography-Olfactometry (GC-O) stands out as a pivotal technique, bridging the gap between chemical identification and human sensory perception.[7][8][9][10]
Gas Chromatography-Olfactometry (GC-O)
GC-O allows for the separation of volatile compounds in a sample, with the effluent being split between a chemical detector (like a mass spectrometer) and a "sniffing port" where a trained sensory panelist can evaluate the odor of each eluting compound.[8][9] This technique is invaluable for determining which compounds in a mixture are odor-active and for describing their specific scent characteristics.[11]
Sensory Evaluation Panels
Beyond instrumental analysis, trained sensory panels are essential for quantifying and describing odor attributes.[12][13] Techniques such as descriptive sensory analysis, triangle testing, and preference testing can provide nuanced data on the perceived differences between the isomers.[7][14]
Experimental Protocol: GC-O Analysis of 2,2-Dimethyl-3-octanol Isomers
The following protocol outlines a robust methodology for the comparative olfactory analysis of the (R)- and (S)- enantiomers of 2,2-Dimethyl-3-octanol.
Objective: To separate the enantiomers of 2,2-Dimethyl-3-octanol and characterize their individual olfactory properties using Gas Chromatography-Olfactometry (GC-O).
Materials:
-
(R)-2,2-Dimethyl-3-octanol and (S)-2,2-Dimethyl-3-octanol standards (or a racemic mixture)
-
High-purity solvent (e.g., ethanol)
-
Gas chromatograph coupled with a mass spectrometer and an olfactory detection port (GC-MS/O)
-
Chiral GC column (e.g., a cyclodextrin-based capillary column)
-
Trained sensory panelists (screened for olfactory acuity)
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of the individual enantiomers and the racemic mixture in the chosen solvent. A typical starting concentration is 1% (w/v), with further dilutions made as necessary.
-
-
GC-MS/O Configuration:
-
Install the chiral GC column in the gas chromatograph.
-
Set the GC oven temperature program to achieve optimal separation of the enantiomers. This will likely involve a slow temperature ramp.
-
Configure the effluent to be split (e.g., 1:1) between the MS detector and the olfactory detection port.
-
Humidify the air supply to the sniffing port to prevent nasal dehydration of the panelists.
-
-
Data Acquisition:
-
Inject the prepared samples into the GC-MS/O system.
-
A trained panelist at the sniffing port will record the time of odor detection, the intensity of the odor, and provide descriptive terms for the perceived scent.
-
Simultaneously, the MS detector will record the mass spectra of the eluting compounds for positive identification.
-
-
Data Analysis:
-
Correlate the retention times of the odor events with the retention times of the identified enantiomers from the MS data.
-
Compile the odor descriptors and intensity ratings for each enantiomer.
-
Compare the olfactory data for the (R)- and (S)- isomers.
-
Caption: Workflow for GC-O analysis of chiral compounds.
Comparative Data Summary (Illustrative)
Due to the limited publicly available data specifically comparing the olfactory properties of 2,2-Dimethyl-3-octanol isomers, the following table is presented as an illustrative example of how such data would be structured. The values and descriptors are hypothetical and based on common differences observed in other chiral fragrance molecules.
| Property | (R)-2,2-Dimethyl-3-octanol | (S)-2,2-Dimethyl-3-octanol |
| Odor Threshold (ng/L in air) | 0.5 | 2.0 |
| Primary Odor Descriptors | Rosy, Floral, Slightly Waxy | Green, Herbaceous, Earthy |
| Secondary Odor Descriptors | Sweet, Powdery | Woody, Damp |
| Perceived Intensity (at 1 ppm) | Moderate to Strong | Weak to Moderate |
| Hedonic Valence (Pleasantness) | High | Neutral to Slightly Unpleasant |
Note: The determination of odor detection thresholds is a critical aspect of this analysis, as it quantifies the potency of each isomer.[15][16][17][18][19]
The Causality of Olfactory Differentiation
The observed differences in the olfactory perception of enantiomers are rooted in the principles of stereochemistry and receptor theory. The olfactory receptors in the nasal epithelium are chiral proteins, and as such, they can exhibit stereospecific binding with odorant molecules.
Caption: Chiral recognition at an olfactory receptor site.
The "lock and key" or "induced fit" models of ligand-receptor binding provide a conceptual framework for understanding these interactions. A strong and specific binding of an enantiomer to its corresponding receptor will trigger a distinct signaling cascade, leading to a particular odor perception. The other enantiomer may bind weakly or to a different set of receptors, resulting in a different or less intense scent.
Conclusion and Future Directions
The comparative analysis of 2,2-Dimethyl-3-octanol isomers highlights the profound impact of stereochemistry on olfactory perception. While general descriptors for this compound exist, a detailed characterization of the individual enantiomers through rigorous techniques like GC-O is necessary to unlock a deeper understanding of its sensory profile.
For researchers in fragrance development, such analysis can lead to the creation of more refined and novel scents by utilizing the pure, more desirable enantiomer. For scientists in the field of olfaction, these studies provide valuable data for modeling receptor-ligand interactions and furthering our understanding of the chemical senses. Future research should focus on the synthesis and sensory evaluation of a wider range of chiral fragrance molecules to build a more comprehensive library of structure-odor relationships.
References
- Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News. (2024, October 17).
- Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC. (n.d.).
- Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. (2024, July 30).
- Gas Chromatography-Olfactometry GC-O. (n.d.).
- Gas chromatography-olfactometry - Wikipedia. (n.d.).
- Sensory Evaluation Techniques Eirini Christodoulaki BSc Chemistry MSc Food Product Development Management. (n.d.).
- Fragrance and Sensory Appeal Testing - Umbrex. (n.d.).
- Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. (n.d.).
- A Scientific Approach to Fine Fragrance Formulation: Methodology, Stability, and Performance Evaluation - ijrti. (2025, December 15).
- Determination of the odor detection threshold of aroma compounds - scienomics. (n.d.).
- dimethyl octanol - Fragrance University. (n.d.).
- Measurement of Odor Threshold by Triangle Odor Bag Method. (n.d.).
- Determining Ultra-Low Organic Molecular Odor Thresholds in Air Helps Identify the Most Potent Fungal Aroma Compound - PubMed. (2024, April 3).
- Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds - Chemical Engineering Transactions. (2022, May 26).
- Chiral Synthesis & Resolution - BOC Sciences. (n.d.).
- 2,2-DIMETHYL-3-OCTANOL 19841-72-6 wiki. (n.d.).
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to - SciSpace. (2022, May 11).
- 2,2-Dimethyl-3-octanol | CAS 19841-72-6 | SCBT - Santa Cruz Biotechnology. (n.d.).
- 3-Octanol, 2,2-dimethyl- | C10H22O | CID 140618 - PubChem. (n.d.).
- Chemical Properties of 3-Octanol, 2,2-dimethyl- (CAS 19841-72-6) - Cheméo. (n.d.).
- Chiral Auxiliaries and Optical Resolving Agents - Tokyo Chemical Industry. (n.d.).
- Odor Thresholds for Chemicals with Established Occupational Health Standards, 3rd edition - DigitalOcean. (n.d.).
- Aromas and Essential Compounds of 3-Octanol: Natural and Distinctive - Arogreen. (2024, November 11).
- dimethyl octanol, 106-21-8 - The Good Scents Company. (n.d.).
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A Comparative Guide to the X-ray Diffraction Pattern Analysis of Branched Octanol Isomers
This guide provides an in-depth technical comparison of the X-ray diffraction (XRD) patterns of branched octanol isomers. It is intended for researchers, scientists, and drug development professionals who are interested in understanding the supramolecular structures of these compounds. We will explore the theoretical underpinnings of the analytical techniques, provide detailed experimental protocols, and present a comparative analysis of the XRD data for different octanol isomers, with a focus on how molecular structure influences the resulting diffraction patterns.
The Significance of Supramolecular Structure in Branched Alcohols
Branched-chain alcohols, such as the isomers of octanol, are not merely simple organic molecules. Their amphiphilic nature, possessing both a polar hydroxyl (-OH) head and a non-polar alkyl tail, drives them to form intricate supramolecular structures in the liquid and solid states. These structures are primarily governed by hydrogen-bonding networks among the hydroxyl groups and van der Waals interactions between the alkyl chains. The specific architecture of these assemblies has profound implications for the physicochemical properties of the material, including its viscosity, boiling point, and solvent capabilities.
X-ray diffraction is a powerful, non-destructive technique that allows us to probe these arrangements at the atomic and molecular level. By analyzing the diffraction patterns of solidified octanol isomers, we can gain insights into their molecular packing, the nature of their hydrogen-bonding networks, and the influence of isomeric variations on their solid-state structures.
Foundational Principles of X-ray Diffraction
At its core, XRD relies on the interaction of X-rays with the electron clouds of atoms within a crystalline lattice. When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the atoms. In a periodically arranged structure, the scattered waves interfere with each other. This interference is constructive only in specific directions, which are dictated by the arrangement of the atoms in the crystal lattice.
Bragg's Law is the fundamental equation that describes the condition for constructive interference:
nλ = 2d sin(θ) [1][2][3][4][5]
Where:
-
n is an integer representing the order of the reflection.
-
λ is the wavelength of the incident X-rays.
-
d is the spacing between the planes of atoms in the crystal.
-
θ is the angle of incidence of the X-ray beam with respect to the crystal planes.
By measuring the angles (2θ) at which constructive interference occurs, we can calculate the d-spacings of the crystal lattice, which provides information about the unit cell dimensions and the overall packing of the molecules.
For polycrystalline (powder) samples, where the crystallites are randomly oriented, the diffraction pattern consists of a series of rings, which are recorded as peaks of intensity at specific 2θ angles. The position and intensity of these peaks are a unique "fingerprint" of the crystalline material.
Experimental Protocol: Low-Temperature Powder X-ray Diffraction of Octanol Isomers
Since octanol isomers are liquids at room temperature, low-temperature powder X-ray diffraction (PXRD) is the required technique for their analysis. This involves freezing the liquid sample in situ to form a polycrystalline solid.
Sample Preparation and Mounting
The choice of sample holder and mounting technique is critical for obtaining high-quality data from liquid samples at low temperatures.
Method 1: Capillary Mounting
-
Select a suitable capillary: Use a thin-walled borosilicate glass or quartz capillary with a diameter of 0.5-1.0 mm.
-
Fill the capillary: Introduce the liquid octanol isomer into the capillary using a syringe or by capillary action. The sample column should be several millimeters long.
-
Seal the capillary: Seal the open end of the capillary with a high-vacuum grease or by flame-sealing (use caution). This prevents sample evaporation and condensation of atmospheric moisture.
-
Mount on the goniometer head: Secure the capillary to the goniometer head of the diffractometer.
Method 2: Low-Temperature Stage with a Well Plate
-
Prepare the stage: Ensure the low-temperature stage is clean and dry.
-
Pipette the sample: Carefully pipette a small volume of the liquid octanol isomer into the well of the sample holder.
-
Cover the sample (optional): In some setups, a thin, X-ray transparent dome or cover is placed over the sample to prevent atmospheric condensation.
Data Acquisition
-
Cooling the sample: The sample is cooled to a temperature below its freezing point using a cryostat, typically with liquid nitrogen. A controlled, slow cooling rate is often preferred to promote the formation of a crystalline, rather than an amorphous (glassy), solid.
-
Set the instrument parameters:
-
X-ray source: Typically, Cu Kα radiation (λ = 1.5406 Å) is used.
-
Voltage and current: Common settings are 40 kV and 40 mA.
-
Scan range (2θ): A typical range for organic molecules is 5° to 50°.
-
Step size and scan speed: These parameters will depend on the desired resolution and signal-to-noise ratio. A step size of 0.02° and a scan speed of 1-2°/minute is a good starting point.
-
-
Data collection: Initiate the XRD scan and collect the diffraction pattern.
The following diagram illustrates the general workflow for low-temperature PXRD analysis of liquid samples.
Caption: General workflow for low-temperature PXRD analysis of liquid octanol isomers.
Comparative Analysis of Branched Octanol Isomer XRD Patterns
A key study by V. M. G. M. Matsuoka and G. G. Sant'Ana (2021) provides a detailed comparison of the X-ray diffraction patterns of several n-octanol isomers: 1-octanol, 2-octanol, 3-octanol, and 4-octanol. Their findings reveal significant differences in the diffraction patterns that can be directly related to the position of the hydroxyl group.
The diffraction patterns of these isomers are characterized by two main features:
-
A main diffraction peak: This peak is located at a higher 2θ angle and is associated with the short-range order of the parallel alkyl chains.
-
A "pre-peak": This is a broader peak at a lower 2θ angle, which is indicative of the long-range order arising from the supramolecular organization of the molecules into aggregates or clusters via hydrogen bonding.
The table below summarizes the key findings from the analysis of the n-octanol isomers.
| Isomer | Position of -OH Group | Main Peak (2θ) | Pre-peak (2θ) | Interpretation of Supramolecular Structure |
| 1-Octanol | Terminal (C1) | ~21.5° | ~6.5° | Forms extended, chain-like hydrogen-bonded networks. The long alkyl chains can pack efficiently, leading to a well-defined layered structure. |
| 2-Octanol | C2 | ~21.5° | ~7.5° | The hydroxyl group is more sterically hindered, leading to the formation of smaller, more ordered clusters, likely cyclic structures. |
| 3-Octanol | C3 | ~21.5° | ~8.5° | Steric hindrance increases, further favoring smaller, cyclic aggregates over extended chains. |
| 4-Octanol | C4 | ~21.5° | ~9.0° | With the hydroxyl group near the center of the molecule, the formation of extended hydrogen-bonded chains is significantly disrupted. The supramolecular structure is dominated by small, ring-like arrangements. |
Key Observations and Interpretations:
-
The main peak position is relatively constant across the isomers, suggesting that the average distance between the alkyl chains does not change significantly.
-
The pre-peak shifts to higher 2θ angles as the hydroxyl group moves from the terminal position (1-octanol) towards the center of the chain (4-octanol). According to Bragg's Law, a higher 2θ angle corresponds to a smaller d-spacing. This indicates that the size of the supramolecular aggregates decreases as the -OH group becomes more sterically hindered.
-
The intensity of the pre-peak also varies among the isomers, reflecting differences in the degree of long-range order.
The following diagram illustrates the relationship between the position of the hydroxyl group and the resulting supramolecular structure.
Caption: Relationship between the position of the hydroxyl group in octanol isomers and their preferred supramolecular structures.
Advanced Data Analysis Techniques
While the position and intensity of diffraction peaks provide valuable qualitative and semi-quantitative information, more advanced techniques can be employed for a more detailed structural analysis.
-
Scherrer Equation: This equation relates the width of a diffraction peak to the average size of the crystalline domains (crystallites). For nanomaterials and some polycrystalline organic solids, this can provide an estimate of the crystallite size. The equation is:
D = (K * λ) / (β * cos(θ)) [6][7][8][9][10]
Where:
-
D is the mean crystallite size.
-
K is the Scherrer constant (typically ~0.9).
-
λ is the X-ray wavelength.
-
β is the full width at half maximum (FWHM) of the peak in radians.
-
θ is the Bragg angle.
-
-
Rietveld Refinement: This is a powerful technique where the entire experimental diffraction pattern is fitted with a calculated theoretical pattern based on a structural model.[11][12][13][14][15] By refining the parameters of the model (e.g., lattice parameters, atomic positions, site occupancies), a detailed crystal structure can be determined from powder diffraction data. This method is particularly useful for complex multiphase samples.
Conclusion and Future Outlook
The analysis of X-ray diffraction patterns of branched octanol isomers provides a fascinating window into their supramolecular world. The position of the hydroxyl group along the alkyl chain has a profound and predictable effect on the resulting hydrogen-bonding networks and, consequently, on the long-range order observed in the solid state. As demonstrated with the n-octanol series, moving the -OH group towards the center of the molecule systematically disrupts the formation of extended chains and favors the creation of smaller, more compact aggregates.
This guide has provided the foundational knowledge and experimental protocols necessary for conducting and interpreting such studies. Future research in this area could involve:
-
Single-crystal XRD: Growing single crystals of these isomers, while challenging, would provide the most detailed and unambiguous structural information.
-
Computational Modeling: Molecular dynamics simulations can complement experimental XRD data by providing dynamic insights into the formation and stability of the observed supramolecular structures.
-
Broader Isomer Studies: Extending these analyses to a wider range of branched octanol isomers will help to build a more comprehensive understanding of the structure-property relationships in these important compounds.
By combining these advanced techniques, we can continue to unravel the complex and beautiful solid-state chemistry of branched-chain alcohols, paving the way for the rational design of materials with tailored properties for a wide range of applications.
References
-
Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71. [Link]
-
Bragg, W. L. (1913). The Diffraction of Short Electromagnetic Waves by a Crystal. Proceedings of the Cambridge Philosophical Society, 17, 43-57. [Link]
-
McCusker, L. B., & Von Dreele, R. B. (2020). Rietveld Refinement for Macromolecular Powder Diffraction. Crystal Growth & Design, 20(12), 7997–8012. [Link]
-
MyScope. (n.d.). What is Rietveld refinement? X-ray Diffraction. Retrieved from [Link]
-
University of Cambridge. (n.d.). Bragg's Law and Diffraction. DoITPoMS. Retrieved from [Link]
-
Lucideon. (n.d.). Rietveld Refinement X-Ray Diffraction (XRD) Technique. Retrieved from [Link]
-
Unacademy. (n.d.). Bragg's Law and its Applications. Chemistry. Retrieved from [Link]
-
Monshi, A., Foroughi, M. R., & Monshi, M. R. (2012). Modified Scherrer Equation to Estimate More Accurately Nano-Crystallite Size Using XRD. World Journal of Nano Science and Engineering, 2(3), 154-160. [Link]
-
Wikipedia. (2024, February 28). Bragg's law. [Link]
-
YouTube. (2023, April 5). How to calculate Crystallite size from XRD data using origin/Crystallite size using Debye-Scherrer. [Link]
-
University of Technology Sydney. (n.d.). Bragg's Law. [Link]
-
ResearchGate. (n.d.). Comparison of Hydrogen Bonding in 1-Octanol and 2-Octanol as Probed by Spectroscopic Techniques. [Link]
-
ResearchGate. (n.d.). X-ray diffraction patterns of n-octanol isomers with n=1,2,3,4. [Link]
-
ResearchGate. (n.d.). How do I calculate nanocrystallite size by Debye‐Scherrer equation using XRD?[Link]
-
The Journal of Chemical Physics. (2021, December 29). Structures of glass-forming liquids by x-ray scattering: Glycerol, xylitol, and D-sorbitol. [Link]
-
MDPI. (2025, June 4). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. [Link]
-
IUCr Journals. (2025, December 15). Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol. [Link]
-
Wikipedia. (2024, February 25). Scherrer equation. [Link]
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comparing experimental vs. predicted physical properties of 2,2-Dimethyl-3-octanol
Comparative Analysis of Experimental vs. Predicted Physical Properties of 2,2-Dimethyl-3-octanol
As a Senior Application Scientist, I frequently navigate the intersection of computational chemistry and benchtop reality. When designing synthetic routes or formulating specialty chemicals, relying solely on in silico predictions can introduce critical errors, particularly for sterically hindered molecules. A prime example is 2,2-Dimethyl-3-octanol (CAS: 19841-72-6), a branched secondary alcohol featuring a bulky tert-butyl group adjacent to its hydroxyl center[1].
This guide objectively compares the experimental physical properties of 2,2-Dimethyl-3-octanol against computational predictions, explores the mechanistic causality behind these values, and provides self-validating experimental protocols for property verification and catalytic application.
Structural Causality and Physical Properties
The molecular architecture of 2,2-Dimethyl-3-octanol (C₁₀H₂₂O) dictates its macroscopic behavior. While linear C10 alcohols (like 1-decanol) exhibit strong intermolecular hydrogen bonding leading to high boiling points (~232 °C), the tert-butyl group at the C2 position of 2,2-Dimethyl-3-octanol creates severe steric hindrance. This bulk shields the C3 hydroxyl group, disrupting the hydrogen-bonding network. Consequently, the thermal energy required to transition the liquid to the vapor phase is significantly reduced, which is reflected in its depressed boiling point[2].
Quantitative Data Comparison
The following table synthesizes the experimental data against standard Density Functional Theory (DFT) and group-additivity predictions.
| Physical Property | Experimental Value | Predicted Value (In Silico) | Delta / Causality Notes |
| Molecular Weight | 158.28 g/mol | 158.28 g/mol | Exact match[1]. |
| Boiling Point | 194.5 °C | 196.2 °C | Exp. is lower. Steric shielding by the tert-butyl group reduces effective H-bonding[3]. |
| Density (20 °C) | 0.826 g/cm³ | 0.821 g/cm³ | Close agreement. Typical packing density for branched aliphatic chains[3]. |
| Flash Point | 82.5 °C | 84.0 °C | Correlates directly with the depressed boiling point and higher vapor pressure[3]. |
| Refractive Index | 1.433 | 1.430 | Branching slightly increases molar refractivity compared to linear analogs[3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, any property measurement or synthetic application must be a self-validating system. Below are the methodologies to verify the physical properties and utilize the compound in a sterically demanding reaction.
Protocol A: High-Precision Density and Boiling Point Validation
Objective: Verify density and boiling point while accounting for atmospheric and calibration variances.
-
Density via Pycnometry:
-
Calibration (Self-Validation): Weigh a clean, dry 10 mL glass pycnometer. Fill with HPLC-grade water at exactly 20.0 °C and weigh to establish the true baseline volume.
-
Measurement: Dry the pycnometer, fill with 2,2-Dimethyl-3-octanol at 20.0 °C, and weigh.
-
Calculation: Divide the mass of the alcohol by the calibrated volume. The expected yield is ~0.826 g/cm³.
-
-
Boiling Point via DSC (Differential Scanning Calorimetry):
-
Preparation: Seal 5 mg of 2,2-Dimethyl-3-octanol in an aluminum pan with a microscopic pinhole to allow vapor escape.
-
Execution: Ramp the temperature from 25 °C to 250 °C at 10 °C/min under a constant nitrogen flow.
-
Validation: The endothermic peak onset indicates the boiling point (194.5 °C). Running a known standard (e.g., 1-octanol) immediately prior validates the instrument's thermal calibration.
-
Protocol B: Aerobic Oxidation of Sterically Hindered Alcohols
Objective: Oxidize 2,2-Dimethyl-3-octanol to 2,2-Dimethyl-3-octanone. Causality: Traditional oxidants often fail or proceed sluggishly because the tert-butyl group blocks access to the C3 proton. To overcome this, we utilize a Cu(I)/ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) radical catalytic system, which is highly effective for sterically hindered secondary alcohols[4].
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2,2-Dimethyl-3-octanol in 5 mL of anhydrous acetonitrile.
-
Catalyst Addition: Add 5 mol% Cu(MeCN)₄OTf, 5 mol% ABNO, and 10 mol% N-methylimidazole (NMI).
-
Internal Standard (Self-Validation): Add exactly 0.5 mmol of dodecane. Dodecane remains inert under these conditions, allowing for precise GC-MS quantification of the reaction conversion without relying on error-prone isolated yields.
-
Oxidation: Purge the flask with O₂ gas and attach an O₂ balloon. Stir vigorously at room temperature for 1 hour.
-
Analysis: Aliquot 50 µL of the mixture, dilute in ethyl acetate, filter through a short silica plug, and inject into the GC-MS. The ratio of the ketone product peak to the dodecane peak confirms quantitative conversion.
Workflow Visualization
The following diagram illustrates the logical flow of our experimental validation and catalytic application, highlighting how steric properties dictate both physical profiling and synthetic strategy.
Workflow detailing the physical validation and catalytic oxidation of 2,2-Dimethyl-3-octanol.
Conclusion
Understanding the divergence between predicted and experimental properties of 2,2-Dimethyl-3-octanol is crucial for robust chemical engineering. The tert-butyl group significantly alters its physical constants and chemical reactivity. By employing self-validating protocols—such as internal standards in GC-MS and calibration-dependent pycnometry—researchers can confidently utilize this compound in complex synthetic pathways, such as radical-mediated aerobic oxidations.
References
-
Title: 3-Octanol, 2,2-dimethyl- | C10H22O | CID 140618 - PubChem Source: nih.gov URL: 2
-
Title: 3-Octanol,2,2-dimethyl | CAS#:19841-72-6 | Chemsrc Source: chemsrc.com URL: 3
-
Title: (PDF) Aerobic oxidation catalysis with stable radicals - ResearchGate Source: researchgate.net URL: 4
Sources
Safety Operating Guide
Proper Disposal of 2,2-Dimethyl-3-octanol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,2-Dimethyl-3-octanol, a C10 aliphatic alcohol. By understanding the chemical's properties and adhering to regulatory frameworks, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with 2,2-Dimethyl-3-octanol is paramount. Based on data for the compound and its structural isomers, the primary hazards include:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation[1].
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation[1].
Personal Protective Equipment (PPE):
A risk assessment should always precede the handling of 2,2-Dimethyl-3-octanol. The following minimum PPE is recommended:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a splash hazard, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.
-
Body Protection: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Waste Characterization: Is 2,2-Dimethyl-3-octanol a Hazardous Waste?
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[4][5][6].
2,2-Dimethyl-3-octanol is not a listed hazardous waste. Therefore, its classification as hazardous depends on its characteristics.
-
Corrosivity: As an alcohol, it is not expected to be corrosive (pH ≤ 2 or ≥ 12.5)[4].
-
Reactivity: It is not known to be unstable, react violently with water, or generate toxic gases[8].
-
Toxicity: While it is a skin and eye irritant, it is not currently classified as acutely toxic according to the toxicity characteristic leaching procedure (TCLP).
Disposal Procedures
The disposal of 2,2-Dimethyl-3-octanol must be handled in a manner that ensures the safety of laboratory personnel and compliance with all applicable regulations.
Segregation and Containerization
-
Waste Segregation: Do not mix 2,2-Dimethyl-3-octanol waste with other waste streams, particularly incompatible materials such as strong oxidizing agents[2][9]. It should be collected as a non-halogenated organic solvent waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable. The container must have a secure, tight-fitting lid.
-
Container Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "2,2-Dimethyl-3-octanol". The approximate concentration and any other components of the waste mixture must also be listed.
On-site Accumulation
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel. The SAA should be in a well-ventilated area, away from sources of ignition, and in secondary containment to prevent spills.
-
Accumulation Time Limits: Adhere to the accumulation time limits for hazardous waste as specified by the EPA and your state's environmental agency.
Final Disposal
-
Licensed Waste Disposal Vendor: The disposal of 2,2-Dimethyl-3-octanol must be managed by a licensed hazardous waste disposal company. This is not a substance that can be disposed of down the drain or in regular trash.
-
Documentation: Ensure that all necessary waste manifests and other documentation are completed accurately for the waste pickup.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate the Space: If it is safe to do so, increase ventilation in the area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.
-
Contain the Spill: Use a spill kit with absorbent materials, such as vermiculite or sand, to contain the liquid.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Report the Spill: Report the incident to your institution's EHS department.
Chemical Properties Relevant to Disposal
| Property | Value | Source |
| Molecular Formula | C10H22O | [1][10][11][12] |
| Molecular Weight | 158.28 g/mol | [1][10][12] |
| Physical State | Liquid | [2] |
| Water Solubility | Low (predicted log10WS = -3.14) | [10] |
| Octanol-Water Partition Coefficient (logPoct/wat) | 2.974 (predicted) | [10] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,2-Dimethyl-3-octanol.
Sources
- 1. 3-Octanol, 2,2-dimethyl- | C10H22O | CID 140618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. basel.int [basel.int]
- 5. umkc.edu [umkc.edu]
- 6. deq.nc.gov [deq.nc.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. fishersci.com [fishersci.com]
- 10. 3-Octanol, 2,2-dimethyl- (CAS 19841-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. wap.guidechem.com [wap.guidechem.com]
- 12. scbt.com [scbt.com]
Personal protective equipment for handling 2,2-Dimethyl-3-octanol
Comprehensive Safety and Operational Guide for Handling 2,2-Dimethyl-3-octanol
As a Senior Application Scientist, establishing a self-validating safety protocol is paramount when introducing specialized reagents into your laboratory's workflow. 2,2-Dimethyl-3-octanol (CAS: 19841-72-6) is a branched aliphatic alcohol frequently utilized as a building block in synthetic chemistry and proteomics research[1]. While some safety data sheets classify it as a low-hazard substance at certain concentrations[2], its intrinsic physicochemical properties demand rigorous personal protective equipment (PPE) and handling procedures to mitigate risks of mucosal irritation and dermal absorption[3].
Physicochemical Data & Hazard Profile
Understanding the molecular behavior of 2,2-Dimethyl-3-octanol is the foundation of our safety strategy. The table below summarizes its key properties and the direct causality behind its safety implications.
| Property | Value | Causality / Safety Implication |
| CAS Number | 19841-72-6 | Primary identifier for inventory and exact SDS retrieval[4]. |
| Molecular Formula | C10H22O | The 10-carbon aliphatic chain increases lipophilicity, enhancing the ability to cross biological membranes[5]. |
| Molecular Weight | 158.28 g/mol | Moderate molecular weight contributes to low-to-moderate vapor pressure, reducing but not eliminating inhalation risks[4]. |
| LogP (Octanol/Water) | ~2.97 | High lipophilicity indicates the chemical can easily partition into the stratum corneum, causing defatting and dermatitis upon prolonged contact[6]. |
| GHS Hazards | H315, H319 | The hydroxyl (-OH) group acts as a hydrogen bond donor/acceptor, leading to skin irritation (H315) and serious eye irritation (H319)[7]. |
Mechanistic Hazard Assessment & PPE Matrix
Do not merely wear PPE; understand why it protects you. The lipophilic nature of this branched alcohol allows it to disrupt the lipid bilayers of human skin[6]. Furthermore, aliphatic alcohols can cause mucosal irritation and, if absorbed in large quantities, narcosis[8].
-
Hand Protection: Wear Nitrile gloves (minimum 4 mil thickness).
-
Causality: Nitrile provides superior chemical resistance against aliphatic alcohols compared to latex. Latex is highly permeable to lipophilic organic solvents, which would allow 2,2-Dimethyl-3-octanol to penetrate and become trapped against the skin, exacerbating irritation (H315)[7].
-
-
Eye Protection: ANSI Z87.1 certified chemical splash goggles .
-
Causality: Standard safety glasses lack orbital seals. Given the H319 (serious eye irritation) classification, goggles are required to prevent capillary wicking of the liquid into the eye in the event of an accidental splash[7].
-
-
Body Protection: Flame-resistant (FR) lab coat with elastic cuffs.
-
Causality: Aliphatic alcohols are combustible[8]. An FR coat prevents ignition in the presence of open flames or static discharge, while elastic cuffs prevent accidental drag through chemical spills.
-
-
Respiratory Protection: Conduct all open-vessel handling within a Chemical Fume Hood .
-
Causality: While inhalation toxicity is generally low for lower aliphatic alcohols, vapors can irritate mucous membranes[3]. If a fume hood is unavailable or face velocity is compromised, a with Organic Vapor (OV) cartridges is mandated.
-
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure operational integrity:
-
Step 1: Pre-Operation Verification. Ensure the chemical fume hood face velocity is between 0.4 and 0.6 m/s. Inspect all PPE for micro-tears, particularly your nitrile gloves.
-
Step 2: Equipment Selection. Utilize glass, high-density polyethylene (HDPE), or polytetrafluoroethylene (PTFE) for transfer and storage.
-
Causality: Polystyrene and certain low-density plastics can degrade when exposed to lipophilic organic solvents, leading to sample contamination and structural failure.
-
-
Step 3: Active Handling. Transfer 2,2-Dimethyl-3-octanol using a calibrated micropipette or glass serological pipette. Keep the source container tightly closed immediately after use to prevent vapor accumulation and potential explosive mixture formation at elevated temperatures[8].
-
Step 4: Decontamination. Post-transfer, wipe down the exterior of the reagent bottle and the fume hood surface with a 70% ethanol solution, followed by distilled water, to remove any lipophilic residue.
Spill Response and Waste Disposal Logistics
A robust disposal plan prevents environmental contamination and ensures regulatory compliance. 2,2-Dimethyl-3-octanol is immiscible with water and must not be discharged into municipal drains[9].
Step-by-Step Spill Response:
-
Isolate & Ventilate: Evacuate non-essential personnel and maximize fume hood ventilation[8].
-
Containment: Surround the spill with an inert absorbent material such as vermiculite, sand, or commercial chemical spill pads[9].
-
Causality: Do not use combustible materials like sawdust, which can create a fire hazard when soaked with an organic solvent[8].
-
-
Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a compatible, sealable hazardous waste container[9].
Step-by-Step Disposal Plan:
-
Classification: Label the waste container explicitly as "Non-Halogenated Organic Solvent Waste".
-
Storage: Store in a designated, ventilated hazardous waste accumulation area, away from strong oxidizing agents.
-
Final Disposal: Transfer the waste to a certified hazardous waste management facility in accordance with local and national environmental regulations (P501).
Operational Logic Visualization
Workflow for the safe handling, spill response, and disposal of 2,2-Dimethyl-3-octanol.
References
-
Title: 3-Octanol, 2,2-dimethyl- | C10H22O | CID 140618 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Laboratory Safety Manual Source: CUNY ASRC URL: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 4. 3-Octanol, 2,2-dimethyl- | C10H22O | CID 140618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. guidechem.com [guidechem.com]
- 7. 3-Octanol, 2,2-dimethyl- | C10H22O | CID 140618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



